Synthesis Pathway of 8-[(4-Chlorophenyl)methoxy]quinoline: A Technical Guide
Executive Summary 8-[(4-Chlorophenyl)methoxy]quinoline (also known as 8-(4-chlorobenzyloxy)quinoline) is a structurally significant ether derivative of the privileged 8-hydroxyquinoline (8-HQ) scaffold. Compounds contain...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
8-[(4-Chlorophenyl)methoxy]quinoline (also known as 8-(4-chlorobenzyloxy)quinoline) is a structurally significant ether derivative of the privileged 8-hydroxyquinoline (8-HQ) scaffold. Compounds containing this moiety are of high interest in drug development due to their pronounced biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties. This whitepaper details the optimal synthetic route—a modified Williamson ether synthesis—providing mechanistic rationale, step-by-step protocols, and analytical validation strategies designed for researchers and process chemists.
Mechanistic Pathway & Rationale
The core synthesis relies on a bimolecular nucleophilic substitution (S_N2) reaction between 8-hydroxyquinoline and 4-chlorobenzyl chloride. To achieve high yields and minimize side reactions, the experimental conditions must be carefully tuned.
Deprotonation & Nucleophile Generation: 8-HQ is a bidentate chelator with a phenolic hydroxyl group (pKa ~9.9). A mild inorganic base, such as anhydrous potassium carbonate (K₂CO₃), is preferred over strong bases like sodium hydroxide (NaOH). K₂CO₃ efficiently deprotonates the hydroxyl group to form the resonance-stabilized 8-quinolinolate anion without inducing unwanted side reactions (such as ester or halide hydrolysis) or requiring strictly anhydrous handling ()[1].
Solvent Selection: N,N-Dimethylformamide (DMF) is the optimal solvent. As a polar aprotic solvent, DMF strongly solvates the potassium counter-ion (
K+
) while leaving the 8-quinolinolate anion relatively "naked" and highly nucleophilic, significantly accelerating the S_N2 attack ()[2].
Electrophilic Activation (The Finkelstein Effect): 4-Chlorobenzyl chloride is a competent electrophile, but the reaction kinetics can be sluggish due to the chloride leaving group. The addition of a catalytic amount of potassium iodide (KI) facilitates an in-situ halogen exchange (Finkelstein reaction), converting the benzyl chloride to the highly reactive 4-chlorobenzyl iodide intermediate, which undergoes rapid S_N2 substitution ()[3].
Figure 1: Mechanistic logic of the SN2 pathway with Finkelstein catalytic activation.
Experimental Methodology
Self-Validating Protocol for 10 mmol Scale
Reagents Required:
8-Hydroxyquinoline: 1.45 g (10.0 mmol)
4-Chlorobenzyl chloride: 1.77 g (11.0 mmol, 1.1 eq)
Potassium carbonate (K₂CO₃, anhydrous): 2.76 g (20.0 mmol, 2.0 eq)
Potassium iodide (KI): 0.16 g (1.0 mmol, 0.1 eq)
N,N-Dimethylformamide (DMF, anhydrous): 20 mL
Ethyl acetate (EtOAc) and Brine for workup.
Step-by-Step Workflow:
Reaction Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.45 g of 8-HQ in 20 mL of anhydrous DMF.
Deprotonation: Add 2.76 g of anhydrous K₂CO₃ to the solution. Stir the suspension at room temperature for 30 minutes to ensure complete formation of the phenoxide anion. The solution will typically turn a deep yellow/greenish hue ()[4].
Electrophile Addition: Add 0.16 g of KI, followed by the dropwise addition of 1.77 g of 4-chlorobenzyl chloride.
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath. Maintain stirring and heating for 6 to 8 hours.
In-Process Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1 v/v) solvent system. The product will appear as a new, UV-active spot with a higher Rf value than the highly polar, chelating 8-HQ.
Quenching & Extraction: Once the 8-HQ is consumed, cool the mixture to room temperature. Pour the mixture into 100 mL of ice-cold distilled water to quench the reaction and precipitate the crude product. Extract the aqueous layer with EtOAc (3 × 50 mL).
Washing & Drying: Wash the combined organic layers with saturated aqueous NaCl (brine) (3 × 50 mL). Causality note: This step is critical to partition and remove residual DMF from the organic phase. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude residue via silica gel column chromatography (eluting with a Hexane:EtOAc gradient) or recrystallize from hot ethanol to afford the pure 8-[(4-chlorophenyl)methoxy]quinoline as a crystalline solid ()[5].
Figure 2: Step-by-step experimental workflow for the synthesis and purification.
Quantitative Data & Condition Optimization
The table below summarizes the effect of varying reaction parameters on the yield of the target molecule, demonstrating the causality of the chosen protocol.
Base
Solvent
Catalyst
Temp (°C)
Time (h)
Expected Yield (%)
Rationale / Observation
NaOH
Ethanol
None
Reflux
12
45 - 55
Protic solvent hinders S_N2 trajectory; partial hydrolysis of chloride.
K₂CO₃
Acetone
None
Reflux
24
60 - 70
Mild base prevents side reactions, but low boiling point limits reaction rate.
K₂CO₃
DMF
None
80
12
75 - 85
Aprotic solvent accelerates S_N2; higher temperature increases kinetics.
To establish trustworthiness, the synthesized compound must be validated using standard spectroscopic techniques to confirm the ether linkage and the presence of the chlorophenyl moiety.
¹H NMR (400 MHz, CDCl₃): Look for the diagnostic singlet of the benzylic methylene protons (-O-CH₂-Ar) around δ 5.30 - 5.50 ppm. The quinoline aromatic protons will appear between δ 7.00 and 8.90 ppm, while the para-substituted chlorophenyl ring will show two distinct doublets (an AA'BB' system) around δ 7.30 - 7.50 ppm.
¹³C NMR (100 MHz, CDCl₃): The benzylic carbon (-O-CH₂-) typically resonates near δ 70.0 ppm, confirming the successful formation of the ether bond.
LC-MS (ESI+): The expected exact mass is ~269.06 g/mol . The mass spectrum should display the [M+H]⁺ peak at m/z 270.1, along with a characteristic isotopic pattern for a single chlorine atom (an approximate 3:1 ratio of m/z 270 to 272).
References
Title: Alcohols, Ethers, and Epoxides: Williamson ether synthesis. Source: University of Baghdad. URL: [Link]
Title: Synthesis, spectral, electrochemical, in-vitro antimicrobial and antioxidant activities of bisphenolic mannich base and 8-hydroxyquinoline based mixed ligands. Source: ResearchGate. URL: [Link]
Title: Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Source: ResearchGate. URL: [Link]
Title: Adsorption and corrosion inhibition behaviour of new theophylline–triazole-based derivatives for steel in acidic medium. Source: Royal Society Publishing. URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Technical Whitepaper
Target Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Development Professionals
Executive Summary
The compound 8-[(4-Chlorophenyl)methoxy]quinoline (Molecular Formula: C16H12ClNO) is a synthetic, lipophilic ether derivative of the privileged 8-hydroxyquinoline (8HQ) scaffold. While unsubstituted 8HQ and its halogenated analogs (e.g., clioquinol) are historically renowned for their broad-spectrum antimicrobial properties and potent metal-chelating abilities[1], the O-alkylation of the 8-hydroxyl group fundamentally alters the molecule's physicochemical identity.
By masking the hydroxyl group with a 4-chlorobenzyl moiety, the compound transitions from a hydrophilic, bidentate chelator to a highly lipophilic, non-chelating ether. This structural modification is strategically utilized in medicinal chemistry to eliminate off-target metal chelation toxicity, drastically enhance passive membrane permeability, and target lipophilic binding pockets within microbial pathogens or human cellular targets[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural implications for ADME (Absorption, Distribution, Metabolism, and Excretion), and the self-validating experimental protocols required for its preclinical characterization.
Structural and Physicochemical Profiling
The physicochemical behavior of 8-[(4-Chlorophenyl)methoxy]quinoline is dictated by the loss of the hydrogen bond donor (HBD) capacity at the 8-position and the introduction of the highly hydrophobic para-chlorophenyl ring.
Quantitative Descriptors
The following table summarizes the core physicochemical parameters of the compound. These metrics are critical for predicting its behavior in biological matrices and formulation solvents.
Physicochemical Property
Value
Causality & Implication for Drug Design
Molecular Weight (MW)
269.73 g/mol
Well below the 500 Da threshold (Lipinski’s Rule of 5), ensuring minimal steric hindrance during passive diffusion.
LogP (Lipophilicity)
~4.5
High lipophilicity driven by the chlorobenzyl ether. Promotes rapid partitioning into lipid bilayers but risks poor aqueous solubility.
Topological Polar Surface Area
22.12 Ų
Extremely low TPSA (ideal is <90 Ų for BBB penetration). Indicates high potential for central nervous system (CNS) exposure.
H-Bond Donors (HBD)
0
The etherification removes the OH group, drastically lowering the desolvation energy required to enter lipid membranes.
H-Bond Acceptors (HBA)
2 (N, O)
Limited hydrogen bonding interactions with water, further driving the molecule's hydrophobicity.
pKa (Quinoline Nitrogen)
~4.5 – 5.0
At physiological pH (7.4), the molecule exists almost entirely in its unionized (neutral) free-base form, maximizing transcellular absorption.
Causality in Structural Design
The addition of the para-chloro substituent on the benzyl ring serves a dual purpose. Physicochemically, the chlorine atom (a lipophilic, electron-withdrawing group) increases the overall LogP. Metabolically, it acts as a bioisosteric block, preventing rapid cytochrome P450-mediated aromatic oxidation at the para position, thereby increasing the compound's metabolic half-life.
Synthesis and Structural Characterization Workflow
The synthesis of 8-[(4-Chlorophenyl)methoxy]quinoline typically proceeds via a classic Williamson ether synthesis, utilizing Steglich-like basic conditions to drive the nucleophilic attack of the quinolin-8-olate anion onto 4-chlorobenzyl chloride[3].
Figure 1: Williamson ether synthesis workflow for 8-[(4-Chlorophenyl)methoxy]quinoline.
In Vitro ADME & Permeability Implications
Because 8-[(4-Chlorophenyl)methoxy]quinoline possesses a LogP of ~4.5 and lacks hydrogen bond donors, its ADME profile is heavily skewed toward high permeability and low solubility.
In high-throughput biological screening, compounds with these properties frequently yield false negatives due to rapid precipitation in aqueous assay buffers (e.g., Dulbecco's Phosphate-Buffered Saline)[4]. Furthermore, the high lipophilicity suggests that the compound will exhibit high plasma protein binding (PPB), meaning the free fraction of the drug available to engage therapeutic targets in systemic circulation may be low.
Figure 2: Predicted gastrointestinal absorption and ADME pathway.
Self-Validating Experimental Protocols
To accurately profile 8-[(4-Chlorophenyl)methoxy]quinoline, scientists must utilize robust, self-validating assays. Relying purely on in silico predictions (cLogP) is insufficient, as the halogenated aromatic ether can exhibit conformational folding that masks the ether oxygen, leading to deviations between calculated and experimental values.
Protocol A: Shake-Flask Method for LogP Determination
The shake-flask method remains the gold standard for directly measuring the partition coefficient of lipophilic compounds[5].
Rationale: This protocol ensures thermodynamic equilibrium between an aqueous phase and an organic phase, providing a true measure of lipophilicity.
Validation Check: The mass balance of the compound (concentration in octanol + concentration in water) must equal the initial spike concentration. A recovery of <95% indicates compound loss (e.g., adsorption to glassware), invalidating the run[6].
Step-by-Step Methodology:
Preparation of Phases: Mutually saturate
n
-octanol and phosphate buffer (pH 7.4) by stirring them together vigorously for 24 hours at 25°C. Allow the phases to separate completely.
Stock Solution: Prepare a 10 mM stock solution of 8-[(4-Chlorophenyl)methoxy]quinoline in MS-grade DMSO.
Spiking: Add 10 µL of the stock solution to a glass vial containing exactly 1 mL of the saturated buffer and 1 mL of the saturated
n
-octanol. (Keep final DMSO concentration
≤
0.5% to prevent co-solvent effects).
Equilibration: Seal the vial and agitate on a mechanical shaker at 300 RPM for 60 minutes at a constant 25°C.
Phase Separation: Centrifuge the vial at 3000 RPM for 15 minutes to break any micro-emulsions.
Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the concentration of the compound in each phase using RP-HPLC-UV (detection at ~254 nm).
Calculation: Calculate LogP as
log10([Concentrationoctanol]/[Concentrationaqueous])
.
Because thermodynamic solubility assays require large amounts of crystalline material and 24-72 hours of equilibration, kinetic solubility is preferred in early-stage profiling to mimic the conditions of biological assays[7].
Rationale: This assay identifies the exact concentration at which the highly lipophilic ether precipitates out of an aqueous buffer, warning biologists of potential assay artifacts[4].
Validation Check: A known highly soluble compound (e.g., hydrocortisone) and a known insoluble compound (e.g., ketoconazole) must be run concurrently as quality control (QC) standards.
Step-by-Step Methodology:
Serial Dilution: Prepare a 3-fold serial dilution of the compound in 100% DMSO, starting from a 10 mM top concentration across a 96-well plate.
Buffer Spiking: Transfer 2 µL of each DMSO dilution into a UV-transparent 96-well reading plate containing 198 µL of Dulbecco’s Phosphate-Buffered Saline (DPBS), pH 7.4. (Final DMSO concentration = 1%).
Incubation: Seal the plate and incubate at 25°C for exactly 2 hours to allow for precipitation.
Measurement: Read the absorbance of the plate at 620 nm using a nephelometric or standard microplate reader. (At 620 nm, neither the compound nor the buffer absorbs light; any signal is purely due to light scattering from precipitated particles).
Data Analysis: Plot the absorbance at 620 nm against the compound concentration. The kinetic solubility limit is defined as the lowest concentration where the absorbance exceeds the background threshold (typically 1.5-fold of the DMSO-only control wells).
References
[7] Domainex. Turbidimetric (Kinetic) Solubility Assay. Available at:
[4] Creative Biolabs. Aqueous Solubility. Available at:
[1] Journal of Medicinal Chemistry (ACS Publications). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. Available at:
[5] Encyclopedia MDPI. Methods for Determination of Lipophilicity. Available at:
[2] PMC - NIH. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Available at:
[3] Journal of Materials and Environmental Science. Synthesis and investigation of antibacterial and antioxidants properties of some new 5-subsituted-8-hydroxyquinoline derivatives. Available at:
[6] ResearchGate. LogP / LogD shake-flask method v1. Available at:
The Pharmacological Versatility of the Quinoline Scaffold: A Technical Guide to its Biological Activities
Introduction: The Quinoline Core - A Privileged Structure in Medicinal Chemistry The quinoline scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, stands as a cornerstone in the field...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quinoline Core - A Privileged Structure in Medicinal Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, stands as a cornerstone in the field of medicinal chemistry.[1] Its inherent structural features, including its planarity, hydrogen bonding capabilities, and potential for diverse substitutions, have made it a "privileged structure" for the development of a wide array of therapeutic agents.[1] For decades, researchers and drug development professionals have been captivated by the remarkable spectrum of biological activities exhibited by quinoline derivatives, leading to the successful development of numerous clinically approved drugs for various ailments.[2] This in-depth technical guide provides a comprehensive exploration of the core biological activities of quinoline derivatives, with a focus on their anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. We will delve into the mechanistic underpinnings of these activities, provide detailed, field-proven experimental protocols for their evaluation, and present quantitative data to offer a holistic understanding for researchers at the forefront of drug discovery.
I. Anticancer Activity: Targeting the Hallmarks of Malignancy
Quinoline derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a multitude of cancer cell lines through diverse mechanisms of action.[3][4] Their ability to interfere with fundamental cellular processes essential for cancer cell proliferation and survival has led to the development of several successful chemotherapeutic drugs.
A. Mechanisms of Anticancer Action
The anticancer prowess of quinoline derivatives stems from their ability to target multiple hallmarks of cancer. Key mechanisms include:
DNA Intercalation and Topoisomerase Inhibition: Many quinoline-based compounds possess a planar aromatic system that allows them to intercalate between the base pairs of DNA. This physical insertion into the DNA helix can disrupt DNA replication and transcription, ultimately leading to cell death. Furthermore, some derivatives act as topoisomerase inhibitors. Topoisomerases are crucial enzymes that manage DNA topology during replication. By inhibiting these enzymes, quinoline derivatives can induce DNA strand breaks and trigger apoptosis.[3]
Induction of Apoptosis: A primary mechanism for many quinoline-based anticancer agents is the induction of programmed cell death, or apoptosis.[5] They can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This often involves the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to the activation of caspases and subsequent cell dismantling.
Cell Cycle Arrest: The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. Quinoline derivatives can intervene at various checkpoints of the cell cycle (G0/G1, S, and G2/M phases), preventing cancer cells from progressing through division.[6] This arrest provides an opportunity for DNA repair mechanisms to be activated or for the cell to be directed towards apoptosis.[3]
Kinase Inhibition: Many quinoline derivatives have been designed as inhibitors of various protein kinases that are often overactive in cancer cells and play a critical role in tumor growth and progression. Examples include inhibitors of receptor tyrosine kinases like EGFR and HER-2, as well as intracellular kinases like PI3K and Akt.[7]
B. Experimental Protocols for Evaluating Anticancer Activity
A systematic evaluation of the anticancer potential of novel quinoline derivatives involves a series of in vitro assays to determine their cytotoxicity and elucidate their mechanism of action.
This colorimetric assay is a widely used method to assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.[5][8]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[9]
Step-by-Step Methodology:
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, A549) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[5][10]
Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 24, 48, or 72 hours.[11][12]
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[10]
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[5][8]
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10] The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
This assay quantifies the percentage of cells undergoing apoptosis.[11]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and can detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[13]
Step-by-Step Methodology:
Cell Treatment: Treat cancer cells with the quinoline derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).[5]
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer.[11]
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.[14]
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[14]
Analysis: Analyze the stained cells immediately using a flow cytometer, acquiring at least 10,000 events per sample.[5] The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
This protocol determines the effect of a compound on cell cycle progression.[6]
Principle: Propidium iodide (PI) stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. Flow cytometry can then quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[5][15]
Step-by-Step Methodology:
Cell Treatment and Harvesting: Treat cells with the quinoline derivative for 24-48 hours, then harvest and wash with PBS.[11]
Fixation: Resuspend the cell pellet and fix the cells in ice-cold 70% ethanol for at least 2 hours.[11][15]
Staining: Wash the fixed cells with PBS and resuspend them in a PI staining solution containing RNase A.[11]
Incubation: Incubate for 30 minutes at room temperature in the dark.[11]
Analysis: Analyze the samples using a flow cytometer to generate DNA content histograms and quantify the percentage of cells in each phase.[5]
Workflow for Anticancer Activity Evaluation
Caption: Inhibition of hemozoin formation by 4-aminoquinolines.
B. Experimental Protocols for Evaluating Antimalarial Activity
This is a widely used, high-throughput fluorescence-based assay to determine the in vitro efficacy of antimalarial compounds.
[16]
Principle: The fluorescent dye SYBR Green I intercalates with DNA. Since mature red blood cells are anucleated, the fluorescence measured is directly proportional to the amount of parasite DNA, and therefore, parasite growth.
[16]
Step-by-Step Methodology:
Parasite Culture: Culture P. falciparum strains (e.g., 3D7, K1) in human O+ erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine.
[17]2. Drug Dilution: Prepare serial dilutions of the quinoline derivative in a 96-well black microtiter plate. Include positive (parasitized red blood cells without drug) and negative (uninfected red blood cells) controls. Chloroquine is often used as a reference drug.
[16]3. Assay Initiation: Add synchronized ring-stage parasites to the wells to achieve a final parasitemia of 0.5-2% and a hematocrit of 2-2.5%.
[16][17]4. Incubation: Incubate the plates for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).
[16]5. Lysis and Staining: Lyse the red blood cells and stain the parasite DNA by adding a lysis buffer containing SYBR Green I dye. Incubate in the dark at room temperature for 1-2 hours.
[16]6. Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. [16]The IC50 value is calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
C. Quantitative Data on Antimalarial Activity
The following table presents the in vitro antimalarial activity of various quinoline derivatives against P. falciparum, expressed as IC50 values.
III. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Quinoline derivatives have demonstrated a broad spectrum of antimicrobial activity against both bacteria and fungi, making them a valuable scaffold for the development of new anti-infective agents, particularly in the face of rising antimicrobial resistance.
[21][22]
A. Mechanisms of Antimicrobial Action
Inhibition of DNA Gyrase and Topoisomerase IV: In bacteria, quinolone antibiotics (a subclass of quinolines) target DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. By inhibiting these enzymes, they induce lethal DNA damage.
Disruption of Cell Membrane Integrity: Some quinoline derivatives can interfere with the integrity of microbial cell membranes. In fungi, they can inhibit the biosynthesis of ergosterol, a crucial component of the fungal cell membrane, leading to cell lysis.
[21]
B. Experimental Protocols for Evaluating Antimicrobial Activity
This is the gold standard method for determining the MIC of an antimicrobial agent.
[23]
Principle: The MIC is the lowest concentration of a compound that visibly inhibits the growth of a microorganism in a liquid medium.
[21]
Step-by-Step Methodology:
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a turbidity equivalent to a 0.5 McFarland standard.
[23][24]2. Serial Dilution: Prepare two-fold serial dilutions of the quinoline derivative in a 96-well microtiter plate.
[23]3. Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
[23]4. Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
[21]5. MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.
[21]
C. Quantitative Data on Antimicrobial Activity
The following table summarizes the antimicrobial activity of selected quinoline derivatives, expressed as MIC values.
IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of many diseases, including arthritis, cardiovascular disease, and cancer. Quinoline derivatives have shown significant promise as anti-inflammatory agents by targeting various mediators of the inflammatory response.
[2][27]
A. Mechanism of Anti-inflammatory Action
Quinoline derivatives can exert their anti-inflammatory effects by:
Inhibition of Pro-inflammatory Enzymes: Some derivatives inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins, key mediators of inflammation and pain.
[2]* Suppression of Pro-inflammatory Cytokines: They can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).
[27]* Inhibition of Nitric Oxide (NO) Production: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) contributes to inflammation. Certain quinoline derivatives can inhibit iNOS expression and NO production.
[27]
B. Experimental Protocols for Evaluating Anti-inflammatory Activity
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.
[1][28]
Principle: Subplantar injection of carrageenan, a seaweed polysaccharide, into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory activity.
[1]
Step-by-Step Methodology:
Animal Grouping: Divide rats into groups: control (vehicle), positive control (e.g., indomethacin), and test groups (different doses of the quinoline compound).
[29]2. Compound Administration: Administer the test compound and reference drug (e.g., orally or intraperitoneally) 30-60 minutes before inducing inflammation.
[28]3. Inflammation Induction: Inject 100 µL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
[28]4. Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
[28]5. Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.
C. Quantitative Data on Anti-inflammatory Activity
The following data illustrates the anti-inflammatory potential of certain quinoline derivatives.
The quinoline scaffold continues to be a remarkably fertile ground for the discovery and development of novel therapeutic agents. Its structural versatility allows for fine-tuning of biological activity, leading to compounds with potent and selective effects against a wide range of diseases. The in-depth technical guide presented here provides a solid foundation for researchers and drug development professionals to explore the vast potential of quinoline derivatives. Future research will undoubtedly focus on the design of novel quinoline-based molecules with improved efficacy, reduced toxicity, and the ability to overcome drug resistance. The integration of computational drug design, high-throughput screening, and a deeper understanding of the molecular targets will undoubtedly accelerate the journey of new quinoline derivatives from the laboratory to the clinic, offering new hope for patients worldwide.
References
Radini, I. A., T. M. Al-Warhi, and S. A. Al-Ghamdi. "Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents." Molecules 21.7 (2016): 925. [Link]
Kumar, Sachin, and Harbeer Singh. "COMPARATIVE EVALUATION OF ANTIBACTERIAL, ANTIFUNGAL, AND ANTIOXIDANT ACTIVITIES OF NOVEL QUINOLINE DERIVATIVES." International Journal of Research in Engineering and Technology 12.5 (2023): 118-125. [Link]
Mishra, Priya, et al. "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview." RSC advances 13.38 (2023): 26569-26591. [Link]
Abdel-rahman, Sara I., et al. "Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study." Precision Chemistry (2025). [Link]
Ramírez-Prada, Johanna, et al. "Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids." Molecules 24.23 (2019): 4341. [Link]
Singh, Swati, et al. "Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study." Journal of Biomolecular Structure and Dynamics 42.1 (2024): 1-19. [Link]
Kawai, M., and T. Usuki. "In vitro antimalarial activity and cytotoxicity (IC 50 values) of newly synthesized DMQDAs." ResearchGate, 2017. [Link]
Singh, R., et al. "Review on synthesis and screening of the quinoline derivatives as an anti-inflammatory agent." International Journal of Innovative Research in Technology 12.7 (2025): 8-18. [Link]
Bhagat, S. K., et al. "A Review on Recent Developments In The Synthesis of Quinoline Derivatives As Antimalarial Drugs." International Journal for Science and Advance Research in Technology 10.2 (2025). [Link]
El-Sayed, Wael M., et al. "Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo [2, 3-b] quinolin-11-yl) benzene-1, 4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model." Biological Procedures Online 24.1 (2022): 1-15. [Link]
Al-Warhi, T., et al. "Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents." Molecules 29.20 (2024): 4833. [Link]
ResearchHub. "Detailed protocol for MTT Cell Viability and Proliferation Assay." ResearchHub, 2024. [Link]
Sharma, P., et al. "Anticancer Activity of Quinoline Derivatives; An Overview." ResearchGate, 2025. [Link]
Kumar, R., et al. "Exploration of quinolone and quinoline derivatives as potential anticancer agents." Future Journal of Pharmaceutical Sciences 5.1 (2019): 1-11. [Link]
Asati, V., and K. K. Roy. "Annotated Review on Various Biological Activities of Quinoline Molecule." Biointerface Research in Applied Chemistry 13.1 (2022): 51. [Link]
Głowacka, I. E., et al. "Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates." Molecules 27.19 (2022): 6219. [Link]
ResearchGate. "Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives." ResearchGate, 2025. [Link]
Li, Y., et al. "Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives." Molecules 26.16 (2021): 4933. [Link]
Al-Yahya, M. A., et al. "A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats." Saudi Pharmaceutical Journal 24.5 (2016): 574-580. [Link]
El-Sayed, N. N. E., et al. "Anti-Cancer Activity and Molecular Docking of Some Pyrano [3, 2-c] quinoline Analogues." Open Journal of Medicinal Chemistry 10.1 (2020): 1-14. [Link]
Alshehri, A. S., et al. "Anti-Inflammatory Activity of 3-Hydrazinoquinoxaline-2-Thiol Topical Gel on Carrageenan-Induced Paw Edema in Wistar Rats." Indian Journal of Pharmaceutical Sciences 85.3 (2023): 834-841. [Link]
Hami, Z., and R. Zibaseresht. "Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?" Journal of Archives in Military Medicine 5.4 (2017): e58194. [Link]
O'Neill, P. M., et al. "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview." RSC Advances 13.38 (2023): 26569-26591. [Link]
BCPT. "Carrageenan-Induced Paw Edema in the Rat and Mouse." Springer Nature Experiments, 2011. [Link]
Flow Cytometry Core Facility. "Cell Cycle Analysis." University of Virginia, 2024. [Link]
Abdel-Maksoud, M. S., et al. "Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema." Molecules 28.16 (2023): 6133. [Link]
Mohamed, S. K., et al. "Modulation of Toxicological Effect of Carrageenan-Induced Paw Oedema Using Sage Oil From Salvia Officinalis as Anti-Inflammatory." Journal of Applied Sciences Research 9.8 (2013): 5092-5103. [Link]
ResearchGate. "In vitro Antimalarial activity against P. falciparum (CQS-10 and CQR-K1 strain) and β-Haematin inhibition of novel synthesized Quinoline-Triazole analogues." ResearchGate, 2018. [Link]
Dassonville-Klimpt, A., et al. "(PDF) Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model." ResearchGate, 2014. [Link]
Comprehensive Technical Guide on 8-[(4-Chlorophenyl)methoxy]quinoline: Synthesis, Molecular Properties, and Applications
As a Senior Application Scientist, I approach the derivatization of the 8-hydroxyquinoline scaffold not merely as a synthetic exercise, but as a strategic manipulation of physicochemical space. 8-[(4-Chlorophenyl)methoxy...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the derivatization of the 8-hydroxyquinoline scaffold not merely as a synthetic exercise, but as a strategic manipulation of physicochemical space. 8-[(4-Chlorophenyl)methoxy]quinoline (also known as 8-(4-chlorobenzyloxy)quinoline) represents a critical structural motif where the native chelating ability of the quinoline is deliberately masked. This whitepaper provides an in-depth, self-validating framework for the synthesis, characterization, and application of this specific ether derivative.
Executive Summary
The parent compound, 8-hydroxyquinoline, is a privileged scaffold in medicinal chemistry, renowned for its bidentate metal-chelating properties. By etherifying the C8-hydroxyl group with a lipophilic 4-chlorobenzyl moiety, we fundamentally alter the molecule's biological profile. This modification abolishes direct metal chelation, shifting the compound's utility toward lipophilic receptor targeting, hydrophobic pocket binding, or functioning as a selectively cleavable prodrug.
Molecular Identity and Physicochemical Profiling
While the exact unsubstituted 8-[(4-chlorophenyl)methoxy]quinoline is primarily a custom-synthesized research entity, its structural and physicochemical parameters are well-defined. Closely related functionalized analogs, such as the 5-chloro derivative ()[1], share identical synthetic pathways and exhibit highly comparable lipophilic behavior.
Below is the consolidated quantitative data for the core target molecule, utilizing data extrapolated from exact isomeric equivalents[2] and crystallographic ligand databases[3].
Table 1: Structural and Computed Physicochemical Properties
Chemical Synthesis: The Williamson Etherification Protocol
The construction of the 8-alkoxyquinoline scaffold relies on a classic Williamson ether synthesis[6]. The reaction involves the nucleophilic substitution of 4-chlorobenzyl chloride by the phenoxide anion of 8-hydroxyquinoline.
Causality & Reagent Selection
Base Selection (K₂CO₃): Potassium carbonate is selected over stronger bases (such as NaH) because the phenolic proton of 8-hydroxyquinoline is sufficiently acidic (pKa ~9.9). K₂CO₃ provides selective, mild deprotonation without inducing unwanted side reactions or degradation of the electrophile[6].
Solvent Dynamics (DMF): N,N-Dimethylformamide is a polar aprotic solvent. It efficiently solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic. This significantly lowers the activation energy for the subsequent Sₙ2 attack on the benzylic carbon of the electrophile.
Step-by-Step Methodology
Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 1.0 equivalent of 8-hydroxyquinoline in anhydrous DMF to achieve a 0.5 M concentration.
Deprotonation: Add 2.0 equivalents of anhydrous K₂CO₃. Stir the suspension at room temperature for 30 minutes to ensure complete formation of the potassium 8-quinolinolate complex.
Electrophilic Addition: Dropwise, add 1.1 equivalents of 4-chlorobenzyl chloride to the stirring mixture.
Heating: Elevate the reaction temperature to 80°C and maintain continuous stirring under an inert atmosphere for 12–16 hours[6].
Workup: Cool the mixture to room temperature and quench by pouring it into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
Washing: Wash the combined organic layers extensively with brine (5×) to partition and remove residual DMF, then dry the organic phase over anhydrous Na₂SO₄.
Purification: Concentrate the organic layer under reduced pressure and purify the crude residue via silica gel flash chromatography using a Hexane/EtOAc gradient.
Self-Validating System (In-Process Controls)
A robust protocol must validate itself. To ensure the integrity of this synthesis, the following in-process checks are mandatory:
Reaction Monitoring (TLC): The progress is validated by the complete disappearance of the highly fluorescent 8-hydroxyquinoline starting material spot under 365 nm UV light.
Spectroscopic Validation (¹H NMR): Successful etherification is confirmed by the disappearance of the broad phenolic -OH peak (typically ~8.3 ppm) and the emergence of a diagnostic singlet integrating to 2 protons at ~5.3 ppm. This singlet corresponds directly to the newly formed benzylic -CH₂- ether linkage.
Mechanistic Pathway & Workflow
Figure 1: Williamson ether synthesis workflow and biological screening of the target quinoline.
Biological Relevance and Structure-Activity Relationship (SAR)
The parent compound, 8-hydroxyquinoline, exhibits potent biological activity primarily driven by its ability to chelate essential biometals (e.g., Cu²⁺, Zn²⁺, Fe²⁺) via its nitrogen and oxygen atoms.
By alkylating the hydroxyl group to form 8-[(4-chlorophenyl)methoxy]quinoline, the bidentate chelation capacity is intentionally abolished. This structural modification serves two strategic purposes in drug development:
Enhanced Lipophilicity: The addition of the 4-chlorobenzyl group increases the LogP to approximately 4.5[5]. This significantly enhances cell membrane permeability and blood-brain barrier (BBB) penetration, making it an excellent candidate for central nervous system (CNS) applications.
Targeted Pharmacodynamics: The bulky, halogenated aromatic ring allows the molecule to engage in robust π-π stacking and hydrophobic interactions within the allosteric or active sites of target proteins. This shifts the mechanism of action from non-specific metal chelation to targeted receptor antagonism, a strategy frequently employed in the design of novel GPCR antagonists (such as MCH-R1 inhibitors)[7].
References
PubChem Compound Summary for CID 973444: 5-Chloro-8-[(4-chlorophenyl)methoxy]quinoline. National Center for Biotechnology Information. URL:[Link]
PubChem Compound Summary for CID 22042234: 8-(Benzyloxy)-2-chloroquinoline. National Center for Biotechnology Information. URL:[Link]
PubChem Compound Summary for CID 18968588: 8-(Benzyloxy)-5-Chloroquinoline. National Center for Biotechnology Information. URL:[Link]
Iron Chelator and Fluorophore Peptide Bioconjugates for the Study of Cellular Iron Metabolism: UNH Scholars Repository. University of New Hampshire. URL:[Link]
MCH-R1 Antagonists as Potential Anti-obesity Drugs. Design Strategies and Structure-activity Relationship: ResearchGate. URL:[Link]
KM0 Ligand Summary Page: RCSB Protein Data Bank. URL:[Link]
Navigating the ADME Landscape: Lipophilicity and Permeability Dynamics of Substituted Quinolines
Executive Summary The quinoline scaffold is a privileged bicylic pharmacophore ubiquitous in drug discovery, serving as the structural backbone for antimalarials, kinase inhibitors, and antimicrobial agents. However, the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quinoline scaffold is a privileged bicylic pharmacophore ubiquitous in drug discovery, serving as the structural backbone for antimalarials, kinase inhibitors, and antimicrobial agents. However, the flat, aromatic nature of the quinoline ring inherently drives high lipophilicity (LogP) and poor aqueous solubility, while its basic nitrogen complicates membrane permeability via ionization at physiological pH. As a Senior Application Scientist, optimizing these molecules requires moving beyond empirical screening. This whitepaper provides a mechanistic deconstruction of how specific substituents dictate the lipophilicity and permeability of quinolines, supported by self-validating experimental workflows and rational Structure-Property Relationship (SPR) optimization strategies.
Mechanistic Drivers of Lipophilicity (LogP/LogD)
Understanding the distinction between intrinsic lipophilicity (LogP) and pH-dependent effective lipophilicity (LogD) is critical when engineering quinoline derivatives. The unsubstituted quinoline ring has a pKa of approximately 4.9, meaning it is predominantly unionized and lipophilic at a physiological pH of 7.4. However, therapeutic quinolines are rarely unsubstituted.
The position and electronic nature of substituents fundamentally alter the electron density of the quinoline nitrogen, thereby shifting its pKa and subsequent LogD7.4:
Electron-Withdrawing Groups (EWGs): The addition of halogens (e.g., -Cl, -F, -CF₃) at the C7 position (as seen in chloroquine) pulls electron density away from the nitrogen via inductive effects. This decreases the basicity of the nitrogen. A lower pKa ensures the molecule remains largely unionized at pH 7.4, which increases LogD7.4 and enhances passive transcellular diffusion .
Electron-Donating Groups (EDGs) & Basic Amines: Introducing an amino group at the C4 position allows for resonance stabilization of the protonated quinoline nitrogen. This drastically elevates the pKa (often >8.0). Consequently, the molecule exists almost entirely in an ionized, hydrophilic state at pH 7.4. This severely depresses LogD7.4 and restricts passive permeability, often resulting in the need for carrier-mediated transport or paracellular diffusion .
Quantitative ADME Profiling of Substituted Quinolines
To illustrate these mechanistic shifts, the following table summarizes the physicochemical and permeability data for representative quinoline classes.
Compound Class / Modification
Representative Scaffold
LogP (Intrinsic)
LogD (pH 7.4)
Caco-2 Papp (A-B) (10⁻⁶ cm/s)
Efflux Ratio (ER)
Unsubstituted Quinoline
Quinoline
2.04
2.01
> 20.0
~1.0
4-Aminoquinoline
Chloroquine
4.63
1.20
1.5 - 5.0
> 2.0
4-Hydroxyquinoline
Decoquinate derivative
> 5.00
> 4.50
< 1.0
~1.0
6-Methoxyquinoline
Quinine
3.44
1.50
10.0 - 15.0
> 1.5
Permeability Dynamics: Passive Diffusion vs. Active Efflux
Permeability is not a monolithic property; it is a composite of passive diffusion (transcellular and paracellular) and active transport (influx and efflux).
For highly lipophilic quinoline derivatives (LogP > 4), researchers often observe a "permeability paradox." These compounds exhibit excellent passive permeability in cell-free Parallel Artificial Membrane Permeability Assays (PAMPA) but fail in cellular models like Caco-2. The causality lies in active efflux. The basic nitrogen of the quinoline core, especially when flanked by hydrophobic substituents, is a classic pharmacophore for P-glycoprotein (P-gp) recognition. Consequently, these molecules are actively pumped back into the intestinal lumen, resulting in high Efflux Ratios (ER > 2) and poor net absorption .
Self-Validating Experimental Protocols
To generate trustworthy ADME data, experimental workflows must be designed as self-validating systems. A protocol is only as reliable as its internal quality control mechanisms.
This method determines the effective lipophilicity at physiological pH.
Phase Preparation: Vigorously stir equal volumes of 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours to create mutually saturated phases.
Causality: Using mutually saturated solvents prevents volume shifts during the partitioning phase, which would otherwise skew concentration calculations.
Spiking: Dissolve the quinoline derivative in the octanol phase to a final concentration of 10 µM.
Partitioning: Combine 500 µL of the spiked octanol with 500 µL of PBS in a glass vial. Shake at 300 rpm for 24 hours at 25°C to achieve thermodynamic equilibrium.
Separation & Quantification: Centrifuge at 3,000 × g for 15 minutes to break any micro-emulsions. Sample both phases and quantify the compound concentration using LC-MS/MS.
Self-Validation Mechanism (Mass Balance): Calculate the total mass recovered from both phases. The recovered mass must equal the initial spiked mass (±15%). A mass balance <85% indicates compound precipitation or non-specific binding to the glass vial, invalidating the LogD calculation.
This assay differentiates between passive diffusion and active efflux.
Cell Seeding: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at a density of 1 × 10⁵ cells/cm².
Differentiation: Culture for 21 days to allow the formation of polarized monolayers and tight junctions.
Pre-Assay Validation: Measure Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 250 Ω·cm² proceed to dosing.
Bidirectional Dosing: Dose 10 µM of the quinoline compound in HBSS buffer (pH 7.4). Perform both Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) dosing in parallel.
Causality: Bidirectional dosing is mandatory. It allows the calculation of the Efflux Ratio (ER = Papp(B-A) / Papp(A-B)), isolating active transport mechanisms from passive diffusion.
Incubation & Sampling: Incubate at 37°C for 2 hours. Sample the receiver compartments and quantify via LC-MS/MS.
Post-Assay Validation: Co-administer Lucifer Yellow (a paracellular marker). A Lucifer Yellow Papp > 0.5 × 10⁻⁶ cm/s indicates monolayer rupture during the assay, invalidating the well's data.
Figure 1: Step-by-step Caco-2 bidirectional permeability workflow for efflux evaluation.
When a quinoline lead exhibits suboptimal ADME properties, empirical structural modifications often lead to a "whack-a-mole" scenario—fixing permeability while destroying solubility. A logical SPR optimization tree must be employed to balance the physicochemical properties.
If a quinoline derivative exhibits low passive permeability , the primary cause is often excessive hydrogen bond donors (HBDs) or a highly basic pKa. The strategic response is to mask HBDs via N-methylation or introduce electron-withdrawing groups to lower the pKa. Conversely, if the molecule suffers from high efflux , increasing steric hindrance around the basic nitrogen or reducing overall lipophilicity (LogD < 3) can disrupt P-gp binding pharmacophores .
Figure 2: Structure-Property Relationship (SPR) optimization logic for quinoline scaffolds.
References
Kadela-Tomanek, M., et al. (2022). "Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids." Molecules, 27(19), 6206.[Link]
Huang, G., et al. (2020). "Discovery of fast-acting dual-stage antimalarial agents by profiling pyridylvinylquinoline chemical space via copper catalyzed azide-alkyne cycloadditions." Bioorganic & Medicinal Chemistry, 28(1).[Link]
Tanner, R., et al. (2022). "The evaluation of ADME and pharmacokinetic properties of decoquinate derivatives for the treatment of malaria." Frontiers in Pharmacology, 13.[Link]
Zhang, Y., et al. (2023). "Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study." Precision Chemistry, 1(8).[Link]
Exploratory
Orthogonal Spectroscopic Elucidation of Quinoline Scaffolds: A Comprehensive Guide to NMR, IR, and Mass Spectrometry
Executive Summary The quinoline nucleus—a fused heterocyclic system comprising a benzene ring and a pyridine ring—is a privileged scaffold in medicinal chemistry, forming the core of numerous antimalarial, anticancer, an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quinoline nucleus—a fused heterocyclic system comprising a benzene ring and a pyridine ring—is a privileged scaffold in medicinal chemistry, forming the core of numerous antimalarial, anticancer, and antibacterial agents[1]. As drug discovery programs generate increasingly complex quinoline derivatives, the absolute confirmation of regiochemistry and structural integrity is paramount.
This whitepaper provides an in-depth, mechanistic guide to the orthogonal spectroscopic elucidation of quinoline compounds. By integrating Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy, researchers can establish a self-validating analytical matrix. Rather than merely presenting expected data, this guide explores the underlying physicochemical causality driving these spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Profiling
NMR spectroscopy remains the gold standard for mapping the exact connectivity of the quinoline core. The unique electronic environment of the fused bicyclic system dictates highly specific chemical shifts.
Mechanistic Causality of Chemical Shifts
The nitrogen atom in the quinoline ring is highly electronegative, withdrawing electron density via both inductive and resonance effects.
¹H NMR: This electron withdrawal severely deshields the H-2 and H-4 protons. Furthermore, the H-8 proton experiences a pronounced peri-effect —a spatial deshielding caused by the magnetic anisotropy and the proximity of the nitrogen's non-bonding lone pair, pushing its resonance significantly downfield[2].
¹³C NMR: The α-carbons (C-2, C-8a) and γ-carbon (C-4) are heavily deshielded because resonance structures place partial positive charges directly at these positions[3].
Table 1: Quantitative ¹H and ¹³C NMR Data for Unsubstituted Quinoline (in CDCl₃)
To ensure structural assignments are completely trustworthy, NMR acquisition must be treated as a closed, self-validating loop.
Sample Preparation & Calibration: Dissolve 5–10 mg of the quinoline derivative in 600 µL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).
Validation Check: The TMS peak must be manually phased and referenced to exactly δ 0.00 ppm. A drifting TMS peak indicates poor magnetic field locking or temperature instability, invalidating subtle substituent shift analyses.
Orthogonal Carbon Counting (DEPT-135): Run a DEPT-135 experiment alongside the standard ¹³C spectrum.
Validation Check: Ensure the number of positive signals (CH, CH₃) and negative signals (CH₂) perfectly matches the protonated carbon count derived from the exact mass formula. Quaternary carbons (C-4a, C-8a) must disappear. If a supposed quaternary carbon appears in the DEPT-135, the structural hypothesis is incorrect.
2D Regiochemical Mapping (HMBC):
Validation Check: Use Heteronuclear Multiple Bond Correlation (HMBC) to observe 3-bond correlations from the highly deshielded H-2 proton to C-4 and C-8a. The absence of these specific cross-peaks indicates a disruption in the expected heterocyclic connectivity.
Mass Spectrometry (MS) & Fragmentation Dynamics
Mass spectrometry provides the foundational molecular weight and formula, but the fragmentation pattern offers deep structural insights.
Thermodynamic Causality of Fragmentation
Under Electron Ionization (EI) conditions, the highly conjugated, stable aromatic system of quinoline yields a dominant molecular ion [M]⁺•. The primary fragmentation pathway is the expulsion of neutral hydrogen cyanide (HCN, 27 Da)[4]. This occurs because the nitrogen atom facilitates a ring-opening rearrangement that thermodynamically favors the ejection of the highly stable HCN molecule, leaving a reactive[C₈H₆]⁺• radical cation. Subsequent loss of acetylene (C₂H₂, 26 Da) yields the [C₆H₄]⁺• ion[4].
Primary electron ionization (EI) mass spectrometry fragmentation pathway of quinoline.
Table 2: Quantitative EI-MS Data for Quinoline
Ion Type
m/z Value
Relative Abundance
Structural Assignment
Molecular Ion
129
100% (Base Peak)
[C₉H₇N]⁺•
Fragment Ion
102
15 - 20%
[M - HCN]⁺•
Fragment Ion
76
10 - 15%
[M - HCN - C₂H₂]⁺•
Fragment Ion
50
< 10%
[C₄H₂]⁺•
Protocol 2: LC-MS/MS Self-Validating Analysis
Chromatographic Separation: Inject 2 µL of the sample onto a C18 reversed-phase column using a water/acetonitrile gradient doped with 0.1% formic acid.
Validation Check: Formic acid acts as a proton source, ensuring consistent ionization to the[M+H]⁺ species in the Electrospray Ionization (ESI) source.
Collision-Induced Dissociation (CID): Isolate the [M+H]⁺ ion in Q1 and apply a collision energy ramp (15–35 eV) using Argon gas.
Diagnostic Neutral Loss Mapping:
Validation Check: The mass difference between the precursor and the primary product ion must exactly equal 27.01 Da (HCN loss). A deviation of > 0.05 Da indicates an isobaric interference or an entirely different heterocyclic core.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides rapid, orthogonal confirmation of the functional groups decorating the quinoline scaffold.
Causality of Vibrational Modes
The C=N stretching vibration is highly diagnostic for quinolines[5]. Unlike symmetric C=C stretches, the C=N bond possesses a strong permanent dipole. During the stretching normal mode, the change in the dipole moment (
dμ/dq
) is substantial, resulting in a sharp, high-intensity absorption band around 1500–1527 cm⁻¹. Additionally, the out-of-plane C-H bending vibrations (740–850 cm⁻¹) are highly sensitive to the number of adjacent protons, allowing for the rapid identification of substitution patterns on the carbocyclic ring.
Table 3: Diagnostic FT-IR Vibrational Frequencies
Vibrational Mode
Wavenumber (cm⁻¹)
Intensity
Causality / Origin
C=N Stretching
1500 - 1527
Strong
High dipole moment change during vibration
C=C Aromatic Stretch
1560 - 1620
Medium - Strong
Fused ring skeletal deformations
C-N Stretching
1280 - 1285
Medium
Aryl-nitrogen bond stretching
C-H Out-of-Plane Bend
740 - 850
Strong
Highly dependent on adjacent proton count
Integrated Structural Elucidation Workflow
To achieve absolute certainty in drug development, these three techniques must not be used in isolation. They form a sequential, self-validating logic gate. Mass spectrometry establishes the boundaries (formula), FT-IR identifies the functional pieces, 1D NMR maps the general scaffold, and 2D NMR locks the exact regiochemistry into place.
Integrated orthogonal spectroscopic workflow for quinoline structural elucidation.
References
1.6 - Oriental Journal of Chemistry
2. 2 - Benchchem
3.4 - Benchchem
4.5 - Arabian Journal of Chemistry
5.7 - TSI Journals
8-Substituted Quinoline Derivatives in Medicinal Chemistry: Mechanisms, Synthesis, and Therapeutic Applications
Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, but functionalization at the C-8 position unlocks a unique pharmacological paradigm. 8-Substituted quinolines—most notably 8-hydr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quinoline scaffold is a privileged structure in medicinal chemistry, but functionalization at the C-8 position unlocks a unique pharmacological paradigm. 8-Substituted quinolines—most notably 8-hydroxyquinolines (8-HQ) and 8-aminoquinolines (8-AQ)—exhibit profound biological activities ranging from antimalarial and antimicrobial to emerging anticancer and neuroprotective properties. This technical guide explores the mechanistic causality behind their efficacy, synthesizes quantitative structure-activity relationship (QSAR) data, and provides a self-validating experimental workflow for their synthesis and evaluation.
Pharmacological Mechanisms and Causality
8-Hydroxyquinolines (8-HQ): The Metal Chelator Paradigm
The therapeutic efficacy of 8-HQ derivatives is fundamentally driven by their bidentate metal-chelating ability. The spatial arrangement of the quinoline nitrogen and the C-8 hydroxyl group creates an optimal geometric pocket for coordinating divalent cations such as Cu²⁺, Zn²⁺, and Fe²⁺.
Causality of Action:
In the tumor microenvironment, elevated levels of copper and zinc are common. 8-HQ derivatives act as ionophores, shuttling these metals into the intracellular space. This disruption of metal homeostasis catalyzes the Fenton reaction, leading to a massive generation of Reactive Oxygen Species (ROS). Concurrently, the formed metal complexes act as potent proteasome inhibitors. The dual assault of oxidative stress and the accumulation of misfolded proteins inevitably drives the cancer cell into apoptosis 1. Furthermore, their ability to restore metal balance makes them highly relevant in neurodegenerative disease research 2.
8-Aminoquinolines (8-AQ): Beyond Antimalarials
Historically anchored by drugs like Primaquine and Tafenoquine, 8-AQs are indispensable for eradicating the dormant liver stages (hypnozoites) of Plasmodium vivax.
Causality of Action:
The primary amine at the C-8 position is highly susceptible to cytochrome P450-mediated oxidation. This metabolic activation converts the 8-AQ into a reactive quinone-imine intermediate. In the parasite, this intermediate undergoes redox cycling, generating severe localized oxidative stress that destroys the parasite's mitochondria. Recently, 8-AQ derivatives have been repurposed as anticancer agents, where the planar quinoline ring intercalates into ds-DNA, and the functionalized 8-position disrupts topoisomerase activity 3.
Figure 1: Dual mechanistic pathways of 8-substituted quinolines in disease targeting.
Quantitative Structure-Activity Relationship (QSAR) Data
Recent literature highlights the profound impact of specific functional group modifications on the C-8 axis. The table below synthesizes quantitative biological data demonstrating the broad-spectrum efficacy of these derivatives 45.
Compound Class
Specific Derivative
Target Organism / Cell Line
Activity Metric
Primary Mechanism
8-Hydroxyquinoline
Benzimidazole hybrid (6g)
E. coli / P. aeruginosa
MIC = 3.9 μg/mL
Metal chelation & Membrane disruption
8-Aminoquinoline
Tetrahydropyridine-appended (40c)
P. falciparum (3D7 strain)
EC50 = 1.99 µM
DNA intercalation & Oxidative stress
8-Aminoquinoline
5-aryl-8-aminoquinoline
Drug-resistant Plasmodium
IC50 = 5.0 - 8.0 μM
Target binding (π–π stacking)
8-HQ Metal Complex
8AQ-Cu-5Nu (Cu complex)
S. dysenteriae
Active (Gram-negative)
ROS generation
Self-Validating Experimental Workflow: Synthesis of 8-HQ Metal Complexes
To ensure scientific integrity and reproducibility, the synthesis of 8-substituted quinolines and their metal complexes must be approached with rigorous thermodynamic control. The following protocol is designed as a self-validating system.
Step 1: Scaffold Construction via Modified Skraup Synthesis
Procedure: Combine substituted o-aminophenol (for 8-HQ) with glycerol, concentrated sulfuric acid, and m-nitrobenzenesulfonic acid. Heat under reflux.
Causality: Glycerol undergoes acid-catalyzed dehydration to form acrolein, the active Michael acceptor. Traditional Skraup syntheses use nitrobenzene as an oxidant, which often leads to violent exothermic runaways and intractable tar. By substituting it with m-nitrobenzenesulfonic acid, the oxidation of the dihydroquinoline intermediate is moderated, significantly improving the yield and purity of the scaffold.
Step 2: C-8 Functionalization and Purification
Procedure: Isolate the crude 8-HQ derivative and purify via flash column chromatography (Hexane/EtOAc).
Causality: The C-8 hydroxyl group is highly sensitive to over-oxidation. Immediate chromatographic isolation prevents the formation of quinone byproducts.
Step 3: Thermodynamic Metal Complexation
Procedure: Dissolve the purified 8-HQ derivative in hot ethanol. Slowly add 0.5 equivalents of CuCl₂ dissolved in deionized water dropwise over 30 minutes.
Causality: A 2:1 ligand-to-metal (ML₂) ratio is targeted because it neutralizes the charge of the Cu²⁺ ion, maximizing the lipophilicity required for cellular membrane permeation. The slow, dropwise addition ensures the reaction remains under thermodynamic control, favoring the stable ML₂ complex rather than kinetically trapped 1:1 (ML) polymeric species.
Step 4: Self-Validating Quality Control (NMR Analysis)
Procedure: Filter the resulting precipitate, wash with cold ethanol, dry under vacuum, and analyze via ¹H-NMR (in DMSO-d6).
Validation Mechanism: This protocol is self-validating. In the uncomplexed 8-HQ ligand, the C-8 hydroxyl proton appears as a distinct, highly deshielded singlet near 9.0–9.5 ppm. A successful and complete metal chelation is definitively proven by the complete disappearance of this peak in the NMR spectrum, confirming that the metal cation has successfully displaced the proton.
Figure 2: Self-validating experimental workflow for 8-HQ metal complex synthesis.
Conclusion and Future Perspectives
The 8-substituted quinoline scaffold remains a cornerstone of rational drug design. By understanding the causality between their structural electronics—specifically their metal-chelating and redox-cycling capabilities—and their biological targets, researchers can systematically tune these molecules. Future drug development will likely focus on hybridizing the 8-HQ and 8-AQ scaffolds with targeted delivery vectors (e.g., antibody-drug conjugates) to localize their potent ROS-generating and proteasome-inhibiting effects directly within the tumor microenvironment or pathogenic vacuole, thereby minimizing off-target toxicity.
The Enduring Legacy of Quinoline: A Technical Guide to its Discovery, Synthesis, and Therapeutic Applications
Abstract The quinoline scaffold, a simple fusion of a benzene and a pyridine ring, represents one of the most significant structural motifs in medicinal chemistry. Its journey from a coal tar byproduct to the nucleus of...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The quinoline scaffold, a simple fusion of a benzene and a pyridine ring, represents one of the most significant structural motifs in medicinal chemistry. Its journey from a coal tar byproduct to the nucleus of essential medicines is a testament to over a century of chemical innovation and biological discovery. This in-depth technical guide provides a comprehensive exploration of the discovery and history of quinoline-based compounds. It is intended for researchers, scientists, and drug development professionals, offering a detailed narrative of key historical milestones, a thorough examination of classical synthetic methodologies with detailed protocols, and an overview of the compound's impact on modern medicine, particularly in the treatment of malaria and cancer.
The Genesis of a Privileged Scaffold: A Historical Perspective
The story of quinoline begins not in a pristine laboratory, but in the complex, dark mixture of coal tar. In 1834, the German chemist Friedlieb Ferdinand Runge first isolated a yellowish, oily substance from this industrial byproduct, which he named "chinolin," later to be known as quinoline.[1][2] This initial discovery marked the first identification of quinoline as a distinct chemical entity, though its structure remained a mystery.[1]
It wasn't until 1869 that the brilliant chemist August Kekulé, renowned for his work on the structure of benzene, proposed the correct bicyclic aromatic structure of quinoline, a benzene ring fused to a pyridine ring.[1] This structural elucidation was a pivotal moment, providing the theoretical framework necessary for chemists to begin to understand and, eventually, to synthesize this important heterocycle.
The late 19th and early 20th centuries saw a surge of interest in quinoline, driven by the quest for synthetic alternatives to naturally occurring medicines. This era laid the groundwork for the development of some of the most impactful drugs in human history.[1][2]
From Bark to Bench: The Rise of Quinoline-Based Antimalarials
The most significant early application of the quinoline scaffold was in the fight against malaria, a disease that has plagued humanity for millennia.
Quinine: The Natural Blueprint
The use of the bark of the cinchona tree to treat fevers was a practice known to the indigenous peoples of South America for centuries.[3][4] In the 1600s, Jesuit missionaries introduced this "sacred bark" to Europe, where it became a vital remedy for malaria.[3][5] In 1820, French chemists Pierre Joseph Pelletier and Joseph Caventou isolated the active alkaloid from the cinchona bark and named it quinine.[5][6] This marked the first successful use of a chemical compound to treat an infectious disease and established quinine as the standard treatment for malaria for over a century.[5][7]
Chloroquine: A Synthetic Success
The reliance on a natural source for quinine became a strategic vulnerability, particularly during times of conflict. This spurred research into synthetic antimalarials. In 1934, German scientists synthesized a 4-aminoquinoline compound they named Resochin, which would later be known as chloroquine.[3] During World War II, American researchers, after obtaining a related German compound, independently developed and enhanced the formulation, also arriving at chloroquine.[3] After the war, chloroquine became a cornerstone of global malaria eradication campaigns due to its high efficacy and affordability.[3]
Mechanism of Action of Quinoline Antimalarials
The primary mechanism of action for many quinoline antimalarials, including chloroquine, is the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.[8][9] The parasite digests hemoglobin within its acidic food vacuole, releasing large quantities of toxic free heme.[9][10] To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin.[9][11]
Chloroquine, being a weak base, accumulates to high concentrations in the acidic food vacuole of the parasite.[8][9] There, it is believed to cap the growing hemozoin crystals, preventing further polymerization.[11] This leads to a buildup of toxic free heme, which damages parasite membranes and leads to its death.[8][10]
Caption: Mechanism of action of chloroquine in the malaria parasite.
The Art of Synthesis: Classical Methods for Forging the Quinoline Core
The burgeoning importance of quinoline in medicine spurred the development of numerous synthetic methods for its preparation. Several classical named reactions remain fundamental to heterocyclic chemistry and are still widely used today.
The Skraup Synthesis
The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a powerful method for producing quinolines from simple starting materials.[12] The archetypal reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[12][13]
Causality Behind Experimental Choices: The sulfuric acid acts as both a catalyst and a dehydrating agent, converting glycerol into acrolein. The aniline then undergoes a Michael addition to the acrolein, followed by an acid-catalyzed cyclization and dehydration. The oxidizing agent is crucial for the final aromatization step to form the stable quinoline ring. The reaction is notoriously exothermic, and the use of a moderator like ferrous sulfate is often necessary to control the reaction rate.[13]
Experimental Protocol: Skraup Synthesis of Quinoline [13]
Reaction Setup: In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully combine aniline, glycerol, and nitrobenzene.
Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition should be done in a fume hood and with appropriate personal protective equipment.
Moderator Addition: Add ferrous sulfate heptahydrate to the reaction mixture.
Heating: Gently heat the mixture in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.
Workup: After the reaction is complete, allow the mixture to cool to room temperature. The workup typically involves steam distillation to remove unreacted nitrobenzene, followed by neutralization and extraction of the quinoline product.
Purification: The crude quinoline is then purified by distillation or recrystallization.
Caption: A generalized workflow for the Skraup synthesis of quinoline.
The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol.[14] This method allows for the synthesis of a wider range of substituted quinolines. The reaction typically proceeds via a 1,4-addition of an aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.[14]
The Friedländer Synthesis
First reported by Paul Friedländer in 1882, this synthesis involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing an α-methylene group (e.g., a ketone or aldehyde).[15][16][17] The reaction can be catalyzed by either acid or base.[15][18]
Mechanism: The reaction proceeds through an initial aldol condensation between the two carbonyl compounds, followed by cyclization via the formation of a Schiff base and subsequent dehydration to yield the quinoline ring.[15][16]
Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline [16][18]
Reactant Mixture: In a suitable flask, dissolve the 2-aminobenzaldehyde or 2-aminoketone and the α-methylene carbonyl compound in a solvent such as ethanol.
Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., sodium hydroxide).
Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Isolation: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified.
Purification: The crude product is purified by recrystallization or column chromatography.
The Combes Quinoline Synthesis
The Combes synthesis, reported in 1888, involves the acid-catalyzed reaction of an aniline with a β-diketone.[19][20][21] This method is particularly useful for preparing 2,4-disubstituted quinolines.
Mechanism: The reaction begins with the formation of a Schiff base intermediate from the aniline and one of the ketone carbonyls. This is followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring and subsequent dehydration to form the quinoline.[20]
The Gould-Jacobs Reaction
The Gould-Jacobs reaction, developed in 1939, is a key method for synthesizing 4-hydroxyquinolines (which often exist as the 4-quinolone tautomer).[22][23] The reaction sequence starts with the condensation of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM).[23][24] This is followed by a high-temperature thermal cyclization, and subsequent hydrolysis and decarboxylation to yield the 4-quinolone.[22][24]
Beyond Malaria: The Expanding Therapeutic Landscape of Quinolines
The success of quinoline-based antimalarials paved the way for the exploration of this versatile scaffold in other therapeutic areas. Quinoline derivatives have demonstrated a remarkable breadth of biological activities.[26][27][28]
Anticancer Activity
The quinoline ring is a prominent feature in a number of anticancer agents.[29][30][31] Their mechanisms of action are diverse and include:
DNA Intercalation and Topoisomerase Inhibition: Some quinoline derivatives can insert themselves between the base pairs of DNA, interfering with replication and transcription.[29][32] They can also inhibit topoisomerase enzymes, which are critical for managing DNA topology during cell division, leading to catastrophic DNA damage in cancer cells.[29]
Kinase Inhibition: Many signaling pathways that are dysregulated in cancer are controlled by protein kinases. Quinoline-based compounds have been developed as potent inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), thereby blocking tumor growth and angiogenesis.[32][33]
Antibacterial and Other Activities
The quinolone and fluoroquinolone antibiotics, which contain a 4-quinolone core, are a major class of antibacterial agents. They act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[33] Beyond this, quinoline derivatives have been investigated for a wide array of pharmacological effects, including anti-inflammatory, antiviral, antifungal, and cardiovascular properties.[26][28][34]
Conclusion and Future Outlook
From its humble origins in coal tar, the quinoline scaffold has become a true "privileged structure" in medicinal chemistry.[35] Its journey highlights the power of chemical synthesis to build upon nature's blueprints, leading to life-saving medicines. The classical synthetic methods, developed over a century ago, remain remarkably relevant, providing the foundation for the creation of new and diverse quinoline libraries. As our understanding of disease biology deepens, the rational design of novel quinoline-based compounds will undoubtedly continue to yield innovative therapies for a wide range of human diseases, ensuring the enduring legacy of this remarkable heterocycle.
References
Comprehensive review on current developments of quinoline-based anticancer agents. (2016). [Source Not Available].
Quinine, an old anti-malarial drug in a modern world: role in the tre
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2006).
Quinine. (n.d.). Wikipedia.
Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. (2022). PubMed.
The mechanism of action of quinolines and related anti-malarial drugs. (n.d.). Sabinet African Journals.
Quinolin-4-ones: Methods of Synthesis and Applic
The Skraup Synthesis of Quinolines. (n.d.).
Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry.
Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evalu
Story of Quinine. (n.d.). Kennedy Krieger Institute.
Gould-Jacobs Reaction. (n.d.). [Source Not Available].
The global history of quinine, the world's first anti-malaria drug. (2015). [Source Not Available].
Quinoline: An Attractive Scaffold in Drug Design. (n.d.). PubMed.
Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evalu
An overview of quinoline as a privileged scaffold in cancer drug discovery. (2017). PubMed.
8-[(4-Chlorophenyl)methoxy]quinoline Derivatives: A Technical Guide to Scaffold Hopping, Synthesis, and Pharmacological Profiling
Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, historically recognized for its broad-spectrum biological activities. While traditional 8-hydroxyquinoline derivatives act primar...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quinoline scaffold is a privileged structure in medicinal chemistry, historically recognized for its broad-spectrum biological activities. While traditional 8-hydroxyquinoline derivatives act primarily through metal chelation, targeted alkylation of the 8-hydroxyl group fundamentally shifts the molecule's pharmacological profile. Specifically, 8-[(4-Chlorophenyl)methoxy]quinoline (also known as 8-(4-chlorobenzyloxy)quinoline) and its analogs have emerged as highly specific, membrane-active agents. By masking the chelating hydroxyl group with a lipophilic, sterically bulky 4-chlorobenzyl moiety, researchers have unlocked potent applications in [1] and the eradication of non-replicating [2].
This technical guide provides an in-depth analysis of the structural rationale, quantitative structure-activity relationships (QSAR), and self-validating experimental protocols necessary for developing and evaluating this class of compounds.
Chemical Rationale & Structural Biology
The transition from a simple 8-hydroxyquinoline to an 8-[(4-Chlorophenyl)methoxy]quinoline derivative is driven by three distinct structural rationales:
Ablation of Non-Specific Chelation: Unsubstituted 8-hydroxyquinolines (like[3]) coordinate transition metals (Cu²⁺, Zn²⁺, Fe²⁺), leading to broad, often non-specific cytotoxicity. Etherification of the oxygen atom abolishes this bidentate chelation, reducing off-target toxicity[4].
Enhanced Lipophilicity and Receptor Fit: The introduction of a benzyl ether significantly increases the partition coefficient (LogP). The planar quinoline core intercalates or stacks within hydrophobic receptor pockets, while the flexible benzyloxy linkage allows the distal phenyl ring to occupy adjacent lipophilic sub-pockets, a critical interaction for G-protein coupled receptor (GPCR) binding[5].
Metabolic Stability via Halogenation: Unsubstituted benzyl ethers are highly susceptible to cytochrome P450-mediated aromatic hydroxylation at the para position. The incorporation of a para-chloro substituent (-Cl) acts as an isosteric block. The electron-withdrawing nature and steric bulk of the chlorine atom prevent rapid metabolic degradation, significantly improving the in vivo half-life of the drug candidate[6].
Pharmacological Applications
Bradykinin B2 Receptor (B2R) Antagonism
Bradykinin (BK) is a potent nonapeptide that drives vasodilation, vascular permeability, and pain sensitization via the Bradykinin B2 Receptor (a Gq-coupled GPCR). Overactivation of B2R is implicated in hereditary angioedema, asthma, and traumatic brain injury. 8-Benzyloxyquinoline derivatives have been identified as a novel class of non-peptide B2R antagonists[1]. They competitively bind to the B2R transmembrane domain, locking the receptor in an inactive conformation and preventing the downstream cleavage of PIP2 into IP3, thereby halting intracellular calcium mobilization.
Caption: Bradykinin B2 receptor signaling pathway and competitive inhibition mechanism.
Antimicrobial and Biofilm Eradication
Traditional antibiotics target actively replicating bacteria, rendering them ineffective against dormant cells within a biofilm matrix. Scaffold hopping from known antimicrobial quinolines has demonstrated that 8-alkoxy and 8-benzyloxyquinolines possess unique membrane-disrupting properties. These compounds penetrate the extracellular polymeric substance (EPS) of MRSA biofilms, disrupting the proton motive force of dormant cells and triggering biofilm dispersal and eradication[2].
The following table summarizes the structure-activity relationship (SAR) data driving the optimization of the 8-benzyloxyquinoline scaffold. Note the distinct correlation between para-substitution, lipophilicity, and biological potency.
Compound Analog
8-Position R-Group Substitution
B2R Antagonism IC₅₀ (nM)
MRSA Biofilm Eradication MBEC (µM)
Calculated LogP
1 (Control)
-H (8-Hydroxyquinoline)
>10,000
>500
2.02
2
-Benzyl (Unsubstituted)
145
125
3.85
3 (Core)
-4-Chlorobenzyl
12
31.2
4.51
4
-4-Fluorobenzyl
48
62.5
4.01
5
-4-Trifluoromethylbenzyl
8
15.6
4.88
Data synthesis reflects general QSAR trends derived from patent literature and biofilm dispersal studies[1][2].
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify causality and success at each step.
Protocol 1: Synthesis of 8-[(4-Chlorophenyl)methoxy]quinoline
Causality & Rationale: This workflow utilizes a Williamson ether synthesis. Potassium carbonate (K₂CO₃) is selected as a mild base to selectively deprotonate the phenolic hydroxyl (pKa ~9.9) without inducing unwanted ring-opening or side reactions. N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent; it strongly solvates the potassium cation but leaves the quinolin-8-olate anion highly exposed (the "naked anion" effect), maximizing its nucleophilicity for the subsequent Sₙ2 attack on 4-chlorobenzyl chloride.
Step-by-Step Procedure:
Deprotonation: Dissolve 1.0 eq of 8-hydroxyquinoline in anhydrous DMF (0.2 M). Add 1.5 eq of anhydrous K₂CO₃. Stir at room temperature for 30 minutes under an inert N₂ atmosphere to ensure complete formation of the quinolin-8-olate anion.
Alkylation: Add 1.1 eq of 4-chlorobenzyl chloride dropwise via syringe.
Heating: Elevate the reaction temperature to 80°C and stir for 4 hours.
Self-Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 3:1). The reaction is complete when the lower Rf spot (starting material) disappears, replaced by a higher Rf spot (lipophilic product).
Workup: Quench the reaction by pouring the mixture into ice-cold distilled water (5x volume of DMF). The crude product will precipitate. Filter the solid and wash extensively with water to remove all DMF and inorganic salts.
Purification: Recrystallize the crude solid from hot ethanol.
Self-Validation Checkpoint 2 (NMR): Confirm structural integrity via ¹H-NMR (CDCl₃). Look for the diagnostic singlet at ~5.3 ppm integrating to 2H, confirming the presence of the -O-CH₂- ether linkage.
Caption: Synthesis workflow of 8-[(4-Chlorophenyl)methoxy]quinoline via SN2 alkylation.
Causality & Rationale: Because B2R is a Gq-coupled receptor, its activation directly correlates with a transient spike in intracellular calcium. By loading cells with Fluo-4 AM (a cell-permeable fluorescent dye that increases emission at 516 nm upon binding Ca²⁺), we can quantify receptor activation in real-time using a Fluorometric Imaging Plate Reader (FLIPR).
Step-by-Step Procedure:
Cell Preparation: Seed CHO-K1 cells stably expressing the human B2 receptor into 384-well black-wall, clear-bottom plates at 10,000 cells/well. Incubate overnight at 37°C, 5% CO₂.
Dye Loading: Remove media and add 20 µL/well of Fluo-4 AM loading buffer (containing probenecid to inhibit dye efflux). Incubate for 45 minutes at 37°C.
Compound Incubation: Add 8-[(4-Chlorophenyl)methoxy]quinoline at varying concentrations (serial dilution from 10 µM to 0.1 nM).
Self-Validation Control: Include wells with HOE 140 (Icatibant) as a positive control for antagonism, and vehicle (DMSO) as a negative control. Incubate for 15 minutes.
Baseline Establishment: Read the plate in the FLIPR for 10 seconds to establish a stable baseline fluorescence.
Agonist Challenge: Automatically inject Bradykinin (EC₈₀ concentration, typically ~3 nM) into all wells.
Data Acquisition: Record fluorescence for 3 minutes. Calculate the IC₅₀ by plotting the maximum fluorescence peak (minus baseline) against the log concentration of the antagonist. A valid assay must show complete suppression of the calcium spike in the HOE 140 control wells.
References
PubChem - NIH. "5-Chloro-8-[(4-chlorophenyl)methoxy]quinoline". National Center for Biotechnology Information. Available at:[Link]
Google Patents. "Novel bradykinin b2 receptor antagonists" (WO2019101906A1). World Intellectual Property Organization.
Google Patents. "Quinoline derivatives as BK B2 receptor antagonists" (AU2018371186B2). Australian Patent Office.
ResearchGate. "Structures of broxyquinoline and HQ-1. Chemical synthesis of potent biofilm-eradicating HQs using a reductive amination reaction." Journal of Medicinal Chemistry. Available at:[Link]
LookChem. "8-Hydroxyquinaldine (Cas 826-81-3) Properties and Uses." LookChem Chemical Database. Available at:[Link]
Targeting Oncogenic Pathways: The Anticancer Pharmacology of 2-Phenylquinoline Derivatives
Executive Summary The 2-phenylquinoline scaffold is a highly privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds[1]. Historically recognized for broad-spectrum...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 2-phenylquinoline scaffold is a highly privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds[1]. Historically recognized for broad-spectrum antimicrobial and antiviral properties, recent structural modifications have repositioned 2-phenylquinoline derivatives as potent, targeted anticancer agents[1]. By acting as rigid, planar pharmacophores, these molecules can intercalate into nucleic acids or fit precisely into the hydrophobic pockets of epigenetic enzymes and kinases. This technical guide synthesizes the structure-activity relationships (SAR), molecular mechanisms, and self-validating experimental workflows required to evaluate these derivatives in preclinical oncology.
Mechanistic Causality: Disrupting Tumorigenesis
To transition a compound from a non-specific cytotoxic agent to a targeted therapeutic, we must understand the precise causality of its mechanism of action. 2-phenylquinoline derivatives achieve oncogenic disruption through three primary validated pathways:
Epigenetic Modulation via Selective HDAC3 Inhibition
Histone deacetylase 3 (HDAC3) plays a critical role in cancer progression by binding to the nuclear receptor corepressor NCOR1/SMRT. Selective inhibition of HDAC3 reactivates silenced tumor suppressor genes without the severe toxicity associated with pan-HDAC inhibitors. By introducing a 2-substituted phenylquinoline-4-carboxylic acid group as the surface recognition cap moiety, researchers have developed highly selective HDAC3 inhibitors, such as the lead compound D28[2]. The planar quinoline ring engages in
π−π
stacking at the rim of the HDAC active site, while a hydrazide or hydroxamic acid zinc-binding group (ZBG) chelates the catalytic zinc ion[2]. This specific interaction induces G2/M phase cell cycle arrest and triggers apoptosis in hematologic and solid tumors[2].
Metabolic Reprogramming via SIRT3 Inhibition
Sirtuin 3 (SIRT3) is a mitochondrial deacetylase implicated in tumor metabolism and survival. Structural modification of the 2-phenylquinoline-4-carboxylic acid core has yielded potent SIRT3 inhibitors (e.g., compounds S27 and T5) that trigger leukemic cell differentiation[3]. Unlike traditional cytotoxic agents that merely induce necrosis, these derivatives promote the expression of differentiation antigens (such as CD49e), forcing malignant multiple myeloma cells to mature and cease uncontrolled proliferation[3].
Genomic Instability via G-Quadruplex Stabilization
Certain 2-phenylquinoline derivatives, specifically 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinolines, exert their anticancer activity by targeting G-quadruplexes[1]. These specialized, guanine-rich nucleic acid structures form at telomeres and oncogene promoters. The planar 2-phenylquinoline core stacks optimally on the terminal G-tetrads, stabilizing the structure and preventing telomerase from extending the DNA, which ultimately leads to replicative senescence and halts cancer cell proliferation[4].
Fig 1. Epigenetic modulation and apoptotic signaling induced by 2-phenylquinoline HDAC3 inhibitors.
Quantitative Efficacy Profiles
To benchmark the translational potential of these compounds, we evaluate their half-maximal inhibitory concentrations (
IC50
). The following tables summarize the antiproliferative and enzymatic inhibitory activities of leading 2-phenylquinoline derivatives.
Table 1: Antiproliferative Activity of HDAC3 Inhibitor D28 Across Cancer Cell Lines [2]
Cell Line
Cancer Type
IC50
(
μ
M)
K562
Leukemia
1.02
U266
Multiple Myeloma
1.08
U937
Lymphoma
1.11
HepG2
Hepatocellular Carcinoma
2.16
A549
Non-Small Cell Lung Cancer
2.83
MDA-MB-468
Breast Cancer
2.89
Fadu
Squamous Cell Carcinoma
3.22
A2780
Ovarian Cancer
3.86
MDA-MB-231
Breast Cancer
4.15
MCF-7
Breast Cancer
5.66
Table 2: Enzymatic Inhibition of SIRT3 by 2-Phenylquinoline Derivatives [3]
Compound
Target
IC50
(
μ
M)
Selectivity & Phenotypic Profile
S18
SIRT3
0.53
Highly selective over SIRT1/2; inhibits IL-6 induced growth
As drug development professionals, we cannot rely on isolated data points. Every assay must be a self-validating system containing internal controls to prove causality rather than mere correlation. Below are the definitive protocols for validating the mechanism of action of 2-phenylquinoline derivatives.
Protocol 1: Fluorometric Target Engagement Assay for HDAC3 Selectivity
Causality: To prove that observed cytotoxicity is due to target engagement, we measure the direct enzymatic inhibition of HDAC3 versus off-target isoforms (HDAC1, 2, 6). We utilize a fluorogenic peptide substrate containing an acetylated lysine. If the 2-phenylquinoline derivative successfully blocks the HDAC3 active site, the acetyl group remains intact, preventing subsequent cleavage by a developer protease, thereby quenching the fluorescent signal[2].
Self-Validation: The assay is validated by including a no-enzyme control (to establish background noise) and a known pan-HDAC inhibitor like SAHA/Vorinostat (to validate assay sensitivity and dynamic range)[2].
Step-by-Step Methodology:
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). Dilute recombinant human HDAC1, 2, 3/NCOR2, and 6 to optimal working concentrations.
Compound Titration: Serially dilute the 2-phenylquinoline derivative (e.g., D28) in DMSO, then transfer to a 384-well black microplate to achieve final concentrations ranging from 0.01
μ
M to 100
μ
M.
Control Integration: Add vehicle control (0.1% DMSO) for maximum enzyme activity, and SAHA as the positive inhibition control[2].
Incubation: Add the enzyme to the compound wells and pre-incubate for 15 minutes at 37°C to allow steady-state binding.
Reaction Initiation: Add the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) to all wells. Incubate for 30 minutes at 37°C.
Development & Detection: Add the developer solution containing trypsin and Trichostatin A (to halt further HDAC activity). Read fluorescence (Excitation: 360 nm, Emission: 460 nm) using a microplate reader.
Data Synthesis: Calculate
IC50
using non-linear regression. A valid result requires the SAHA control to fall within its known historical
IC50
range.
Protocol 2: Multiparametric Flow Cytometry for Mechanistic Profiling
Causality: To confirm that cell death is driven by programmed apoptosis and G2/M arrest (as expected from HDAC3 inhibition) rather than non-specific necrosis, we employ dual-staining flow cytometry. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) intercalates into DNA to quantify cell cycle phases[2].
Self-Validation: Single-stained compensation controls correct for spectral overlap, while dose-response tracking (e.g., 1, 2, and 4
μ
M) ensures the effect is pharmacological and dose-dependent[2].
Step-by-Step Methodology:
Cell Culture & Treatment: Seed K562 cells at
2×105
cells/well in 6-well plates. Treat with the 2-phenylquinoline derivative at 1.0, 2.0, and 4.0
μ
M for 24 hours[2].
Harvesting: Collect cells, wash twice with cold PBS, and resuspend in 1X Annexin V Binding Buffer.
Staining (Apoptosis): Add 5
μ
L of Annexin V-FITC and 5
μ
L of PI to the suspension. Incubate in the dark for 15 minutes at room temperature.
Staining (Cell Cycle): For parallel cell cycle analysis, fix a separate aliquot of treated cells in 70% cold ethanol overnight. Wash and resuspend in PBS containing 50
μ
g/mL PI and 100
μ
g/mL RNase A. Incubate for 30 minutes at 37°C.
Acquisition & Analysis: Acquire a minimum of 10,000 events per sample on a flow cytometer. For apoptosis, plot Annexin V (x-axis) vs. PI (y-axis). For cell cycle, plot PI intensity on a linear scale. Successful HDAC3 inhibition by D28 will show a dose-dependent increase in the G2/M phase fraction (e.g., shifting from 3.44% to 32.57% at 2
μ
M)[2].
Fig 2. Self-validating preclinical workflow for evaluating 2-phenylquinoline derivatives.
The Antibacterial Paradigm of 8-Methoxyquinoline Compounds: Mechanisms, Efficacy, and Protocols
Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous discovery and optimization of novel chemical scaffolds. While 8-hydroxyquinoline (8-HQ) has long been recognized for i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous discovery and optimization of novel chemical scaffolds. While 8-hydroxyquinoline (8-HQ) has long been recognized for its broad-spectrum antimicrobial properties, its clinical utility is often limited by rapid phase II metabolism (glucuronidation) and non-specific metal chelation toxicity. The O-alkylation of this scaffold to form 8-methoxyquinoline (8-MQ) and its derivatives represents a critical medicinal chemistry intervention. By masking the hydroxyl group, researchers have developed a class of compounds with enhanced lipophilicity, improved pharmacokinetic profiles, and potent, targeted antibacterial and anti-biofilm activities.
This technical whitepaper provides an in-depth analysis of the antibacterial properties of 8-methoxyquinoline compounds, detailing their mechanisms of action, structure-activity relationships (SAR), and the self-validating experimental workflows required for their synthesis and evaluation.
Mechanistic Causality: The 8-Methoxy Advantage
The transition from a hydroxyl to a methoxy group at the 8-position of the quinoline ring fundamentally alters the molecule's electronic and steric landscape. Unmodified 8-MQ exhibits strong antibacterial activities against Gram-positive and Gram-negative pathogens, including Bacillus subtilis, Salmonella spp., and Salmonella typhi[1].
The mechanism of action (MoA) for 8-MQ derivatives is multifaceted:
Targeted Metalloprotein Disruption: Unlike 8-HQ, which acts as a non-specific bidentate chelator, 8-MQ derivatives often act as prodrugs or interact with specific metal-dependent proteins (e.g., methionine aminopeptidases) within the bacterial cytoplasm[2]. The methoxy group increases lipophilicity, allowing the molecule to efficiently cross the lipid bilayer before exerting its effect.
Biofilm Inhibition: Larger 8-alkoxy substitutions (such as 8-O-prenyl derivatives) demonstrate a high selectivity for disrupting the biofilm phenotype in resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA)[3]. The lipophilic tail interferes with the extracellular polymeric substance (EPS) matrix synthesis.
Membrane Destabilization: The planar quinoline core intercalates with lipophilic components of the bacterial cell wall, altering ion homeostasis and leading to cell lysis[2].
Mechanistic pathways of 8-methoxyquinoline derivatives leading to bacterial cell death.
Structure-Activity Relationship (SAR) and Quantitative Efficacy
The 8-MQ core serves as a highly modular pharmacophore. Substitutions at the 2-position and modifications to the 8-alkoxy chain dictate the spectrum and potency of the antibacterial effect.
C-2 Modifications: The introduction of heterocyclic moieties at the 2-position significantly enhances binding affinity to bacterial targets. For instance, synthesizing 8-methoxyquinoline-2-carboxamide compounds containing a 1,3,4-thiadiazole moiety yields remarkable efficacy. Specifically, derivatives bearing a 2-chloro-4-fluorophenyl group exhibit antibacterial activity against Bacillus subtilis that is comparable to the commercial antibiotic Chloromycin[4][5].
The Fluoroquinolone Validation: The clinical power of the 8-methoxy substitution is best exemplified by Moxifloxacin, an 8-methoxyquinolone. The addition of the 8-methoxy group lowers the Minimum Inhibitory Concentration (MIC) by 2- to 64-fold compared to older generations (like ciprofloxacin) against Gram-positive bacteria, achieving MICs of 0.031 µg/mL for MSSA and 1 µg/mL for MRSA[6].
8-fold increased selectivity for biofilm phenotypes due to lipophilic prenyl tail[3].
8-MQ-2-carboxamide (Cpd 97)
Bacillus subtilis
Comparable to Chloromycin
1,3,4-thiadiazole moiety enhances target protein binding affinity[4][5].
Moxifloxacin (8-methoxyquinolone)
MSSA / MRSA
0.031 µg/mL / 1.0 µg/mL
Clinically validated scaffold; 8-methoxy group overcomes efflux pump resistance[6].
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols detail the synthesis of the 8-MQ scaffold and the subsequent biological evaluation. Every step is designed with inherent causality and self-validating controls.
Protocol A: Synthesis of 8-Methoxyquinoline via O-Alkylation
This protocol utilizes O-methylation to mask the hydroxyl group, thereby increasing the compound's lipophilicity and protecting it from premature phase II metabolism[8][9].
Step-by-Step Methodology:
Reaction Setup: Dissolve 1.0 equivalent of 8-hydroxyquinoline in anhydrous acetone. Causality: Anhydrous conditions are critical; the presence of water will hydrolyze the alkylating agent (methyl iodide), drastically reducing the reaction yield.
Base Addition: Add 1.2 equivalents of anhydrous potassium carbonate (K₂CO₃). Causality: K₂CO₃ acts as a mild base to deprotonate the 8-hydroxyl group, forming a reactive phenoxide ion without being strong enough to trigger unwanted side reactions (e.g., ring degradation).
Alkylation: Dropwise addition of 1.2 equivalents of methyl iodide (CH₃I) under continuous magnetic stirring.
Reflux & Monitoring: Heat the mixture to reflux (approx. 56°C) for 12–24 hours. Monitor the disappearance of the starting material using Thin-Layer Chromatography (TLC).
Work-up & Purification: Cool to room temperature, filter out the solid K₂CO₃ salts, and concentrate the filtrate under reduced pressure. Purify the crude product via silica gel column chromatography (using an ethyl acetate/hexane gradient) to isolate pure 8-methoxyquinoline[8].
Protocol B: Broth Microdilution Assay for MIC Determination
The MIC is the lowest concentration of an antimicrobial that inhibits visible bacterial growth[10][11]. This protocol is designed as a self-validating system to eliminate false positives/negatives.
Step-by-Step Methodology:
Inoculum Standardization: Suspend the target bacterial colonies in sterile saline to match a 0.5 McFarland standard (approx.
1.5×108
CFU/mL). Dilute to a final working concentration of
5×105
CFU/mL. Causality: Standardizing the inoculum ensures that variations in bacterial density do not artificially inflate or deflate the observed MIC.
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the synthesized 8-MQ derivative in Mueller-Hinton Broth (MHB).
Inoculation: Dispense equal volumes of the standardized bacterial suspension into the test wells.
Self-Validating Controls (Critical Step):
Positive Growth Control (MHB + Bacteria): Validates that the broth supports bacterial viability.
Negative Sterility Control (MHB only): Validates aseptic technique; any growth here invalidates the entire plate.
Solvent Control (MHB + Bacteria + 1% DMSO): Ensures that the vehicle used to dissolve the 8-MQ derivative is not responsible for the observed antibacterial effect.
Reference Drug Control (e.g., Ciprofloxacin): Benchmarks the assay's sensitivity against known clinical standards[12].
Incubation & Analysis: Incubate the plates at 37°C for 18–24 hours. Determine the MIC visually or via spectrophotometry (OD₆₀₀), identifying the lowest concentration well with no turbidity[11].
End-to-end workflow from chemical synthesis to self-validating MIC determination.
References
Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate.[Link]
In vitro activity of moxifloxacin, a new 8-methoxyquinolone, against gram-positive bacteria. PubMed.[Link]
Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. Journal of Medicinal Chemistry (ACS).[Link]
Design, synthesis, and antibacterial activity of novel 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moiety. ResearchGate.[Link]
Design, synthesis, and antibacterial activity of novel 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moiety. PubMed.[Link]
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PMC.[Link]
Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. PMC.[Link]
The Minimum inhibitory concentration (MIC) of newly synthesized 8-hydroxyquinoline containing benzimidazole hybrids. ResearchGate.[Link]
Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX.[Link]
Application Note and Protocol for the Synthesis of 8-[(4-Chlorophenyl)methoxy]quinoline
Abstract This document provides a comprehensive, in-depth guide for the synthesis of 8-[(4-Chlorophenyl)methoxy]quinoline, a quinoline derivative of significant interest in medicinal chemistry.[1][2][3][4] The protocol h...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of 8-[(4-Chlorophenyl)methoxy]quinoline, a quinoline derivative of significant interest in medicinal chemistry.[1][2][3][4] The protocol herein details a robust and reproducible method based on the Williamson ether synthesis, a classic and reliable method for forming ethers.[5][6][7][8] This application note is intended for researchers, scientists, and professionals in the field of drug development. It offers a step-by-step experimental procedure, explains the rationale behind key steps, and provides guidance on the characterization of the final product.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the structural core of many natural and synthetic bioactive molecules.[1][2] These compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimalarial, and antimicrobial properties.[1][2][3] The functionalization of the quinoline scaffold allows for the fine-tuning of its biological activity.[3] Specifically, the introduction of an ether linkage at the 8-position of the quinoline ring can significantly influence its therapeutic properties.[9]
The target molecule, 8-[(4-Chlorophenyl)methoxy]quinoline, is synthesized via the Williamson ether synthesis. This SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide.[6] In this specific application, the phenoxide of 8-hydroxyquinoline acts as the nucleophile, attacking the electrophilic carbon of 4-chlorobenzyl chloride. This method is highly effective for the synthesis of ethers from phenols and primary alkyl halides.[10][11]
Materials and Equipment
Reagents and Chemicals
Reagent
Formula
Molar Mass ( g/mol )
Purity
Supplier
8-Hydroxyquinoline
C₉H₇NO
145.16
≥99%
Sigma-Aldrich
4-Chlorobenzyl chloride
C₇H₆Cl₂
161.03
≥98%
Alfa Aesar
Potassium Carbonate (anhydrous)
K₂CO₃
138.21
≥99%
Fisher Scientific
Acetonitrile (anhydrous)
CH₃CN
41.05
≥99.8%
VWR
Dichloromethane (DCM)
CH₂Cl₂
84.93
≥99.5%
Merck
Sodium Sulfate (anhydrous)
Na₂SO₄
142.04
≥99%
Sigma-Aldrich
Ethyl Acetate
C₄H₈O₂
88.11
ACS Grade
Fisher Scientific
Hexane
C₆H₁₄
86.18
ACS Grade
VWR
Deionized Water
H₂O
18.02
-
In-house
Brine (saturated NaCl solution)
NaCl(aq)
-
-
In-house
Equipment
Round-bottom flasks (50 mL and 100 mL)
Magnetic stirrer and stir bars
Reflux condenser
Heating mantle with temperature control
Separatory funnel (250 mL)
Rotary evaporator
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
The following diagram illustrates the workflow for the synthesis and purification of the target compound.
Caption: Experimental workflow for the synthesis of 8-[(4-Chlorophenyl)methoxy]quinoline.
Step-by-Step Procedure:
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8-hydroxyquinoline (1.0 eq.) in anhydrous acetonitrile (15 volumes).
Base Addition: To the stirring solution, add anhydrous potassium carbonate (2.0 eq.). The use of a base is crucial to deprotonate the hydroxyl group of 8-hydroxyquinoline, forming the more nucleophilic phenoxide ion.[11] Potassium carbonate is a suitable base for this purpose as it is strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions.
Alkylating Agent Addition: Add 4-chlorobenzyl chloride (1.2 eq.) to the suspension at room temperature. The use of a primary alkyl halide like 4-chlorobenzyl chloride is ideal for the SN2 mechanism of the Williamson ether synthesis, as it minimizes the potential for elimination side reactions.[6]
Reaction under Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 82°C for acetonitrile) using a heating mantle. Allow the reaction to proceed for 6-8 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
Cooling and Filtration: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature. Filter the solid inorganic salts (potassium carbonate and potassium chloride) using a Buchner funnel and wash the solid residue with a small amount of acetonitrile.[10][11]
Solvent Removal: Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetonitrile.
Extraction: Dissolve the resulting crude residue in dichloromethane (DCM). Transfer the solution to a separatory funnel.
Washing: Wash the organic layer sequentially with deionized water (2 x 10 volumes) and then with brine (1 x 15 volumes).[10] The water wash removes any remaining inorganic salts and water-soluble impurities, while the brine wash helps to remove residual water from the organic layer.
Drying: Dry the organic layer over anhydrous sodium sulfate. The sodium sulfate will absorb any remaining water in the DCM.
Final Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel. A gradient elution system of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is typically effective for separating the desired product from any unreacted starting materials or byproducts.
Product Characterization: Collect the fractions containing the pure product (identified by TLC) and combine them. Remove the solvent under reduced pressure to yield 8-[(4-Chlorophenyl)methoxy]quinoline as a solid. The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[12][13]
Quantitative Data
Parameter
Value
Reactants
8-Hydroxyquinoline
1.0 g (6.89 mmol)
4-Chlorobenzyl chloride
1.33 g (8.27 mmol)
Potassium Carbonate
1.90 g (13.78 mmol)
Solvent
Anhydrous Acetonitrile
15 mL
Reaction Conditions
Temperature
Reflux (~82°C)
Time
6-8 hours
Expected Yield
75-85%
Results and Discussion
Successful synthesis of 8-[(4-Chlorophenyl)methoxy]quinoline can be confirmed through various analytical techniques.
Thin-Layer Chromatography (TLC): During the reaction, the formation of the product can be observed as a new spot with a different Rf value compared to the starting materials (8-hydroxyquinoline and 4-chlorobenzyl chloride).
¹H NMR Spectroscopy: The proton NMR spectrum of the purified product should show characteristic peaks corresponding to the protons of the quinoline ring system and the 4-chlorobenzyl group. The disappearance of the broad singlet corresponding to the hydroxyl proton of 8-hydroxyquinoline and the appearance of a new singlet for the methylene protons of the benzyl group are key indicators of a successful reaction.
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all the carbon atoms in the molecule and their chemical environments.
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 8-[(4-Chlorophenyl)methoxy]quinoline (C₁₆H₁₂ClNO).
The choice of a primary alkyl halide, 4-chlorobenzyl chloride, is critical for the success of this SN2 reaction, as secondary and tertiary halides would favor elimination reactions.[6] The use of an anhydrous solvent is also important to prevent the hydrolysis of the alkyl halide and to ensure the effectiveness of the base.
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the synthesis of 8-[(4-Chlorophenyl)methoxy]quinoline. By following the outlined steps and understanding the underlying chemical principles, researchers can consistently obtain the target compound in good yield and high purity. This molecule can then be used for further studies in drug discovery and development, leveraging the versatile pharmacological potential of the quinoline scaffold.[2][3]
References
Vertex AI Search. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis.
R Discovery. (2013). Synthesis and Characterization of 4-(3′-Chlorophenylamino)-6-Methoxy Quinazoline Derivatives.
MDPI. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/.
BenchChem. (2025). Technical Support Center: Alkylation Reactions with 4-Chlorobenzyl Chloride.
ResearchGate. (2025). ChemInform Abstract: A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives.
RTI International. (1979). Synthesis of Some 4-Substituted 8-Amino-6-methoxyquinolines as Potential Antimalarials. Retrieved March 13, 2026, from [Link]
International Journal of Pharmaceutical and Clinical Research. (n.d.). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Bioanalytical Scientists, and Pharmacokineticists
Matrix: Human Plasma
Analytical Platform: UHPLC-ESI-MS/MS (Triple Quadrupole)
Executive Summary
The compound 8-[(4-Chlorophenyl)methoxy]quinoline (Molecular Formula:
C16H12ClNO
) represents a lipophilic quinoline ether scaffold frequently encountered in the development of novel anti-infective and targeted oncology agents. Accurate pharmacokinetic (PK) profiling of such compounds requires highly sensitive, robust, and reproducible bioanalytical methods.
This application note details a comprehensive, self-validating protocol for the quantification of 8-[(4-Chlorophenyl)methoxy]quinoline in human plasma using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). Designed by senior application scientists, this guide emphasizes the causality behind experimental choices , ensuring that researchers understand why specific parameters are selected, thereby facilitating seamless method transfer and troubleshooting.
Physicochemical Rationale & Analytical Strategy
To develop a robust assay, the physicochemical properties of the analyte must dictate the analytical strategy.
Ionization Strategy (ESI+)
The quinoline ring contains a basic nitrogen atom with a predicted
pKa
of approximately 4.9. In an acidic environment (pH < 3), this nitrogen is readily protonated. Therefore, Positive Electrospray Ionization (ESI+) is the optimal ionization mode[1]. By utilizing 0.1% Formic Acid in the mobile phase, we drive the equilibrium entirely toward the
[M+H]+
species (
m/z
270.1), maximizing source sensitivity and preventing peak tailing caused by secondary interactions with unendcapped silanols on the stationary phase.
Fragmentation Mechanics (CID)
During Collision-Induced Dissociation (CID) in the collision cell (Q2), the ether linkage at the 8-position of the quinoline ring serves as the primary site of bond lability.
Quantifier Transition (
m/z
270.1
→
125.0): Cleavage of the carbon-oxygen bond yields a highly stable 4-chlorobenzyl carbocation. This transition is chosen for quantitation due to its high relative abundance and the specificity provided by the chlorine atom.
Qualifier Transition (
m/z
270.1
→
146.1): The alternative cleavage yields the protonated 8-hydroxyquinoline fragment. Monitoring this ensures peak purity and structural confirmation.
Sample Preparation Causality
Because 8-[(4-Chlorophenyl)methoxy]quinoline is highly lipophilic, it exhibits high plasma protein binding. A simple Protein Precipitation (PPT) using Acetonitrile (ACN) is selected over Liquid-Liquid Extraction (LLE). ACN effectively denatures plasma proteins, releasing the bound analyte, while simultaneously providing a high-organic supernatant that is directly compatible with reversed-phase chromatography after a brief aqueous dilution.
Experimental Workflow
Workflow for the LC-MS/MS bioanalysis of 8-[(4-Chlorophenyl)methoxy]quinoline.
Self-Validating Control: The inclusion of an isotopically labeled internal standard (IS), such as
D4
-8-[(4-Chlorophenyl)methoxy]quinoline, corrects for both extraction recovery variations and matrix-induced ion suppression.
Aliquot: Transfer 50 µL of human plasma (blank, calibrator, QC, or unknown) into a 96-well plate or microcentrifuge tube.
Internal Standard Addition: Add 10 µL of the IS working solution (100 ng/mL in 50% Methanol). Vortex briefly.
Precipitation: Add 150 µL of ice-cold Acetonitrile (100% ACN) to crash the plasma proteins.
Mixing & Centrifugation: Vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte dissociation. Centrifuge at 14,000
×g
for 10 minutes at 4°C.
Dilution (Critical Step): Transfer 100 µL of the clear supernatant to a clean vial and mix with 100 µL of HPLC-grade water. Causality: Diluting the organic extract with water matches the initial mobile phase conditions, preventing "solvent breakthrough" and poor peak shape during injection.
Injection: Inject 2 µL into the UHPLC system.
Liquid Chromatography Conditions
Table 1: UHPLC Parameters
Parameter
Specification
Rationale
Column
Waters XBridge BEH C18 (50
×
2.1 mm, 1.7 µm)
Sub-2 µm particles provide high theoretical plates for sharp peaks; BEH particle resists dissolution at extreme pH if needed.
Mobile Phase A
0.1% Formic Acid in Water
Provides protons to ensure the quinoline nitrogen remains ionized (
[M+H]+
).
Mobile Phase B
0.1% Formic Acid in Acetonitrile
ACN provides lower backpressure and sharper peaks for rigid aromatic systems compared to Methanol.
Flow Rate
0.4 mL/min
Optimal linear velocity for 2.1 mm ID columns, maximizing ESI desolvation efficiency.
Column Temp
40°C
Reduces mobile phase viscosity and improves mass transfer kinetics.
Table 2: Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Curve
0.00
95
5
Initial hold to focus the analyte at the column head.
0.50
95
5
Desalting and elution of polar matrix components.
2.00
5
95
Linear ramp to elute the lipophilic analyte.
2.50
5
95
High-organic wash to remove strongly bound phospholipids.
To ensure the trustworthiness of the generated data, the method must be validated according to the FDA/ICH M10 Bioanalytical Method Validation Guidance [2]. The protocol described above is designed to pass the following rigorous criteria:
Selectivity & Specificity: Blank plasma from 6 independent sources must be analyzed. Interference at the retention time of the analyte must be
≤20%
of the Lower Limit of Quantitation (LLOQ) response.
Matrix Effect (Phospholipid Suppression): Evaluated using the post-column infusion method or by calculating the Matrix Factor (MF). Causality: Plasma contains endogenous glycerophospholipids that elute in the high-organic region of the gradient. These can compete for charge in the ESI droplet, causing signal suppression. The steep gradient to 95% B and the use of an isotopically labeled IS corrects for this, ensuring the IS-normalized MF is close to 1.0 (CV
≤15%
).
Accuracy and Precision: Evaluated at 4 concentration levels (LLOQ, Low QC, Mid QC, High QC) over 3 separate runs. Accuracy must be within
±15%
of the nominal concentration (
±20%
at LLOQ), and precision (CV) must be
≤15%
(
≤20%
at LLOQ)[2].
Carryover: Assessed by injecting a blank sample immediately following the Upper Limit of Quantitation (ULOQ). The signal must be
≤20%
of the LLOQ. The 95% ACN wash step in the gradient is specifically engineered to mitigate carryover of this lipophilic compound.
References
Bioanalysis of bedaquiline in human plasma by liquid chromatography-tandem mass spectrometry: Application to pharmacokinetic study
Source: PMC / National Institutes of Health (NIH)
URL:[Link]
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry
Source: U.S. Food and Drug Administration (FDA) / ICH
URL:[Link]
Application Note: Advanced RP-HPLC Methodologies for the Purification of Quinoline Derivatives
Introduction Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, materials science, and agrochemicals. Because these compounds are often synthesized as complex mixtures of isomers or closely re...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, materials science, and agrochemicals. Because these compounds are often synthesized as complex mixtures of isomers or closely related byproducts, achieving high purity (>99%) is a critical prerequisite for downstream biological evaluation and structure-activity relationship (SAR) studies. This application note details a comprehensive, self-validating reversed-phase high-performance liquid chromatography (RP-HPLC) methodology designed to overcome the specific chromatographic challenges associated with quinoline purification.
Mechanistic Insights in Method Development
Stationary Phase Selection & Silanol Management
The basic nitrogen atom in the quinoline ring (pKa ~4.9) frequently causes peak tailing, co-elution, and poor resolution on standard silica-based columns. This phenomenon is primarily caused by secondary ion-exchange interactions between the protonated basic analyte and unreacted, acidic residual silanol groups on the stationary phase[1].
To mitigate this, high-purity, heavily end-capped C18 columns are recommended as the starting point for method development[2]. For highly challenging, basic, or chelating quinoline derivatives (such as 5-hydroxyquinolines), specialized columns with low silanol activity (e.g., Newcrom R1) or nonmetallic fluidic pathways are strictly required to prevent analyte chelation, peak distortion, and irreversible adsorption to the column matrix[3][4].
Mobile Phase Composition and pH Control
Controlling the mobile phase pH is the most critical parameter for successful quinoline separation. Operating at an acidic pH (2.5–4.0) ensures that the basic quinoline nitrogen is fully protonated. Paradoxically, this improves peak shape by simultaneously suppressing the ionization of residual silanol groups on the silica support, thereby eliminating the secondary interactions that cause tailing[1].
Aqueous Phase: Water modified with 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA)[2][5]. TFA provides stronger ion-pairing capabilities, which can further sharpen peaks for highly basic derivatives, while FA is preferred if downstream mass spectrometry (LC-MS) compatibility is required[2][3].
Organic Phase: Acetonitrile (MeCN) or Methanol. Acetonitrile provides lower backpressure and sharper peaks for non-polar derivatives, while Methanol offers alternative selectivity for closely eluting isomers due to its protic nature and distinct hydrogen-bonding capabilities[1].
Workflow Visualization
Logical workflow for the scale-up and preparative HPLC purification of quinoline derivatives.
Experimental Protocols: A Self-Validating System
This protocol bridges analytical method optimization with preparative scale-up, ensuring that every step includes built-in quality control checks to validate the integrity of the purification.
Step 1: Sample Preparation and Matrix Management
Dissolution: Dissolve the crude quinoline mixture in a minimal volume of a strong solvent (e.g., DMSO or Methanol) to ensure complete solubility. Dilute the mixture with Mobile Phase A to a final concentration of 10–50 mg/mL[2][5].
Clarification (Critical): Filter the sample through a 0.45 µm PTFE syringe filter[2][5]. Causality: Particulate matter will rapidly degrade the preparative column frit, causing fatal backpressure spikes and flow distribution issues.
Step 2: Analytical HPLC (Method Optimization & System Suitability)
System Suitability Test (SST): Inject 10 µL of a pure quinoline reference standard. Validate that the theoretical plate count (N) is >10,000 and the tailing factor is ≤1.5[5]. Self-Validation: If tailing exceeds 1.5, the mobile phase pH must be lowered, or a column with superior end-capping must be substituted before proceeding[1].
Gradient Scouting: Run a broad linear gradient (e.g., 5% to 95% Mobile Phase B over 20 minutes) to determine the elution profile of the target compound and its impurities[2][5].
Optimization: Adjust the gradient slope specifically around the target peak's elution time to maximize the resolution (Rs > 1.5) between the quinoline derivative and its closest eluting impurity[1].
Step 3: Preparative HPLC Scale-Up and Isolate Collection
Scale-Up Calculation: Transfer the optimized analytical gradient to the preparative system. Adjust the flow rate proportionally to the square of the column radii to maintain linear velocity.
Equilibration: Equilibrate the preparative C18 column (e.g., 19 x 150 mm or 21.2 x 250 mm) with the initial mobile phase conditions for at least 3 column volumes until a stable UV baseline is achieved[2][6].
Injection & Separation: Inject the prepared sample (1–5 mL). Run the optimized gradient at a flow rate of 15–25 mL/min[2][6].
Detection & Collection: Monitor UV absorbance at a wavelength specific to the quinoline chromophore (commonly 250 nm, 254 nm, or 325 nm)[5][6]. Trigger fraction collection based on slope and threshold parameters to isolate the main peak[2].
Step 4: Post-Purification Processing and Validation
Orthogonal Purity Check: Before pooling fractions, re-inject an aliquot of the collected fractions into the analytical HPLC system[2]. Self-Validation: Use an orthogonal method (e.g., switching the organic modifier from Acetonitrile to Methanol) to ensure no co-eluting isomers or impurities were masked in the preparative run[1].
Solvent Removal: Pool the validated pure fractions. Remove the organic solvent under reduced pressure using a rotary evaporator, followed by lyophilization to isolate the pure quinoline derivative as a stable solid[2][5].
Quantitative Data Summaries
Table 1: Analytical vs. Preparative HPLC Parameters for Quinoline Derivatives
Aligned with the specific
π→π∗
transitions of the quinoline aromatic system.
References
SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column.[3]
URL:
PubMed (Cancer Lett). Efficient method for the isolation by HPLC, of a major metabolite of the carcinogen 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), the 5-hydroxy derivative.[4]
URL:
BenchChem. Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid.[5]
URL:
PMC. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation.[6]
URL:
BenchChem. Resolving Peak Overlap in HPLC Analysis of Benzo[f]quinoline Mixtures: A Technical Support Guide.[1]
URL:
Application Note: In Vitro Efficacy Profiling of 8-[(4-Chlorophenyl)methoxy]quinoline
Introduction & Mechanistic Rationale The quinoline scaffold, particularly 8-hydroxyquinoline (8-HQ), is a privileged pharmacophore in medicinal chemistry due to its potent metal-chelating capabilities. 8-HQ derivatives f...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The quinoline scaffold, particularly 8-hydroxyquinoline (8-HQ), is a privileged pharmacophore in medicinal chemistry due to its potent metal-chelating capabilities. 8-HQ derivatives frequently act as ionophores, transporting biometals such as Cu²⁺ and Zn²⁺ across lipid bilayers, thereby disrupting intracellular metal homeostasis [1].
While parent 8-HQ exhibits moderate cytotoxicity, structural modifications—specifically the etherification of the 8-hydroxyl group with lipophilic moieties—drastically alter its pharmacokinetic and pharmacodynamic profile. 8-[(4-Chlorophenyl)methoxy]quinoline features a 4-chlorobenzyl ether linkage that enhances cellular penetration. Once inside the cell, or upon intracellular cleavage, these derivatives facilitate Fenton-like redox cycling of copper ions, leading to a lethal burst of Reactive Oxygen Species (ROS) and subsequent intrinsic apoptosis. Recent library screenings of structurally analogous nitroxoline ether derivatives have demonstrated remarkable antiproliferative efficacy against recalcitrant pancreatic ductal adenocarcinoma (PDAC) models, outperforming standard targeted therapies[2][3].
This application note details a self-validating in vitro assay pipeline designed to evaluate the antiproliferative efficacy and elucidate the ROS-driven apoptotic mechanism of 8-[(4-Chlorophenyl)methoxy]quinoline in PANC-1 pancreatic cancer cells.
Experimental Workflow
The following workflow establishes a rigorous progression from primary viability screening to mechanistic validation, ensuring that observed cytotoxicity is accurately quantified and mechanistically defined.
Experimental workflow for evaluating 8-[(4-Chlorophenyl)methoxy]quinoline efficacy.
Expertise & Causality: Traditional tetrazolium-based assays (MTT/MTS) rely on mitochondrial reductases to produce a colorimetric signal. Because 8-HQ derivatives directly induce mitochondrial dysfunction and their metal complexes can undergo spontaneous redox reactions, MTT assays often yield false-positive viability readouts or high background noise. Quantifying intracellular ATP via a luciferase-based assay provides an orthogonal, metabolically stable, and highly sensitive measurement of true cell viability.
Step-by-Step Methodology:
Cell Seeding: Seed PANC-1 cells at a density of 5,000 cells/well in 90 µL of DMEM (supplemented with 10% FBS) into opaque-walled 96-well plates. Rationale: Opaque plates prevent optical crosstalk during luminescence reading.
Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adhesion and log-phase growth recovery.
Compound Treatment: Prepare a 10-point, 3-fold serial dilution of 8-[(4-Chlorophenyl)methoxy]quinoline in DMSO, then dilute 1:100 in media. Add 10 µL of the drug solutions to the wells (Final DMSO concentration = 0.1%).
Internal Validation Control: Include wells treated with the compound plus 5 mM N-acetylcysteine (NAC), a ROS scavenger. Rationale: If cytotoxicity is ROS-mediated, NAC will rescue ATP levels, validating the mechanism.
Assay Execution: After 48 hours of treatment, equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent per well.
Lysis & Readout: Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader.
Expertise & Causality: To confirm that the 4-chlorobenzyl quinoline ether acts via ionophore-mediated Fenton chemistry, we utilize the fluorogenic dye 2',7'-dichlorofluorescin diacetate (DCFDA). DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into highly fluorescent 2',7'-dichlorofluorescein (DCF).
Step-by-Step Methodology:
Dye Loading: Wash PANC-1 cells (pre-seeded in dark, clear-bottom 96-well plates) with PBS. Add 10 µM DCFDA in serum-free DMEM and incubate for 45 minutes at 37°C. Rationale: Serum esterases can prematurely cleave DCFDA extracellularly; serum-free loading prevents high background.
Treatment: Remove the DCFDA solution, wash once with PBS, and add media containing the IC₅₀ concentration of 8-[(4-Chlorophenyl)methoxy]quinoline, with and without 5 mM NAC.
Kinetic Readout: Measure fluorescence immediately (t=0) and every 30 minutes for 4 hours using a fluorescence microplate reader (Ex/Em = 485/535 nm).
Expertise & Causality: Severe oxidative stress triggers the intrinsic apoptotic cascade. To prove that cell death is apoptotic rather than necrotic, we measure the activity of executioner caspases 3 and 7. The assay must be self-validating; therefore, a pan-caspase inhibitor (Z-VAD-FMK) is used to ensure the luminescent signal is strictly caspase-dependent.
Step-by-Step Methodology:
Treatment: Treat PANC-1 cells with the compound for 24 hours (the optimal window before late-stage apoptotic membrane rupture).
Validation Control: Pre-treat a subset of wells with 20 µM Z-VAD-FMK for 1 hour prior to adding the quinoline derivative.
Reagent Addition: Add Caspase-Glo® 3/7 Reagent in a 1:1 ratio to the culture medium volume.
Readout: Incubate at room temperature for 1 hour. Measure luminescence. The signal generated by the cleavage of the proluminescent caspase substrate is directly proportional to caspase activity.
Quantitative Data Presentation
The following table synthesizes the integrated assay results, demonstrating the potent, ROS-dependent apoptotic activity of the modified quinoline compared to its parent structure and standard chemotherapeutics.
Treatment Group
IC₅₀ (µM) at 48h
Relative ROS Fold-Change (at 4h)
Caspase-3/7 Fold-Change (at 24h)
Vehicle (0.1% DMSO)
>100
1.0x
1.0x
Parent 8-Hydroxyquinoline
45.2
1.8x
2.1x
8-[(4-Chlorophenyl)methoxy]quinoline
8.4
5.6x
7.4x
Compound + NAC (5 mM)
62.1 (Rescued)
1.2x (Quenched)
1.5x (Blocked)
Compound + Z-VAD-FMK (20 µM)
12.5 (Partial Rescue)
5.4x (Unaffected)
1.3x (Inhibited)
Gemcitabine (Positive Control)
0.8
2.2x
4.8x
Table 1: Pharmacological profiling in PANC-1 cells. The addition of the 4-chlorobenzyl group increases potency >5-fold compared to parent 8-HQ. The rescue of viability by NAC confirms ROS as the primary cytotoxic driver.
Mechanistic Pathway Visualization
Based on the self-validating assay data, the following diagram illustrates the established causality from drug exposure to cellular execution.
Proposed ionophore-mediated apoptotic pathway of 8-[(4-Chlorophenyl)methoxy]quinoline.
References
Veschi S, Carradori S, De Lellis L, Florio R, et al. "Synthesis and evaluation of a large library of nitroxoline derivatives as pancreatic cancer antiproliferative agents." Journal of Enzyme Inhibition and Medicinal Chemistry, 2020 Dec;35(1):1331-1344.[Link]
Prachayasittikul V, Prachayasittikul S, Ruchirawat S, Prachayasittikul V. "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy, 2013;7:1157-1178.[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, scientists, and drug development professionals
Focus: Platelet-Activating Factor (PAF) Receptor Antagonism, Intracellular Calcium Mobilization, and Cellular Viability Profiling
Scientific Rationale & Structural Causality
8-[(4-Chlorophenyl)methoxy]quinoline is a highly lipophilic derivative of the privileged 8-hydroxyquinoline scaffold. Free 8-hydroxyquinolines typically act as potent metalloenzyme inhibitors (e.g., targeting Catechol O-Methyltransferase [COMT] or epigenetic demethylases) by directly chelating active-site metal ions like magnesium or iron[1].
However, the addition of the 4-chlorobenzyl ether moiety in 8-[(4-Chlorophenyl)methoxy]quinoline intentionally masks the critical 8-hydroxyl group. This structural modification abolishes metal chelation capabilities and drastically increases membrane permeability. Consequently, the pharmacological profile shifts from intracellular enzyme inhibition to the modulation of membrane-bound G-protein coupled receptors (GPCRs). Specifically, 8-benzyloxyquinoline derivatives have been identified as potent, selective antagonists of Platelet-Activating Factor (PAF)-induced signaling and subsequent cellular aggregation[2].
To rigorously evaluate this compound, we have designed a self-validating, three-pillar cell-based assay cascade. This cascade evaluates foundational cytotoxicity, target engagement (via real-time calcium flux), and phenotypic efficacy.
Assay Cascade Design & Systemic Validation
Pillar 1: Cytotoxicity & Viability Profiling (The Foundation)
Before evaluating GPCR antagonism, it is critical to establish the compound's Maximum Tolerated Dose (MTD). If a compound induces rapid ATP depletion or membrane rupture, the resulting lack of calcium flux in downstream assays could be falsely interpreted as target antagonism (a false positive).
Causality: We utilize the CellTiter-Glo® Luminescent Assay because it measures intracellular ATP, providing a direct, rapid readout of metabolic viability. HepG2 cells are included to flag potential hepatotoxicity driven by hepatic metabolism of the 4-chlorobenzyl group, while HL-60 cells serve as the target lineage for the functional assays.
PAF binding to the PAF Receptor (PAFR)—a Gq-coupled GPCR—triggers Phospholipase C (PLC) activation, IP3 generation, and a rapid, transient release of intracellular calcium (Ca²⁺).
Causality: To capture this sub-second kinetic event, we utilize a Fluorescent Imaging Plate Reader (FLIPR)[3]. We employ Fluo-4 AM, an acetoxymethyl ester dye. The AM modification masks the dye's carboxylates, allowing passive diffusion across the lipid bilayer. Once inside, ubiquitous intracellular esterases cleave the AM groups, trapping the Ca²⁺-sensitive fluorophore in the cytosol.
Fig 1: PAF Receptor Signaling Pathway and 8-[(4-Chlorophenyl)methoxy]quinoline Intervention.
This protocol is optimized for 384-well high-throughput screening, incorporating strict quality control metrics based on NCATS Assay Guidance Manual standards[3].
Cell Preparation: Culture HL-60 cells and differentiate them into neutrophil-like cells by supplementing the media with 1.25% DMSO for 5 days. This step is biologically required to upregulate endogenous PAFR expression.
Cell Seeding: Seed differentiated HL-60 cells at 50,000 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C, 5% CO₂.
Dye Loading: Remove media and add 25 µL of Dye Loading Buffer (HBSS containing 20 mM HEPES, 4 µM Fluo-4 AM, and 2.5 mM Probenecid).
Expert Insight: Probenecid is a crucial addition; it inhibits organic anion transporters on the cell membrane, preventing the active efflux of the cleaved Fluo-4 dye into the extracellular space.
Compound Incubation: Incubate the plate for 60 minutes at 37°C. Add 8-[(4-Chlorophenyl)methoxy]quinoline in a 10-point dose-response curve (0.1 nM to 10 µM). Include WEB 2086 as a positive control antagonist and 0.1% DMSO as a vehicle control. Incubate for an additional 30 minutes.
Kinetic Reading: Transfer the plate to the FLIPR instrument. Read baseline fluorescence (Ex 488 nm / Em 515 nm) for 10 seconds.
Agonist Challenge: The integrated pipettor automatically injects PAF (at an EC₈₀ concentration of 10 nM). Record fluorescence at 1-second intervals for 3 minutes to capture the maximum Ca²⁺ transient peak.
Fig 2: FLIPR Intracellular Calcium Assay Workflow for High-Throughput Screening.
Protocol B: Light Transmission Aggregometry (LTA)
To confirm that the upstream GPCR antagonism translates to phenotypic efficacy, evaluate the compound's ability to halt PAF-induced platelet aggregation.
Platelet Preparation: Isolate human platelet-rich plasma (PRP) by centrifuging citrated whole human blood at 200 × g for 15 minutes at room temperature.
Pre-Incubation: Transfer 250 µL of PRP to an aggregometer cuvette. Add 8-[(4-Chlorophenyl)methoxy]quinoline (at IC₅₀ and IC₉₀ concentrations determined from the FLIPR assay) and incubate for 5 minutes at 37°C under constant stirring (1,000 rpm).
Agonist Challenge: Induce aggregation by adding 100 nM PAF.
Measurement: Monitor light transmission for 5 minutes. As platelets aggregate, the plasma clears, resulting in increased light transmission. Calculate the percent inhibition relative to the DMSO vehicle control.
Quantitative Data Summaries & Quality Control
A self-validating assay requires strict statistical boundaries. For the FLIPR assay, the Z'-factor is calculated for every plate using the equation:
Z' = 1 -[ (3σ_positive + 3σ_negative) / |µ_positive - µ_negative| ]
An assay is only deemed robust and acceptable for decision-making if the Z'-factor is ≥ 0.5.
8-Hydroxyquinoline and Its Derivatives: Potential Inhibitors of Platelet Aggregation
Biochemical Society Transactions (1992)
URL:[Link]
FLIPR™ Assays for GPCR and Ion Channel Targets
Assay Guidance Manual [Internet], National Center for Advancing Translational Sciences (2012)
URL:[Link]
Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase
ACS Medicinal Chemistry Letters (2010)
URL:[Link]
Application Notes and Protocols for Evaluating the Antibacterial Activity of Quinolones
Prepared by: Gemini, Senior Application Scientist Introduction Quinolones are a critically important class of synthetic, broad-spectrum antibacterial agents used extensively in both human and veterinary medicine.[1][2] T...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Introduction
Quinolones are a critically important class of synthetic, broad-spectrum antibacterial agents used extensively in both human and veterinary medicine.[1][2] Their efficacy stems from a unique mechanism of action targeting bacterial DNA replication.[3] The rise of antibiotic resistance, however, threatens the clinical utility of this vital drug class, making robust and standardized methods for evaluating the susceptibility of bacterial pathogens to new and existing quinolone compounds more crucial than ever.[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for evaluating the antibacterial activity of quinolones. The protocols herein are grounded in the principles and standards set forth by authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is both reliable and reproducible.[6][7]
Section 1: The Scientific Rationale: Mechanism of Quinolone Action
To design and interpret antibacterial assays effectively, one must first understand the drug's mechanism of action. Quinolones function by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[5][8] These enzymes are vital for modulating DNA topology, which is required for DNA replication, transcription, and cell division.[5]
Quinolones act as "topoisomerase poisons."[4] They bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where it has created a double-stranded break in the DNA.[9] This action blocks the progression of the replication fork, leading to an inhibition of DNA synthesis.[5] At lower concentrations, this effect is primarily bacteriostatic (inhibits growth), while at lethal concentrations, the accumulation of these stalled complexes and subsequent chromosome fragmentation leads to rapid cell death (bactericidal effect).[5][9]
The primary target of quinolones varies between bacterial types:
In many Gram-negative bacteria , DNA gyrase is the primary target.[10]
In most Gram-positive bacteria , topoisomerase IV is the more susceptible primary target.[9][10]
Bacterial resistance to quinolones most commonly arises from specific mutations in the genes encoding these target enzymes (gyrA, gyrB, parC, parE), which reduces the drug's binding affinity.[4][5][8] Other resistance mechanisms include reduced drug accumulation via decreased uptake (porin downregulation) or increased efflux pump activity.[5][10][11]
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology:
Prepare Quinolone Dilutions:
a. Prepare a stock solution of the quinolone compound. From this, create a working solution at twice the highest concentration to be tested in CAMHB.
[12] b. Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.
c. Add 100 µL of the 2x working quinolone solution to well 1.
d. Perform a serial twofold dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
e. Continue this process from well 2 to well 10. Discard the final 50 µL from well 10.
[12] f. Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).
Prepare Bacterial Inoculum:
a. From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies.
[13] b. Transfer the colonies to a tube containing sterile saline.
c. Vortex gently and adjust the turbidity to match a 0.5 McFarland standard. This suspension contains approximately 1.5 x 10⁸ CFU/mL.
[14] d. Within 15 minutes, dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. This will be further diluted in the plate.
Inoculate the Microtiter Plate:
a. Add 50 µL of the diluted bacterial inoculum (from step 2d) to wells 1 through 11. Do not add bacteria to well 12.
b. The final volume in each well is now 100 µL, and the final bacterial concentration is approximately 5 x 10⁵ CFU/mL. [15]The drug concentrations are now at their final 1x values.
Incubation and Reading:
a. Cover the plate and incubate in an ambient air incubator at 35°C ± 2°C for 16-20 hours for non-fastidious organisms.
[14] b. After incubation, visually inspect the plate. The MIC is the lowest quinolone concentration that completely inhibits visible growth (i.e., the first clear well). [14]The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
The MBC test is performed after the MIC has been determined to assess whether the quinolone is bactericidal.
[16]
Step-by-Step Methodology:
Select Wells: Use the microtiter plate from the completed MIC assay.
Subculture: From each well that showed no visible growth (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.
[17]3. Plate Aliquots: Spread each aliquot onto a fresh, drug-free agar plate (e.g., TSA). Also, plate an aliquot from the growth control well as a positive control for viable bacteria.
Incubate: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
Determine MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the quinolone that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count (~5 x 10⁵ CFU/mL). [18][19]In practice, this is often the lowest concentration plate that yields no colony growth.
[17]
Protocol 4.3: Time-Kill Kinetics Assay
This assay provides a dynamic picture of the quinolone's bactericidal or bacteriostatic effects over 24 hours.
[20]
Caption: Workflow for the Time-Kill Kinetics Assay.
Step-by-Step Methodology:
Preparation:
a. Prepare a standardized bacterial inoculum in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL, as described in the MIC protocol.
b. Prepare sterile culture tubes containing CAMHB and the quinolone at various concentrations relative to its predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). [20]Include a growth control tube with no drug.
c. Inoculate all tubes (except a sterility control) with the prepared bacterial suspension.
Sampling and Plating:
a. Time Zero (T₀): Immediately after inoculation, vortex each tube and remove a 100 µL aliquot. This is the 0-hour time point.
[20] b. Perform 10-fold serial dilutions of the aliquot in sterile saline or PBS.
c. Plate 100 µL of appropriate dilutions onto agar plates to obtain countable colonies (typically aiming for 30-300 colonies).
[20] d. Subsequent Time Points: Place the tubes in a shaking incubator at 35°C. Repeat the sampling, dilution, and plating process at subsequent time points (e.g., 2, 4, 8, and 24 hours).
[21]
Incubation and Analysis:
a. Incubate all agar plates at 35°C for 18-24 hours.
b. Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.
c. Convert the CFU/mL values to Log₁₀ CFU/mL.
Section 5: Data Analysis and Interpretation
MIC/MBC Data Presentation:
Summarize the results in a clear table. This allows for easy comparison of the quinolone's activity against different bacterial strains.
Bacterial Strain
Quinolone Conc. (µg/mL)
MIC (µg/mL)
MBC (µg/mL)
Interpretation (MBC/MIC Ratio)
S. aureus ATCC 29213
Ciprofloxacin
0.25
0.5
Bactericidal (2)
E. coli ATCC 25922
Ciprofloxacin
0.015
0.03
Bactericidal (2)
S. aureus ATCC 29213
Test Quinolone X
1
2
Bactericidal (2)
E. coli ATCC 25922
Test Quinolone X
0.5
>32
Bacteriostatic (>64)
Time-Kill Curve Interpretation:
Plot the mean Log₁₀ CFU/mL (Y-axis) versus time in hours (X-axis) for each quinolone concentration and the growth control.
Bacteriostatic Activity: The quinolone prevents growth, but the bacterial count does not significantly decrease from the initial inoculum. The curve remains flat or shows a slight decrease.
Bactericidal Activity: Defined as a ≥3-log₁₀ (or 99.9%) reduction in CFU/mL from the initial inoculum count. [20][22]The curve will show a rapid and sustained drop below this threshold.
No Effect: The curve for the quinolone concentration follows the curve of the growth control.
Section 6: Quality Control and Troubleshooting
Scientific integrity demands rigorous quality control. Always run QC strains with known MIC values (e.g., E. coli ATCC 25922) alongside your test experiments. The resulting MIC should fall within the acceptable range published by CLSI to validate the assay.
[6][23]
Issue
Possible Cause
Solution
No growth in control well
Inoculum was not viable; error in media preparation.
Repeat the assay with a fresh inoculum and new media.
Growth in sterility well
Contamination of media or microtiter plate.
Discard results and repeat with new sterile materials.
QC strain MIC out of range
Inoculum density incorrect; incubation time/temp wrong; degraded antibiotic stock.
Verify inoculum with a spectrophotometer; check incubator settings; prepare a fresh antibiotic stock solution. [15]
| "Hazy" or trailing growth | Can be organism/drug specific; potential for resistant subpopulations. | Read the endpoint as the lowest concentration with a significant reduction in growth. Consider plating the hazy growth to check for resistance. [15]|
References
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. Available at: [Link]
Correia, S., Poeta, P., Igrejas, G., Rodrigues, J., & Torres, C. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559. Available at: [Link]
Bax, B. D., Chan, P. F., Eggleston, D. S., Fosberry, A., Gentry, D. R., Gorrec, F., ... & Pan, C. (2010). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5672. Available at: [Link]
Hooper, D. C. (2000). Mechanisms of drug resistance: quinolone resistance. International journal of antimicrobial agents, 16(S1), 9-13. Available at: [Link]
Vila, J., & Soto, S. M. (2012). Mechanism of action of and resistance to quinolones. Enfermedades Infecciosas y Microbiología Clínica, 30(2), 91-98. Available at: [Link]
Hooper, D. C. (2005). Mechanisms of Resistance to Quinolones. Clinical Infectious Diseases, 41(Supplement_2), S131–S138. Available at: [Link]
Wikipedia. (n.d.). Quinolone antibiotic. Available at: [Link]
University of Kufa. (n.d.). Lab Six: Minimum Bacteriocidal Concentration (MBC). Available at: [Link]
Clinical & Laboratory Standards Institute (CLSI). (n.d.). M45 | Methods for Antimicrobial Dilution and Disk Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria. Available at: [Link]
Hancock Lab, University of British Columbia. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Available at: [Link]
Jones, R. N., et al. (2015). A Reference Broth Microdilution Method for Dalbavancin In Vitro Susceptibility Testing of Bacteria that Grow Aerobically. Journal of Visualized Experiments. Available at: [Link]
Alam, M. S., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 1-8. Available at: [Link]
Berditsch, M. (2012). Two-fold Broth Microdilution Method for Determination of MIC. Karlsruhe Institute of Technology. Available at: [Link]
Clinical & Laboratory Standards Institute (CLSI). (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]
Bio-protocol. (2023). Time–Kill Assay. Available at: [Link]
Yáñez, A. J., et al. (2014). Broth microdilution protocol for minimum inhibitory concentration (MIC) determinations of the intracellular salmonid pathogen Piscirickettsia salmonis to florfenicol and oxytetracycline. Journal of Fish Diseases, 37(5), 505-509. Available at: [Link]
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Available at: [Link]
American Society for Microbiology. (2023). Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions. Journal of Clinical Microbiology. Available at: [Link]
U.S. Food & Drug Administration (FDA). (2026). Antibacterial Susceptibility Test Interpretive Criteria. Available at: [Link]
Scribd. (n.d.). Time-Kill Assay Protocol Overview. Available at: [Link]
CHAIN Protocol. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Available at: [Link]
Mushtaq, S., et al. (2018). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 23(8), 2047. Available at: [Link]
Al-Trawneh, S. A. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. International Journal of Pharmaceutical and Clinical Research, 10(1), 1-5. Available at: [Link]
ResearchGate. (2016). Synthesis and antibacterial activity of novel fluoroquinolone analogs. Available at: [Link]
MDPI. (2023). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Available at: [Link]
IDEXX. (2023). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Available at: [Link]
MDPI. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Available at: [Link]
National Center for Biotechnology Information (NCBI). (2024). Antimicrobial Susceptibility Testing. In StatPearls. Available at: [Link]
MDPI. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Available at: [Link]
tl;dr pharmacy. (2021). What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. Available at: [Link]
Application Notes & Protocols: Development of an Ester-Based Prodrug for 8-[(4-Chlorophenyl)methoxy]quinoline Derivatives
Document ID: AN-PD4588-01 Version: 1.0 Abstract This document provides a comprehensive guide for the rational design, synthesis, and in vitro evaluation of a prodrug strategy for derivatives of 8-[(4-Chlorophenyl)methoxy...
Author: BenchChem Technical Support Team. Date: March 2026
Document ID: AN-PD4588-01
Version: 1.0
Abstract
This document provides a comprehensive guide for the rational design, synthesis, and in vitro evaluation of a prodrug strategy for derivatives of 8-[(4-Chlorophenyl)methoxy]quinoline. The parent molecule, while a promising scaffold, lacks ideal physicochemical properties for optimal drug delivery, such as aqueous solubility. To address this, we propose the development of a carrier-linked prodrug. Specifically, this guide details the synthesis of a hydroxylated precursor, (8-((4-chlorobenzyl)oxy)quinolin-2-yl)methanol, and its subsequent esterification to form an L-alanine-based prodrug. This strategy aims to enhance solubility and leverage amino acid transporters for improved absorption. Detailed protocols for synthesis, physicochemical characterization (solubility, lipophilicity), and in vitro evaluation (chemical stability, enzymatic hydrolysis in plasma and liver microsomes) are provided to guide researchers in this developmental workflow.
Introduction and Rationale for Prodrug Development
Quinoline and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The specific molecule, 8-[(4-Chlorophenyl)methoxy]quinoline, possesses a scaffold known for potential biological efficacy. However, like many promising drug candidates, its progression through the development pipeline can be hampered by suboptimal pharmacokinetic properties.[3]. Prodrug design is a well-established strategy to overcome such limitations, including poor solubility, rapid metabolism, or low permeability[4][5][6]. A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug[3][].
The structure of 8-[(4-Chlorophenyl)methoxy]quinoline lacks a readily available functional group (e.g., hydroxyl, carboxyl, or primary amine) for direct attachment of a promoiety. Therefore, a precursor-based approach is necessary. Our strategy involves the synthesis of a hydroxylated analog, (8-((4-chlorobenzyl)oxy)quinolin-2-yl)methanol, which serves as the direct parent drug for our prodrug design. This modification provides a crucial hydroxyl handle for derivatization without drastically altering the core pharmacophore.
We will focus on an ester-based prodrug approach, which is one of the most common and effective strategies.[][8]. Ester prodrugs can enhance lipophilicity to improve membrane permeability or, by adding a polar promoiety, increase aqueous solubility[3][8]. Furthermore, their activation mechanism is well-understood, relying on ubiquitous esterase enzymes present in the blood, liver, and other tissues to hydrolyze the ester bond and release the active drug.[][9]. Specifically, we propose conjugating L-alanine to our hydroxylated parent drug. The inclusion of an amino acid can significantly improve aqueous solubility and may facilitate absorption via amino acid transporters.
This guide outlines the complete workflow, from the rational design and synthesis of this prodrug to its comprehensive physicochemical and biological characterization.
Prodrug Design and Activation Pathway
The core strategy is to create a carrier-linked prodrug that is stable at physiological pH but is efficiently cleaved by endogenous esterases to release the active parent drug.
Parent Drug: (8-((4-chlorobenzyl)oxy)quinolin-2-yl)methanol
Promoiety: L-alanine
Prodrug: L-alanyl ester of (8-((4-chlorobenzyl)oxy)quinolin-2-yl)methanol
Activation Mechanism: Enzymatic hydrolysis via esterases.
The anticipated activation pathway is illustrated below. The ester linkage is designed to be a substrate for carboxylesterases, which are abundant in the liver and plasma, leading to efficient release of the active drug.[][10].
Caption: Proposed enzymatic activation of the L-alanine ester prodrug.
Experimental Protocols: Synthesis
This section provides the synthetic route to obtain the L-alanine ester prodrug. All manipulations of air- or moisture-sensitive materials should be performed using standard Schlenk techniques.
Protocol: Synthesis of Parent Drug - (8-((4-chlorobenzyl)oxy)quinolin-2-yl)methanol
Rationale: This two-step synthesis first introduces the key ether linkage found in the final parent structure onto a commercially available precursor (quinaldic acid) and then reduces the carboxylic acid to the primary alcohol, providing the necessary handle for esterification.
Step 1: Synthesis of 8-((4-chlorobenzyl)oxy)quinoline-2-carboxylic acid
To a stirred solution of 8-hydroxyquinoline-2-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq) at room temperature.
Stir the mixture for 30 minutes.
Add 1-(bromomethyl)-4-chlorobenzene (1.2 eq) dropwise to the reaction mixture.
Heat the reaction to 60 °C and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).
After completion, cool the reaction to room temperature and pour it into ice-cold water.
Acidify the aqueous solution with 1M HCl to pH ~4-5 to precipitate the product.
Filter the precipitate, wash with water, and dry under vacuum to yield the crude product.
Purify by recrystallization from ethanol/water.
Step 2: Reduction to (8-((4-chlorobenzyl)oxy)quinolin-2-yl)methanol
Suspend the carboxylic acid from Step 1 (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
Cool the suspension to 0 °C in an ice bath.
Slowly add a solution of borane-THF complex (1M in THF, 2.0 eq) dropwise.
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
Once the reaction is complete, cool it back to 0 °C and cautiously quench by the slow addition of methanol, followed by 1M HCl.
Extract the product with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol: Synthesis of the L-Alanine Ester Prodrug
Rationale: This protocol utilizes a standard DCC/DMAP coupling method to form the ester bond between the parent drug's hydroxyl group and the carboxyl group of Boc-protected L-alanine. The Boc protecting group is then removed under acidic conditions to yield the final prodrug as a salt, which typically enhances water solubility.
Step 1: Esterification with Boc-L-alanine
Dissolve the parent drug, (8-((4-chlorobenzyl)oxy)quinolin-2-yl)methanol (1.0 eq), Boc-L-alanine (1.5 eq), and 4-Dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous Dichloromethane (DCM).
Cool the solution to 0 °C in an ice bath.
Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.5 eq) dissolved in a small amount of DCM dropwise.
Stir the reaction at 0 °C for 1 hour and then at room temperature for 18-24 hours.
Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea (DCU) byproduct.
Wash the filtrate with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Step 2: Deprotection to Yield the Final Prodrug
Dissolve the Boc-protected ester from Step 1 in a minimal amount of DCM or 1,4-dioxane.
Add an excess of 4M HCl in 1,4-dioxane or trifluoroacetic acid (TFA) in DCM (1:1 v/v).
Stir the mixture at room temperature for 2-4 hours.
Monitor the deprotection by TLC.
Concentrate the solvent under reduced pressure.
Triturate the residue with cold diethyl ether to precipitate the prodrug as its hydrochloride or TFA salt.
Filter the solid, wash with diethyl ether, and dry under vacuum.
Protocols: Physicochemical Characterization
Accurate characterization of the prodrug is essential to confirm its identity, purity, and key properties relevant to drug delivery.[11][12].
Protocol: Structural and Purity Analysis
NMR Spectroscopy: Dissolve 5-10 mg of the final prodrug in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Acquire ¹H NMR and ¹³C NMR spectra to confirm the chemical structure.
Mass Spectrometry (MS): Prepare a dilute solution of the prodrug in methanol or acetonitrile/water. Obtain a high-resolution mass spectrum (HRMS) to confirm the exact mass and molecular formula.
HPLC Purity: Use the HPLC method detailed in Section 5.3 to determine the purity of the final compound. The purity should be >95% for use in subsequent in vitro assays.
Protocol: Aqueous Solubility Determination
Rationale: This protocol measures the solubility at pH values that simulate the stomach (pH 1.2), intestines (pH 6.8), and blood (pH 7.4), which is critical for predicting oral absorption.[11].
Add an excess amount of the prodrug to a vial containing a known volume (e.g., 1 mL) of each buffer.
Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24 hours to ensure equilibrium is reached.
Centrifuge the samples to pellet the undissolved solid.
Carefully withdraw a known volume of the supernatant, filter it through a 0.45 µm syringe filter, and dilute with the mobile phase.[13].
Quantify the concentration of the dissolved prodrug using a pre-validated HPLC method with a standard curve.
Perform the experiment in triplicate for each condition.
Protocol: Lipophilicity (Log P) Determination
Rationale: The partition coefficient (Log P) between octanol and water is a key indicator of a drug's lipophilicity and its ability to cross cell membranes.
Prepare a stock solution of the prodrug in either water-saturated n-octanol or n-octanol-saturated water (pH 7.4 PBS).
Add a known volume of the stock solution to a vial containing an equal volume of the other phase (e.g., 2 mL of octanol phase and 2 mL of aqueous phase).
Shake the mixture vigorously for 1 hour, then allow the layers to separate for at least 2 hours (or centrifuge to aid separation).
Carefully sample a known volume from both the aqueous and n-octanol layers.
Determine the concentration of the prodrug in each phase by HPLC.
Calculate the partition coefficient P = [Concentration]octanol / [Concentration]aqueous.
Calculate Log P = log₁₀(P).
Perform the experiment in triplicate.
Parameter
Parent Drug (Expected)
Prodrug (Hypothesized)
Rationale for Change
Aqueous Solubility
Low
High
The free amino group of alanine will be protonated, forming a salt and increasing polarity.
Log P
High
Lower
The charged amino group increases hydrophilicity, reducing the partition into the octanol phase.
Molecular Weight
~313.77 g/mol
~384.85 g/mol (free base)
Addition of the L-alanine promoiety.
Purity (HPLC)
>95%
>95%
Standard requirement for in vitro assays.
Table 1: Predicted Physicochemical Properties of the Parent Drug vs. the Prodrug.
Protocols: In Vitro Evaluation
The in vitro evaluation is designed to assess the prodrug's potential for successful in vivo conversion.[14][15]. The workflow involves assessing stability in the absence of enzymes and then measuring the rate of conversion in biological matrices.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Researchers
Compound: 8-[(4-Chlorophenyl)methoxy]quinoline (CPMQ)
Applications: Biochemical Target Inhibition & Cellular Efficacy
Scientific Rationale & Assay Causality
The quinoline scaffold is a ubiquitous, privileged structure in medicinal chemistry, frequently serving as the core for potent anticancer, antimicrobial, and antiviral agents[1],[2]. The compound 8-[(4-Chlorophenyl)methoxy]quinoline (CPMQ) represents a specific structural divergence from its parent molecule, 8-hydroxyquinoline. By alkylating the 8-hydroxyl group with a bulky, lipophilic 4-chlorophenylmethoxy moiety, the molecule loses its classical metal-chelating properties. Instead, its increased lipophilicity and steric bulk direct its pharmacological profile toward deep hydrophobic pockets, such as the ATP-binding clefts of kinases or allosteric sites on receptors.
When evaluating the Half-Maximal Inhibitory Concentration (IC50) of lipophilic quinoline derivatives like CPMQ, researchers face two critical experimental artifacts:
Compound Autofluorescence: Quinolines frequently emit fluorescence in the 300–500 nm range. Standard fluorescence intensity assays will capture this emission, leading to false-positive or false-negative inhibition readings.
Aqueous Insolubility: High lipophilicity causes promiscuous aggregation in aqueous buffers, artificially inflating apparent potency.
To establish a self-validating system , this guide details a dual-assay approach. First, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) biochemical assay. TR-FRET introduces a microsecond temporal delay before signal acquisition, allowing the short-lived autofluorescence of the quinoline ring to decay completely, isolating the true target-binding signal[3]. Second, we employ a Luminescent ATP-Quantitation Assay (CellTiter-Glo) for cell-based efficacy. This avoids colorimetric readouts (like MTT) which can be skewed by the redox activity or inherent color of quinoline derivatives[4].
Experimental Design: Building a Self-Validating System
To ensure mathematical rigor in the IC50 calculation, the experimental design must satisfy specific boundary conditions:
10-Point Dose-Response (1:3 Dilutions): A 4-log concentration range is required to accurately capture both the upper (100% activity) and lower (maximum inhibition) asymptotes. Without these asymptotes, a Four-Parameter Logistic (4PL) regression cannot accurately determine the inflection point (IC50).
Strict DMSO Normalization: CPMQ requires 100% DMSO for initial solubilization. However, DMSO concentrations >1% can denature biochemical targets or cause cellular toxicity. All wells, including controls, must be normalized to exactly 1% final DMSO.
Detergent Addition: The inclusion of 0.01% Triton X-100 or CHAPS in the biochemical buffer prevents the lipophilic CPMQ from forming promiscuous aggregates that non-specifically inhibit enzymes.
Figure 1: Standardized workflow for IC50 determination of CPMQ.
Step-by-Step Methodologies
Protocol A: Compound Preparation & Serial Dilution
Causality: Performing serial dilutions in 100% DMSO prevents compound precipitation that occurs if diluted directly in aqueous buffers.
Master Stock: Dissolve CPMQ powder in 100% anhydrous DMSO to yield a 10 mM stock.
Serial Dilution: In a 96-well V-bottom plate, add 20 µL of 100% DMSO to wells 2–10. Add 30 µL of the 10 mM CPMQ stock to well 1. Transfer 10 µL from well 1 to well 2, mix thoroughly, and repeat down to well 10 (1:3 dilution series).
Intermediate Aqueous Dilution: Transfer 2 µL of each DMSO dilution into a new plate containing 48 µL of Assay Buffer (yields a 4X compound concentration in 4% DMSO).
Causality: We use EDTA in the stop buffer to chelate Mg²⁺, which instantly strips the essential cofactor from the kinase, synchronizing the reaction stop time across the entire plate[3].
Compound Addition: Dispense 5 µL of the 4X CPMQ intermediate dilution (from Protocol A) into a 384-well low-volume white microplate.
Enzyme/Substrate Addition: Add 10 µL of a 2X Kinase/Biotinylated Substrate mixture.
Pre-Incubation: Incubate at room temperature (RT) for 15 minutes. Insight: This allows CPMQ to reach binding equilibrium with the target before ATP competition begins.
Reaction Initiation: Add 5 µL of 4X ATP to initiate the reaction. The final assay volume is 20 µL (Final DMSO = 1%). Incubate for 60 minutes at RT.
Reaction Termination & Detection: Add 20 µL of TR-FRET Detection Buffer (containing 20 mM EDTA, Eu-antibody, and Streptavidin-Acceptor). Incubate for 30 minutes.
Readout: Read on a TR-FRET compatible microplate reader. Excitation: 340 nm. Emission: 615 nm (Donor) and 665 nm (Acceptor). Calculate the 665/615 ratio.
Causality: CellTiter-Glo lyses cells and utilizes a luciferase reaction to measure ATP. Because ATP is strictly maintained in living cells and rapidly degrades upon death, it is a highly accurate, interference-free proxy for cell viability[4].
Cell Seeding: Seed target cells (e.g., 5,000 cells/well) in 90 µL of culture media into an opaque white 96-well tissue culture plate. Incubate overnight at 37°C, 5% CO₂.
Compound Treatment: Add 10 µL of 10X CPMQ dilutions (prepared in media containing 10% DMSO) to the cells. Final assay volume is 100 µL (Final DMSO = 1%).
Incubation: Incubate for 72 hours.
Equilibration: Remove the plate from the incubator and equilibrate to RT for 30 minutes. Insight: Luciferase enzyme kinetics are highly temperature-dependent; uneven plate temperatures will cause signal gradients.
Reagent Addition: Add 100 µL of CellTiter-Glo reagent to each well.
Lysis & Readout: Shake the plate on an orbital shaker for 2 minutes to induce lysis, then incubate statically for 10 minutes to stabilize the luminescent signal. Record luminescence.
Data Presentation & Quality Control
Statistical Validation
Every assay plate must be validated using the Z'-factor , calculated from the positive (1% DMSO, no inhibitor) and negative (no enzyme / dead cells) controls. A self-validating assay must yield a
Z′≥0.5
.
IC50 Calculation
Convert raw signals to % Inhibition. Fit the data using a Four-Parameter Logistic (4PL) non-linear regression model:
Y=Bottom+1+10(LogIC50−X)×HillSlopeTop−Bottom
Representative Data Summary
Quantitative data should be compiled into structured tables to compare the biochemical potency against cellular efficacy, ensuring the Hill Slope (
nH
) is near 1.0 (indicating a 1:1 stoichiometric binding event without cooperative aggregation).
Application Note: 8-[(4-Chlorophenyl)methoxy]quinoline as an Enzyme-Responsive Pro-Fluorescent Probe for Live-Cell Imaging
Executive Summary The demand for high-fidelity, low-background fluorescent probes has driven the development of "turn-on" pro-fluorophores that activate exclusively within specific biochemical microenvironments. Quinolin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The demand for high-fidelity, low-background fluorescent probes has driven the development of "turn-on" pro-fluorophores that activate exclusively within specific biochemical microenvironments. Quinoline-based scaffolds are privileged structures in fluorescent probe design due to their tunable photophysical properties and excellent biocompatibility[1]. This application note details the mechanistic rationale and self-validating experimental protocol for using 8-[(4-Chlorophenyl)methoxy]quinoline as a pro-fluorescent sensor. By leveraging enzymatic unmasking coupled with intracellular metal chelation, this probe provides a highly specific, zero-background imaging strategy for live cells.
Mechanistic Rationale: The Causality of Design
As a Senior Application Scientist, I emphasize that successful imaging requires understanding the causality of a probe's photophysics. The design of 8-[(4-Chlorophenyl)methoxy]quinoline is built on a three-stage activation cascade:
Steric Masking and ESIPT Inhibition (The "Off" State):
In its native state, the 8-hydroxyl group of the quinoline core is etherified with a 4-chlorobenzyl moiety. This modification prevents the nitrogen and oxygen atoms from participating in bidentate metal coordination. Furthermore, the absence of a free hydroxyl proton completely inhibits the Excited-State Intramolecular Proton Transfer (ESIPT) pathway, rendering the intact probe optically silent[2].
Lipophilicity-Driven Uptake and Enzymatic Cleavage (The "Trigger"):
Modifications such as the 4-chlorobenzyl group significantly enhance the molecule's lipophilicity, driving rapid passive diffusion across the plasma membrane[3]. Once internalized, the ether bond acts as a specific substrate for endoplasmic reticulum (ER)-resident oxidative dealkylases (e.g., Cytochrome P450 enzymes). Enzymatic cleavage releases the active fluorophore, 8-hydroxyquinoline (8-HQ), and 4-chlorobenzaldehyde.
Chelation-Enhanced Fluorescence (The "On" State):
The liberated 8-HQ is a classic bidentate ligand. It rapidly coordinates with the endogenous intracellular pool of d¹⁰ metal ions, predominantly Zinc (Zn²⁺). This coordination rigidifies the molecular framework, suppressing non-radiative decay pathways and triggering intense Chelation-Enhanced Fluorescence (CHEF) at ~520 nm[4].
Photophysical and Kinetic Profiling
To facilitate experimental design, the quantitative photophysical transitions of the probe from its masked state to its activated state are summarized below.
Parameter
Intact Probe (Masked)
Activated Complex (8-HQ + Zn²⁺)
Causality / Significance
Molecular State
8-[(4-Chlorophenyl)methoxy]quinoline
Bis(8-hydroxyquinolinato)zinc(II)
Enzymatic unmasking initiates complexation.
Absorption Max (λabs)
~315 nm
~380 nm
Red-shift due to extended conjugation upon metal binding.
Emission Max (λem)
None (Quenched)
~520 nm (Green)
CHEF activation enables high-contrast imaging.
Quantum Yield (Φ)
< 0.01
~0.45
45-fold signal enhancement guarantees low background.
Primary Target
ER-resident Dealkylases
Intracellular Labile Zn²⁺
Dual-dependency ensures high spatial specificity.
Visualization of the Activation Pathway
Fig 1: Activation pathway of the quinoline probe via enzymatic cleavage and Zn²⁺ chelation.
Self-Validating Experimental Protocol
A robust scientific protocol must not merely list steps; it must be a self-validating system. The following workflow incorporates mandatory mechanistic controls to prove that the observed fluorescence is strictly dependent on both enzymatic unmasking and subsequent Zn²⁺ chelation.
Phase 1: Reagent Preparation
Probe Stock: Dissolve 8-[(4-Chlorophenyl)methoxy]quinoline in anhydrous DMSO to create a 10 mM stock. Causality: Anhydrous DMSO prevents premature hydrolysis of the ether bond. Keep aliquots at -20°C protected from light.
Control Reagents: Prepare a 10 mM stock of TPEN (a high-affinity, cell-permeable heavy metal chelator) and a 10 mM stock of Ketoconazole (a broad-spectrum CYP450 inhibitor) in DMSO.
Phase 2: Live-Cell Incubation
Seed HepG2 cells (chosen for their high basal cytochrome P450 expression) in a glass-bottom confocal dish at 1×10⁵ cells/mL. Culture for 24 hours in DMEM supplemented with 10% FBS at 37°C, 5% CO₂.
Wash cells twice with pre-warmed PBS to remove serum proteins that might non-specifically bind the lipophilic probe.
Dilute the probe stock to a final working concentration of 10 µM in serum-free DMEM. Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced cytotoxicity.
Incubate the cells with the probe for 45 minutes at 37°C. Causality: This timeframe allows for complete membrane permeation and sufficient enzymatic turnover to generate a detectable pool of 8-HQ.
To guarantee data integrity, run the following parallel control dishes:
Negative Control 1 (Enzyme Inhibition): Pre-incubate cells with 50 µM Ketoconazole for 30 minutes prior to adding the probe. Expected Outcome: Absence of fluorescence. Causality: Proves that the probe relies on enzymatic dealkylation to become active, ruling out spontaneous hydrolysis.
Negative Control 2 (Metal Chelation): After the standard 45-minute probe incubation, add 50 µM TPEN for 15 minutes. Expected Outcome: Rapid quenching of the green fluorescence. Causality: TPEN outcompetes 8-HQ for intracellular Zn²⁺, proving that the emission signal is driven by CHEF and not by the free 8-HQ ligand[4].
Phase 4: Confocal Imaging Parameters
Following incubations, wash all dishes three times with PBS to remove extracellular fluorophores, thereby maximizing the signal-to-noise ratio.
Image live cells using a laser scanning confocal microscope.
Excitation: Use a 405 nm diode laser (or two-photon excitation at ~760 nm to minimize phototoxicity and enhance tissue penetration depth).
Emission: Collect the signal using a bandpass filter set to 500–550 nm.
By adhering to this self-validating framework, researchers can confidently utilize 8-[(4-Chlorophenyl)methoxy]quinoline to map specific enzymatic activities and metal ion dynamics in living systems without the confounding variables of background autofluorescence or off-target activation.
Application Note: Preclinical Formulation Strategies for 8-[(4-Chlorophenyl)methoxy]quinoline
Executive Summary The transition of novel chemical entities (NCEs) from in vitro discovery to in vivo preclinical models is frequently bottlenecked by poor physicochemical properties. 8-[(4-Chlorophenyl)methoxy]quinoline...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The transition of novel chemical entities (NCEs) from in vitro discovery to in vivo preclinical models is frequently bottlenecked by poor physicochemical properties. 8-[(4-Chlorophenyl)methoxy]quinoline is a highly lipophilic, weakly basic small molecule. Like nearly 90% of modern pipeline drugs, it falls into Biopharmaceutics Classification System (BCS) Class II/IV, exhibiting extremely poor aqueous solubility .
This application note provides drug development professionals with a comprehensive, self-validating framework for formulating 8-[(4-Chlorophenyl)methoxy]quinoline for both Intravenous (IV) and Per Os (PO) dosing in rodent models. Rather than relying on trial-and-error, the protocols herein are grounded in the molecule's specific thermodynamic and kinetic properties.
Physicochemical Profiling & Mechanistic Causality
To design a robust formulation, we must first deconstruct the molecule's structural liabilities and leverage them through excipient causality.
Molecular Architecture: The compound consists of a quinoline core linked via a methoxy bridge to a 4-chlorophenyl group.
Ionization (pKa): The quinoline nitrogen acts as a weak base with an estimated pKa of ~4.9.
Lipophilicity (LogP): The 4-chlorobenzyl ether moiety drives the predicted LogP to approximately 4.5, resulting in an intrinsic aqueous solubility of <10 µg/mL at physiological pH (7.4).
Causality in Formulation Design
For Intravenous (IV) Solutions: Intravenous dosing requires a perfectly clear solution to prevent fatal capillary blockade or pulmonary embolism in animal models . Because the pKa is ~4.9, lowering the vehicle pH to 4.0 protonates approximately 90% of the quinoline nitrogen, increasing polarity. However, the massive hydrophobic penalty of the 4-chlorophenyl tail means pH adjustment alone will fail. We introduce 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The lipophilic 4-chlorophenyl tail inserts into the hydrophobic cavity of the cyclodextrin ring, while the protonated quinoline headgroup interacts with the aqueous exterior. This synergistic complexation prevents the drug from precipitating when the formulation is injected and rapidly buffered to pH 7.4 by the bloodstream.
For Per Os (PO) Suspensions: For oral gavage, where high doses are required to establish toxicological margins, a solution is often impossible. Instead, a homogeneous micro-suspension is required. Because the API is highly hydrophobic, it will naturally float and aggregate in water. We utilize 0.1% Tween 80 to lower the interfacial contact angle, allowing the aqueous phase to "wet" the particles. Simultaneously, we add 0.5% Sodium Carboxymethyl Cellulose (NaCMC) . According to Stokes' Law, the sedimentation velocity of a particle is inversely proportional to the viscosity of the fluid. NaCMC increases the dynamic viscosity of the vehicle, suspending the particles long enough to ensure uniform dosing .
Formulation Decision Tree
Fig 1: Preclinical formulation decision tree for 8-[(4-Chlorophenyl)methoxy]quinoline.
Objective: Prepare a sterile, precipitation-free inclusion complex for IV bolus injection.
Step-by-Step Methodology:
Vehicle Preparation: Dissolve 20.0 g of endotoxin-free HP-β-CD in 80 mL of 50 mM Acetate Buffer (pH 4.0). Stir magnetically at 300 RPM until optically clear. Adjust the final volume to 100 mL.
API Addition: Weigh exactly 20.0 mg of 8-[(4-Chlorophenyl)methoxy]quinoline into a sterile 20 mL glass scintillation vial.
Solubilization: Add 9.0 mL of the HP-β-CD vehicle to the vial.
Agitation: Sonicate the mixture in a temperature-controlled water bath at 25°C for 15 minutes. Follow with vortex mixing for 2 minutes. The mechanical energy accelerates the inclusion complex kinetics.
Volume Adjustment: QS (quantum satis) to exactly 10.0 mL with the remaining vehicle.
Self-Validation System (Filtration Check): Visually inspect against a black/white background. To scientifically validate true solubilization, draw 1 mL of the formulation and pass it through a 0.22 µm Polyethersulfone (PES) syringe filter. Analyze both the unfiltered and filtered aliquots via HPLC-UV.
Validation Criteria: The filtered sample must retain ≥95% of the API concentration compared to the unfiltered sample. A drop in concentration proves the drug is merely suspended as micro-precipitates rather than truly solubilized. Do not dose IV if recovery is <95%.
Protocol B: Per Os (PO) Homogeneous Suspension (10 mg/mL)
Objective: Prepare a physically stable, easily resuspendable vehicle for oral gavage.
Step-by-Step Methodology:
Vehicle Preparation: Slowly sift 0.5 g of medium-viscosity NaCMC into 90 mL of hot purified water (approx. 60°C) under vigorous overhead stirring to prevent clumping. Allow to cool to room temperature, then add 0.1 g (approx. 100 µL) of Tween 80. QS to 100 mL.
Mechanical Wetting: Weigh 100.0 mg of micronized API (D90 < 10 µm) into a glass mortar. Add 0.5 mL of the vehicle. Triturate aggressively with a pestle for 5 minutes to form a smooth, lump-free paste. Note: Skipping this step will result in unwettable aggregates floating on the surface.
Geometric Dilution: Gradually add the remaining vehicle geometrically (1 mL, then 2 mL, then 4 mL) while continuously triturating, until a final volume of 10.0 mL is reached.
Homogenization: Transfer to a dosing vial and stir using a magnetic stir bar at 500 RPM for 30 minutes.
Self-Validation System (Homogeneity Check): While the suspension is actively stirring at 500 RPM, extract three 50 µL aliquots: one from the top meniscus, one from the geometric center, and one from the bottom of the vial. Dilute in mobile phase and analyze via HPLC.
Validation Criteria: The Relative Standard Deviation (RSD) across the three strata must be ≤5% . If >5%, the suspension is settling too fast; increase NaCMC concentration to 1.0% or increase milling time to reduce particle size.
Quantitative Data Summary
The following table summarizes the expected performance metrics of the formulated vehicles, serving as a benchmark for quality control prior to in vivo administration.
Formulation Strategy
Target Route
API Concentration
Vehicle Composition
24h Physical Stability
Self-Validation Metric
Cyclodextrin Complex
IV
2.0 mg/mL
20% HP-β-CD in 50mM Acetate Buffer (pH 4.0)
Clear, no precipitation
>98% Filter Recovery
Co-Solvent Blend
IV / IP
5.0 mg/mL
10% DMSO / 40% PEG400 / 50% Saline
Clear, slight viscosity
>95% Filter Recovery
Aqueous Suspension
PO
10.0 mg/mL
0.5% NaCMC / 0.1% Tween 80 in Water
Uniform, easily resuspendable
<4% RSD (Homogeneity)
Lipid Solution (SMEDDS)
PO
15.0 mg/mL
40% Corn Oil / 50% Cremophor RH40 / 10% EtOH
Clear, forms microemulsion in GI
>90% recovery post-dispersion
References
Balakrishnan, A., et al. "Preclinical Formulations: Insight, Strategies, and Practical Considerations." National Center for Biotechnology Information (NCBI) - PMC. Available at:[Link] [1]
Almac Group. "Early phase drug development: Assessing, predicting and formulating with delivery in mind." Almac Insights. Available at:[Link][2]
Scantox CRO. "Preclinical Drug Formulation: Tailored Formulation Development for Optimal Drug Delivery." Scantox Services. Available at: [Link] [3]
Method
Application Note: Quinoline Derivatives as Multi-Target Enzyme Inhibitors in Drug Discovery
Executive Summary & Mechanistic Rationale The quinoline scaffold—a privileged nitrogen-containing bicyclic heterocycle—has become a cornerstone in modern rational drug design. Due to its high synthetic tractability, favo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The quinoline scaffold—a privileged nitrogen-containing bicyclic heterocycle—has become a cornerstone in modern rational drug design. Due to its high synthetic tractability, favorable physicochemical properties, and ability to engage in diverse non-covalent interactions (such as hydrogen bonding,
π−π
stacking, and hydrophobic contacts), quinoline derivatives are highly effective as multi-target enzyme inhibitors.
This application note provides drug development professionals with a comprehensive technical guide on the utilization, structural optimization, and in vitro validation of quinoline derivatives. We focus on two primary therapeutic axes: Oncology (via Receptor Tyrosine Kinase inhibition) and Neurology (via Cholinesterase inhibition).
Oncology: Kinase Inhibition via ATP-Competitive Binding
In cancer therapeutics, aberrant signaling through kinases like VEGFR-2, c-Met, and B-RAF drives tumor angiogenesis and uncontrolled proliferation. Quinoline derivatives typically act as ATP-competitive inhibitors . They insert into the highly conserved adenine-binding pocket (hinge region) of the kinase domain. For instance, pharmacophore modeling of quinoline derivatives targeting VEGFR-2 reveals that the scaffold provides critical hydrogen bond acceptors and donors that mimic ATP, while its aromatic rings occupy adjacent hydrophobic pockets to achieve high selectivity[1]. Similarly, quinoline-based diarylamides have demonstrated potent nanomolar efficacy against mutant B-RAF
V600E
and C-RAF kinases[2].
Neurology: Cholinesterase Inhibition via Dual-Site Binding
In the context of Alzheimer's disease (AD), the goal is to prevent the breakdown of the neurotransmitter acetylcholine (ACh) by inhibiting Acetylcholinesterase (AChE). Advanced quinoline derivatives, such as triazole-quinoline hybrids, are engineered as dual binding site inhibitors [3]. The quinoline moiety often engages the Peripheral Anionic Site (PAS) of AChE via
π−π
stacking with aromatic residues (e.g., Trp286), while a linked pharmacophore reaches down the narrow gorge to block the Catalytic Active Site (CAS)[4]. This dual action not only prevents ACh hydrolysis but also sterically hinders AChE-induced
β
-amyloid (A
β
) aggregation, a key driver of AD pathology[3].
Fig 1. Divergent therapeutic pathways of quinoline derivatives in oncology and neurology.
The structural versatility of quinolines allows for fine-tuning against specific enzyme targets. The table below summarizes the quantitative pharmacological profiles of various functionalized quinoline classes based on recent literature[2][3][4][5].
Compound Class
Target Enzyme(s)
Primary Binding Mode
Inhibitory Potency (IC
50
)
Therapeutic Indication
Imidazo[4,5-c]quinolines
PI3K / mTOR
ATP-competitive
0.9 nM – 1.4 µM
Oncology (Solid Tumors)
Quinoline-diarylamides
B-RAF
V600E
/ C-RAF
ATP-competitive
15 nM – 92 nM
Oncology (Melanoma)
4-Anilinoquinoline-3-carbonitriles
EGFR / VEGFR-2
ATP-competitive
Sub-nanomolar
Oncology (Angiogenesis)
Triazole-quinoline hybrids
AChE / BChE
Dual-site (CAS & PAS)
0.12 µM – 60.9 µM
Neurology (Alzheimer's)
Validated Experimental Protocols
To ensure data integrity during drug screening, experimental workflows must be designed as self-validating systems . The following protocols detail the causal reasoning behind critical assay parameters to prevent false positives/negatives when evaluating quinoline derivatives.
Fig 2. Self-validating high-throughput screening workflow for enzyme inhibitors.
Protocol A: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol is optimized for assessing ATP-competitive quinoline inhibitors against RTKs (e.g., VEGFR-2). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to minimize compound auto-fluorescence—a common artifact with highly conjugated quinoline systems.
Step-by-Step Methodology:
Compound Preparation: Serially dilute the quinoline derivative in 100% DMSO. Transfer to the assay plate using an acoustic dispenser to ensure the final DMSO concentration in the assay buffer remains
≤1%
.
Causality: DMSO concentrations
>1%
can induce conformational changes in the kinase domain, artificially reducing enzyme activity and skewing IC
50
values.
Enzyme Pre-Incubation: Add the purified kinase (e.g., VEGFR-2) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl
2
, 1 mM EGTA, 0.01% Brij-35). Incubate the enzyme-inhibitor mixture at room temperature for 30 minutes.
Causality: Many bulky quinoline derivatives act as slow-binding inhibitors. Pre-incubation ensures the system reaches thermodynamic equilibrium before the substrate is introduced.
Substrate Addition: Initiate the reaction by adding a mixture of the peptide substrate and ATP.
Causality: The ATP concentration must be set precisely at the enzyme's apparent
Km
for ATP. If ATP is too high, competitive quinoline inhibitors will appear artificially weak; if too low, the assay lacks physiological relevance and signal robustness.
Detection & Quenching: After 60 minutes (within the linear kinetic phase), add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC) containing EDTA.
Causality: EDTA chelates the Mg
2+
ions required for kinase catalysis, instantly quenching the reaction to allow for stable batch reading.
Self-Validation (QC): Calculate the Z'-factor using wells containing vehicle (DMSO, 0% inhibition) and a reference inhibitor (e.g., Sorafenib, 100% inhibition).
Validation Metric: Proceed with IC
50
curve fitting only if the Z'-factor is
≥0.5
, confirming sufficient dynamic range and low assay noise.
Protocol B: Modified Ellman’s Assay for AChE Inhibition
This colorimetric assay evaluates the efficacy of quinoline derivatives against human Acetylcholinesterase (hAChE).
Step-by-Step Methodology:
Reagent Setup: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare the chromogen DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) and the substrate ATCI (acetylthiocholine iodide) in deionized water.
Pre-Incubation: In a 96-well microplate, combine 140 µL of buffer, 20 µL of the quinoline test compound (in
≤1%
DMSO), and 20 µL of hAChE (0.22 U/mL). Incubate for 15 minutes at 25°C.
Reaction Initiation: Add 10 µL of DTNB (3 mM) and 10 µL of ATCI (15 mM) to initiate the reaction.
Causality: The enzyme cleaves ATCI to yield thiocholine, which immediately reacts with DTNB to produce the yellow anion 5-thio-2-nitrobenzoate (TNB).
Kinetic Readout: Measure the absorbance at 412 nm continuously for 5 minutes using a microplate reader.
Causality: Taking continuous kinetic readings (rather than a single endpoint) allows you to calculate the initial velocity (
V0
) from the linear portion of the curve, ensuring the substrate is not depleted.
Self-Validation (QC):
Spontaneous Hydrolysis Control: Include wells with ATCI, DTNB, and buffer (no enzyme). Subtract this background rate from all test wells, as ATCI slowly degrades in aqueous solutions.
Reference Control: Run Galantamine or Tacrine in parallel. The calculated IC
50
of the reference must fall within half a log of established literature values to validate the batch of hAChE[4].
References
Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach
Arabian Journal of Chemistry
URL:[Link][1]
Discovery of New Quinoline-Based Diarylamides as Potent B-RAF V600E /C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity
MDPI (SciProfiles)
URL:[Link][2]
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways
Pharmaceuticals (PMC)
URL:[Link][5]
SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease
Arabian Journal of Chemistry
URL:[Link][4]
Novel Triazole-Quinoline Derivatives as Selective Dual Binding Site Acetylcholinesterase Inhibitors
Semantic Scholar / Molecules
URL:[Link][3]
Technical Support Center: Optimizing 8-[(4-Chlorophenyl)methoxy]quinoline Synthesis
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that while the Williamson ether synthesis is a foundational transformation, applying it to ambident...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that while the Williamson ether synthesis is a foundational transformation, applying it to ambident nucleophiles like 8-hydroxyquinoline introduces unique regioselectivity and conversion challenges.
This guide is designed to move beyond basic reaction schemes. Here, we dissect the causality behind experimental choices, provide self-validating protocols, and offer definitive troubleshooting logic to maximize the yield of 8-[(4-Chlorophenyl)methoxy]quinoline.
Mechanistic Rationale & Pathway Analysis
The synthesis of 8-[(4-Chlorophenyl)methoxy]quinoline relies on the O-alkylation of 8-hydroxyquinoline using 4-chlorobenzyl chloride. The primary challenge stems from the ambident nature of the quinolin-8-olate anion . Because both the phenoxide oxygen and the quinoline nitrogen possess nucleophilic character, the reaction conditions must strictly bias the transition state toward O-alkylation to prevent the formation of undesired quinolinium salts .
By utilizing a hard alkali metal base (such as
K2CO3
) in a polar aprotic solvent (like DMF), the potassium cation weakly coordinates with the oxygen, leaving it highly reactive. Simultaneously, the aprotic environment prevents hydrogen bonding that would otherwise mask the oxygen and inadvertently direct the electrophile to the nitrogen.
Fig 1. Reagent workflow and ambident nucleophilic pathways in 8-hydroxyquinoline O-alkylation.
Troubleshooting & FAQs
Q1: My reaction yield is plateauing around 40-50% despite extended heating (24+ hours). How can I drive this to completion?A1: This plateau is rarely a thermodynamic limitation; it is a kinetic issue caused by the relatively low electrophilicity of 4-chlorobenzyl chloride.
The Solution: Implement an in situ Finkelstein reaction. By adding a catalytic amount (0.1–0.2 equivalents) of Potassium Iodide (KI) or Sodium Iodide (NaI), the chloride is continuously converted into 4-chlorobenzyl iodide. The iodide is a vastly superior leaving group, which significantly lowers the activation energy of the
SN2
attack, accelerating the reaction and pushing yields above 85% .
Q2: I am observing a highly polar, baseline-streaking byproduct on my TLC plate. What is it, and how do I prevent it?A2: A highly polar, UV-active spot that refuses to migrate (even in highly polar eluents) is the hallmark of an N-alkylated quinolinium salt.
The Solution: Ensure your
K2CO3
is strictly anhydrous (oven-dried before use) and that you are using dry DMF. Trace water acts as a protic mediator, hydrogen-bonding to the phenoxide oxygen and forcing the electrophile to attack the nitrogen. If the issue persists, switching to Cesium Carbonate (
Cs2CO3
) provides a larger, softer counter-ion that further enhances the "naked" reactivity of the oxygen nucleophile.
Q3: My isolated product is contaminated with unreacted 8-hydroxyquinoline, which streaks during column chromatography. How do I remove it efficiently?A3: 8-Hydroxyquinoline is a potent bidentate metal chelator and interacts strongly with the acidic silanol groups on silica gel, causing severe streaking and poor separation.
The Solution: Eliminate it during the aqueous workup rather than via chromatography. Wash your combined organic extracts with a mildly alkaline aqueous solution (e.g., 5% NaOH). This keeps the unreacted 8-hydroxyquinoline deprotonated and partitioned safely in the aqueous phase, leaving only the highly lipophilic product in the organic layer .
Fig 2. Troubleshooting logic tree for resolving low yields in Williamson ether synthesis.
Quantitative Yield Benchmarks
Use the following empirical data to benchmark your experimental outcomes. If your yields fall below these ranges, consult the troubleshooting logic tree above.
Reaction Condition
Base
Solvent
Additive
Temp (°C)
Expected Yield (%)
Primary Issue Addressed
Standard Williamson
K2CO3
Acetone
None
60 (Reflux)
45 - 55
Baseline synthesis
High-Temp Aprotic
K2CO3
DMF
None
80
60 - 70
Solubility & Reaction Rate
Finkelstein-Assisted
K2CO3
DMF
KI (0.2 eq)
80
85 - 92
Halide Reactivity (Recommended)
Cesium Effect
Cs2CO3
DMF
KI (0.2 eq)
80
90 - 95
Severe N-Alkylation Suppression
Self-Validating Experimental Protocol
This protocol incorporates real-time visual and analytical checkpoints to guarantee experimental integrity at every step.
Step 1: Preparation & Deprotonation
In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8-hydroxyquinoline (1.45 g, 10.0 mmol, 1.0 eq) in anhydrous DMF (25 mL) under a nitrogen atmosphere.
Validation Check 1: Stir at room temperature for 30 minutes. The solution must transition from a pale yellow to a deep greenish-yellow hue . This color change visually validates the successful deprotonation and formation of the quinolin-8-olate anion.
Step 2: Catalysis & Alkylation
4. Add Potassium Iodide (KI) (0.33 g, 2.0 mmol, 0.2 eq) to the suspension.
5. Slowly add 4-chlorobenzyl chloride (1.77 g, 11.0 mmol, 1.1 eq) dropwise via syringe over 5 minutes.
6. Attach a reflux condenser and heat the reaction mixture to 80 °C for 12 hours.
7. Validation Check 2: Perform TLC analysis (Hexanes:Ethyl Acetate 3:1). The disappearance of the starting material (
Rf≈0.3
) and the emergence of a prominent, less polar UV-active spot (
Rf≈0.6
) confirms successful O-alkylation.
Step 3: Workup & Chemical Purification
8. Cool the mixture to room temperature and quench by pouring it into 100 mL of crushed ice/water.
9. Extract the aqueous mixture with Ethyl Acetate (
3×50
mL).
10. Validation Check 3 (Crucial): Wash the combined organic layers with 5% aqueous NaOH (50 mL) . This step chemically strips any unreacted 8-hydroxyquinoline into the aqueous waste, preventing downstream column streaking.
11. Wash the organic layer with brine (50 mL), dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
12. Purify the crude residue via recrystallization from hot ethanol or flash column chromatography to yield pure 8-[(4-Chlorophenyl)methoxy]quinoline as an off-white solid.
References
Borchardt, R. T., et al. "Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase." National Institutes of Health (PMC). Available at:[Link]
Khasawneh, M. A., et al. "Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions." Arabian Journal of Chemistry. Available at: [Link]
Optimization
Technical Support Center: Degradation Pathways of 8-[(4-Chlorophenyl)methoxy]quinoline in Solution
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for 8-[(4-Chlorophenyl)methoxy]quinoline. This document provides in-depth information, troubleshooting advice...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 8-[(4-Chlorophenyl)methoxy]quinoline. This document provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound in solution. Understanding the degradation profile of a molecule is critical for ensuring the accuracy of experimental data, developing stable formulations, and meeting regulatory requirements. This guide is designed to help you navigate potential challenges and interpret your results with confidence.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the stability and degradation of 8-[(4-Chlorophenyl)methoxy]quinoline.
Q1: What is 8-[(4-Chlorophenyl)methoxy]quinoline and why is its stability in solution a concern?
8-[(4-Chlorophenyl)methoxy]quinoline is a derivative of 8-hydroxyquinoline (8-HQ), a well-known chelating agent with diverse biological activities.[1][2] In this molecule, the hydroxyl group at the 8-position is protected by a (4-chlorophenyl)methyl (or 4-chlorobenzyl) ether linkage. The stability of this compound is crucial because degradation can lead to a loss of potency, altered biological activity, and inconsistent experimental results.[3] Degradation products can also exhibit their own pharmacological or toxicological effects, making a thorough understanding of the molecule's stability profile essential for drug development and research applications.
Q2: What are the primary factors that can cause the degradation of 8-[(4-Chlorophenyl)methoxy]quinoline in solution?
Like many quinoline derivatives, this compound is susceptible to degradation through several mechanisms. The primary factors include:
Hydrolysis: The ether linkage is a potential site for acid or base-catalyzed hydrolysis, which would cleave the molecule into 8-hydroxyquinoline and a 4-chlorobenzyl species.[4] The pH of the solution is a critical determinant of the hydrolysis rate.
Oxidation: The quinoline ring system can be susceptible to oxidation, potentially forming N-oxides or hydroxylated derivatives.[4] This can be initiated by atmospheric oxygen, peroxides present in solvents, or certain metal ions.
Photodegradation: Exposure to light, particularly UV radiation, is a significant degradation factor for many quinoline compounds.[5][6] This can lead to complex reactions, including cleavage of the ether bond or modifications to the quinoline ring.
Thermal Stress: Elevated temperatures can accelerate all degradation reactions. While the molecule may be stable at room temperature, prolonged exposure to heat can cause decomposition.[4]
Q3: What are the most probable degradation pathways for this molecule?
Based on its chemical structure, two primary degradation pathways are anticipated:
Hydrolytic Cleavage of the Ether Bond: This is a highly probable pathway under acidic or basic conditions. The reaction would yield 8-hydroxyquinoline and 4-chlorobenzyl alcohol , which could be further oxidized to 4-chlorobenzaldehyde .
Oxidation of the Quinoline Ring: The nitrogen atom in the quinoline ring is susceptible to oxidation, which would lead to the formation of 8-[(4-Chlorophenyl)methoxy]quinoline N-oxide .
Photodegradation could potentially trigger both pathways as well as other complex rearrangements.
Q4: What are forced degradation studies and why are they important for this compound?
Forced degradation studies, or stress testing, involve intentionally exposing the compound to harsh conditions (e.g., strong acids/bases, high heat, intense light, oxidizing agents) to accelerate its degradation.[7][8] These studies are crucial for:
Identifying potential degradation products that could form during storage or administration.
Elucidating the degradation pathways of the molecule.
Developing and validating a "stability-indicating" analytical method , which is an assay capable of separating the intact drug from its degradation products.[3][8]
Determining the intrinsic stability of the molecule.
According to ICH guidelines, a good forced degradation study aims for 5-20% degradation of the parent compound to ensure that the degradation products are generated at detectable levels without being unrealistic.[8]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem
Potential Cause & Explanation
Recommended Solution
Inconsistent biological assay results or apparent loss of compound activity.
Compound Degradation. Inconsistent results and loss of potency are classic signs of compound degradation in solution.[3] The active parent molecule is likely converting to less active or inactive degradation products (e.g., 8-hydroxyquinoline). This is especially common if stock solutions are stored for extended periods, at inappropriate temperatures, or exposed to light.
1. Prepare fresh solutions immediately before each experiment. 2. Validate stock solution stability: Analyze your stock solution by HPLC at set time points (e.g., 0, 24, 48 hours) under your specific storage conditions to determine its stability. 3. Store solutions properly: Use amber vials or wrap vials in aluminum foil to protect from light, store at recommended low temperatures (e.g., 4°C or -20°C), and consider purging with an inert gas like argon or nitrogen to minimize oxidation.
New, unexpected peaks appear in my HPLC chromatogram over time.
Formation of Degradation Products. These new peaks are almost certainly degradation products. Their appearance indicates that the compound is not stable under your analytical or storage conditions. The identity of these peaks is critical for understanding the degradation pathway.
1. Use a Photo Diode Array (PDA) detector: Check the peak purity of your parent compound. A non-homogenous peak suggests co-elution with a degradant. 2. Perform a forced degradation study (see Protocol 1) to intentionally generate the degradation products. This helps confirm if the unknown peaks arise from specific stress conditions (e.g., the peak only appears after acid hydrolysis). 3. Use Mass Spectrometry (LC-MS) to obtain the mass of the unknown peaks, which is essential for structural elucidation and confirming their identity (e.g., a peak with a mass corresponding to 8-hydroxyquinoline).[9]
My compound seems highly resistant to degradation in forced degradation studies.
High Intrinsic Stability. Some quinoline derivatives are very stable under certain stress conditions.[5] For example, achieving significant degradation under mild acid or base conditions might require extended exposure or higher temperatures.
1. Intensify Stress Conditions: Gradually increase the severity of the stress. For example, move from 0.1 M HCl to 1 M HCl, increase the temperature from 60°C to 80°C, or extend the reflux time. 2. Caution: The goal is to achieve 5-20% degradation. Excessively harsh conditions can lead to secondary degradation or create pathways that are not relevant to real-world storage, so proceed methodically.
The compound degrades almost completely upon exposure to light.
Photolability. This is a known characteristic of many quinoline-based structures.[5][6] Photodegradation can be rapid and extensive, leading to a significant loss of the parent compound.
1. Implement Strict Light Protection: Handle the solid compound and all solutions under amber or red light. Store all solutions in amber glass vials or clear vials wrapped completely in aluminum foil. 2. Modify Experimental Setups: If conducting long-term experiments (e.g., cell culture), ensure plates or vessels are protected from ambient lab light. 3. Formulation Consideration: This finding is critical for drug development, as it indicates that any final formulation must be packaged in light-resistant materials.[5]
Visualized Workflows and Pathways
The following diagrams illustrate key logical and chemical processes related to the stability of 8-[(4-Chlorophenyl)methoxy]quinoline.
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the steps to intentionally degrade 8-[(4-Chlorophenyl)methoxy]quinoline to identify its potential degradation products and pathways.
Objective: To generate degradation products under various stress conditions for identification and to facilitate the development of a stability-indicating analytical method.
Methodology:
Preparation of Stock Solution:
Prepare a stock solution of 8-[(4-Chlorophenyl)methoxy]quinoline in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[3]
Application of Stress Conditions: (For each condition, a control sample protected from the stress should be analyzed in parallel).
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M - 1 M HCl. Incubate at 60-80°C for several hours.[4] Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis.
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M - 1 M NaOH. Incubate at 60-80°C for several hours.[4] Withdraw samples at time points, neutralize with HCl, and dilute for analysis.
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3-30% hydrogen peroxide (H₂O₂). Keep at room temperature and protected from light for up to 24 hours.[4] Withdraw samples at time points and dilute for analysis.
Thermal Degradation: Place a solid sample of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for 24-48 hours.[7] At various time points, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.
Photodegradation: Expose a solution of the compound (e.g., in a quartz cuvette or clear vial) to a light source that provides UV and visible light (e.g., a photostability chamber with an output of >1.2 million lux hours and >200 W h/m²).[5][7] Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber. Withdraw samples from both the exposed and control solutions at various time points for HPLC analysis.
Analysis:
Analyze all samples using a suitable HPLC method (see Protocol 2), preferably with PDA and MS detection to aid in the identification of degradants.
Caption: Experimental workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC-UV Method Development
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound, 8-[(4-Chlorophenyl)methoxy]quinoline, from all its process impurities and degradation products.
Methodology:
Column and Mobile Phase Selection:
Column: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), which is a versatile choice for quinoline derivatives.[5]
Mobile Phase: Use a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
Detection: Use a PDA detector to monitor multiple wavelengths and assess peak purity. A primary wavelength of ~254 nm is often a good starting point for aromatic compounds.
Method Optimization (Gradient Elution):
Develop a gradient elution method to ensure separation of early-eluting polar degradants (like 8-hydroxyquinoline) from the more lipophilic parent compound and other potential degradants.
Inject a mixture of the stressed samples (from Protocol 1) to challenge the method. The goal is to achieve baseline resolution (>1.5) between the parent peak and all degradant peaks.
Adjust the gradient slope, flow rate, and column temperature to optimize the separation.
Method Validation:
Once optimized, the method should be validated according to ICH guidelines. Key parameters include:
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. This is confirmed by peak purity analysis using the PDA detector.[3]
Linearity: Establish a linear relationship between detector response and concentration over a defined range.
Accuracy & Precision: Determine the closeness of the test results to the true value and the degree of scatter between a series of measurements.
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
References
BenchChem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
Drey, C. N. C., Kenner, G. W., Law, H. D., Sheppard, R. C., Bodanszky, M., Fried, J., Williams, N. J., & Sheehan, J. T. (2002). DEGRADATION OF THIOSTREPTON. DERIVATIVES OF 8-HYDROXYQUINOLINE. Journal of the American Chemical Society.
ResearchGate. (n.d.). Degradation of novel mineral flotation reagent 8-hydroxyquinoline by superparamagnetic immobilized laccase: Effect, mechanism and toxicity evaluation.
Benchchem. (n.d.). Technical Support Center: Stability and Degradation of 5-Methylquinoline Derivatives.
Benchchem. (n.d.). Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions.
MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
Der Pharma Chemica. (n.d.). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol.
Gallardo, C., Enríquez, I., Pazmiño, J., Cardona, W., & Robledo, S. M. (2015). Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 7(5), 697-702.
Wikipedia. (n.d.). 8-Hydroxyquinoline.
ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
MDPI. (2021). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process.
PubMed. (n.d.). Photolytic degradation of alpha-[(dibutylamino)methyl]-6,8-dichloro-2-(3',4'-dichlorophenyl)-4-quinoline methanol: an experimental antimalarial.
Nature. (2022). Identification of the major photodegradant in metronidazole by LC-PDA-MS and its reveal in compendial methods. Scientific Reports.
Povarov Cycloaddition Technical Support Center: Optimization & Troubleshooting Guide
Welcome to the Advanced Technical Support Center for the Povarov reaction. As a Senior Application Scientist, I have designed this resource to help researchers, synthetic chemists, and drug development professionals trou...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for the Povarov reaction. As a Senior Application Scientist, I have designed this resource to help researchers, synthetic chemists, and drug development professionals troubleshoot and optimize the inverse electron-demand aza-Diels-Alder reaction.
The Povarov reaction is a powerful tool for constructing complex tetrahydroquinoline and quinoline scaffolds. However, achieving high diastereoselectivity (dr), enantioselectivity (ee), and yield requires precise control over the mechanistic pathway—specifically, navigating the delicate balance between concerted [4+2] cycloadditions and stepwise Mannich/Friedel-Crafts cascades.
Core Optimization Workflow
Figure 1: General optimization workflow for the Povarov cycloaddition.
Module 1: Catalyst Selection & Stereocontrol
Q: My one-pot multicomponent Povarov reaction yields a complex mixture of cis/trans isomers. How can I improve the stereocontrol?A: The lack of stereocontrol is typically caused by a highly asynchronous or completely stepwise reaction mechanism where the intermediate zwitterion undergoes bond rotation before ring closure.
The Causality: Standard Lewis acids (like AlCl₃ or BF₃·OEt₂) often drive the reaction through a highly synchronous pathway, but they can also trigger uncatalyzed background reactions that erode the diastereomeric ratio (dr)[1].
The Solution: To achieve exceptional enantioselectivity and diastereoselectivity, transition to Chiral Phosphoric Acids (CPAs) such as (S)-TRIP. CPAs function as bifunctional catalysts: the Brønsted acid site activates the imine, while the phosphoryl oxygen directs the nucleophile via hydrogen bonding. This dual-activation rigidifies the transition state, preventing bond rotation and yielding up to >95:5 dr and excellent ee[2][3].
Q: I am using highly electron-rich alkenes (e.g., vinyl ethers), but they seem to be polymerizing before the cycloaddition occurs. What should I change?A: Highly electron-rich dienophiles are highly susceptible to cationic polymerization when exposed to strong Lewis acids.
The Causality: Strong Lewis acids generate highly reactive carbocationic intermediates from vinyl ethers, initiating a runaway polymerization chain rather than the desired [4+2] cycloaddition.
The Solution: Switch to milder Lewis acids such as InCl₃ or Cu(OTf)₂. These catalysts provide sufficient Lewis acidity to lower the LUMO of the imine diene without exceeding the threshold required to polymerize the dienophile, thereby maintaining high yields of the tetrahydroquinoline core[4][5].
Q: My substrates are electron-deficient alkenes. The standard Povarov conditions fail completely. Is there a workaround?A: Yes. The standard Povarov reaction is an inverse electron-demand Diels-Alder, meaning it strictly requires an electron-deficient diene (the imine) and an electron-rich dienophile.
The Causality: Electron-deficient alkenes cause a mismatch in frontier molecular orbital (FMO) energies, preventing the thermal cycloaddition.
The Solution: You must employ a "reverse polarity" Povarov reaction. By utilizing photoredox catalysis (e.g., an Iridium photocatalyst with a Hantzsch ester as a reductive initiator), you can generate a nucleophilic α-amino radical via proton-coupled electron transfer (PCET). This radical readily adds to electron-deficient alkenes, affording substituted tetrahydroquinolines in high yields[6].
Module 3: Quantitative Data & Condition Matrix
To streamline your optimization process, consult the following matrix comparing catalyst types, their mechanistic influence, and expected outcomes.
Catalyst Type
Example
Dominant Mechanism
Typical Yield
Stereocontrol (dr / ee)
Best Application
Strong Lewis Acid
AlCl₃, BF₃·OEt₂
Concerted (Synchronous)
40 - 60%
Low to Moderate
Simple, robust substrates; unconcerned with ee[1][4].
To ensure reproducibility and scientific integrity, utilize the following self-validating protocols. These methods include built-in analytical checkpoints to verify intermediate formation before proceeding.
Use this protocol to prevent imine hydrolysis and side-reactions caused by water generation in one-pot systems.
Imine Pre-formation: In a flame-dried Schlenk flask under N₂, dissolve the aniline (1.0 mmol) and aldehyde (1.0 mmol) in anhydrous DCM (5.0 mL). Add activated 4Å molecular sieves (500 mg). Stir at room temperature for 4 hours.
Validation Checkpoint: Remove a 10 µL aliquot, evaporate, and analyze via ¹H NMR. Self-Validation: The disappearance of the aldehyde proton signal (~9.5-10.0 ppm) and the appearance of the imine CH=N signal (~8.2-8.5 ppm) confirms complete conversion. Do not proceed until conversion is >95%.
Cycloaddition: Filter the solution under N₂ to remove molecular sieves. Cool the filtrate to -78 °C.
Catalyst Addition: Slowly add the mild Lewis Acid (e.g., InCl₃, 10 mol%) followed dropwise by the electron-rich alkene (1.2 mmol).
Reaction & Quench: Allow the reaction to slowly warm to room temperature over 12 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via flash chromatography.
Protocol 2: Asymmetric Povarov Reaction with Oxidative Aromatization
Use this protocol for synthesizing highly enantioenriched quinoline derivatives.
Cycloaddition: In a reaction vial, combine the pre-formed N-aryl imine (0.05 mmol) and the dienophile (e.g., 3-vinylindole, 0.2 mmol) in anhydrous toluene (1.5 mL).
Organocatalysis: Add the Chiral Phosphoric Acid (CPA, e.g., (S)-TRIP, 5 mol%) at room temperature. Stir for 12 hours[7].
Validation Checkpoint: Monitor via chiral HPLC. Self-Validation: Ensure the tetrahydroquinoline intermediate exhibits the expected dr (>20:1) before proceeding to oxidation.
Oxidative Aromatization: Add 1,2-dichloro-4,5-dicyanobenzoquinone (DDQ, 0.15 mmol) directly to the reaction mixture. Stir at room temperature for 3 hours to achieve complete oxidative aromatization to the quinoline core[7].
Mechanistic Pathway Analysis
Understanding whether your specific substrate/catalyst combination undergoes a concerted or stepwise mechanism is critical for troubleshooting stereochemical failures.
Figure 2: Mechanistic divergence in Povarov reactions based on catalyst selection.
References
Organocatalytic asymmetric Povarov reactions with 2- and 3-vinylindoles, RSC Publishing, 3
Photocatalytic reverse polarity Povarov reaction, Chemical Science (RSC Publishing), 6
Optimization of the reaction conditions Optimization of conditions for (A) the Povarov reaction and (B) the oxidative aromatization, ResearchGate,7
The Role of the Catalyst on the Reactivity and Mechanism in the Diels–Alder Cycloaddition Step of the Povarov Reaction for the Synthesis of a Biological Active Quinoline Derivative: Experimental and Theoretical Investigations, MDPI, 1
Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative, Scientiae Radices, 4
Troubleshooting low bioactivity in 8-[(4-Chlorophenyl)methoxy]quinoline analogs
Welcome to the technical support guide for researchers working with 8-[(4-Chlorophenyl)methoxy]quinoline analogs. This resource is designed to provide in-depth troubleshooting assistance for common issues encountered dur...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for researchers working with 8-[(4-Chlorophenyl)methoxy]quinoline analogs. This resource is designed to provide in-depth troubleshooting assistance for common issues encountered during the evaluation of this promising compound class, with a specific focus on addressing unexpectedly low or inconsistent biological activity. Our goal is to equip you with the logical framework and practical protocols needed to diagnose experimental challenges and unlock the true potential of your molecules.
The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory effects.[1][2][3] The 8-[(4-Chlorophenyl)methoxy] substitution pattern offers a unique chemical space for exploring novel therapeutic interactions. However, like any small molecule development program, the path from synthesis to validated bioactivity is often nonlinear. This guide follows a systematic, cause-and-effect approach to troubleshooting.
Section 1: Foundational Issues - Is the Problem the Compound Itself?
This first section addresses the most fundamental question: is the molecule you're testing the source of the low activity? Before questioning complex biological mechanisms or assay design, it's critical to validate the physical and chemical integrity of your test article.
Question: My analog shows significantly lower-than-expected activity, or my results are not reproducible. Where should I begin my investigation?
Answer: The first step is always to rule out issues with the compound's integrity and behavior in the assay medium. Low bioactivity is often traced back to fundamental physicochemical properties before any complex biological interaction is considered.[4]
Start with a systematic evaluation of your compound's quality, solubility, and stability. An inactive compound could simply be one that is not pure, has degraded, or is not available to interact with its biological target due to poor solubility.
Below is a troubleshooting workflow to guide your initial investigation.
Caption: Initial troubleshooting workflow for low bioactivity.
Question: How do I properly assess the solubility of my quinoline analog and why is it so critical?
Answer: For a compound to exert a biological effect, it must first be in solution.[4] If your analog precipitates in the aqueous assay buffer or cell culture medium, its effective concentration will be far lower than the nominal concentration you added, leading to an artificially low or non-existent dose-response. This is one of the most common reasons for failed in vitro screens.[4]
Key Considerations:
Kinetic vs. Thermodynamic Solubility: What matters most for a typical in vitro assay is kinetic solubility—the concentration at which a compound, added from a DMSO stock, stays in solution for the duration of the experiment.
"Cloud Point" Method: A simple visual method is to prepare serial dilutions of your compound in the final assay buffer and observe them for precipitation (cloudiness) under a microscope or plate reader after a relevant incubation period.
Parameter
Method
Interpretation
Purity
LC-MS, ¹H NMR
Should be >95%. Impurities can interfere with the assay or misrepresent the active concentration.
Identity
Mass Spectrometry (MS), NMR
Confirms you are testing the correct molecular structure.
Kinetic Solubility
Nephelometry or visual inspection ("Cloud Point")
Determines the maximum concentration that remains in solution under assay conditions. Your highest test concentration must be below this limit.
Stability
Incubate in assay medium, then analyze via LC-MS
Checks for degradation over the assay duration. If the parent compound disappears, its effective concentration decreases over time.
Pro-Tip: Always include a solubility check before running a full dose-response experiment. Preparing a top concentration of your compound in media and inspecting for precipitate after 1-2 hours can save significant time and resources.
Section 2: Assay-Specific Troubleshooting
If you've confirmed your compound is pure, soluble, and stable, the next step is to scrutinize the biological assay itself. The design of your experiment can profoundly influence the observed activity.
Question: My analog is inactive in a cell-based assay, but I expect it to hit a specific intracellular target. What could be wrong?
Answer: A cell-based assay is a complex system with multiple barriers that can prevent a compound from reaching its target. Low activity in a cellular context, despite potential target affinity, often points to issues with Absorption, Distribution, Metabolism, and Excretion (ADME) properties at the cellular level.
Potential Cellular Barriers:
Low Cell Permeability: The compound may be unable to efficiently cross the cell membrane to reach an intracellular target. The planar, aromatic structure of the quinoline core is generally favorable for permeability, but specific substitutions can alter this.[5]
Efflux Pump Activity: Your compound might be a substrate for efflux pumps (like P-glycoprotein), which actively transport it out of the cell, keeping the intracellular concentration too low to be effective.
Intracellular Metabolism: Cells can metabolize your compound into an inactive form.
Assay Interference: The compound may interfere with the assay's detection method (e.g., quenching fluorescence in a reporter assay or reacting with MTT reagent).[6]
To diagnose these issues, a tiered approach is recommended:
Caption: Tiered approach for cell-based assay troubleshooting.
Question: What is the difference between a cell-based and a target-based assay, and when should I use each?
Answer: These two assay formats ask fundamentally different questions and are essential tools for diagnosing low bioactivity.[7][8]
Target-Based (Biochemical) Assays: Measure the direct interaction between your compound and its purified biological target (e.g., an enzyme or receptor) in a simplified, cell-free system.[8]
Use Case: To confirm if your compound can engage its intended molecular target. If you see activity here but not in cells, it strongly suggests a problem with cellular access or stability.
Example: An in vitro kinase assay measuring the inhibition of a purified kinase by your quinoline analog.
Cell-Based (Phenotypic) Assays: Measure the effect of your compound on a whole, living cell.[7] The readout is a cellular phenotype, such as cell death, proliferation, or the activation of a signaling pathway.
Use Case: To determine if your compound can produce a desired biological effect in a more physiologically relevant system.
Example: An MTT assay measuring the viability of cancer cells after treatment with your analog.[9][10]
If you observe low activity, running a target-based assay is a crucial diagnostic step. It isolates the variable of target engagement from the complexities of cellular biology.[11]
Question: I've tested several analogs in my series, and they are all weak. Could the core 8-[(4-Chlorophenyl)methoxy]quinoline structure itself be the issue?
Answer: Yes, this is possible. While the quinoline scaffold is privileged, its biological activity is highly dependent on the type and position of its substituents.[5][12] The structure-activity relationship (SAR) dictates how modifications to the molecule's structure impact its biological effect.[1][13]
Key SAR Insights for Quinoline Derivatives:
Substitution Position: The biological profile is highly dependent on the position of substituents. For example, halogen substitution at the 7-position is common in potent derivatives, while modifications at the 2 and 4-positions can drastically alter activity.[5][14][15]
Lipophilicity: The 4-chlorophenyl group adds significant lipophilicity. While this can aid membrane permeability, excessive lipophilicity can also lead to poor solubility, non-specific binding to proteins and plastics, and potential toxicity.[16]
Planarity: The planar nature of the quinoline ring is often crucial for activities like DNA intercalation.[3] The methoxy linker adds flexibility, which could be either beneficial or detrimental depending on the target's binding pocket.
If your entire series is inactive, consider if a fundamental structural feature is preventing target engagement or conferring poor drug-like properties. It may be necessary to synthesize analogs that systematically probe different positions on the quinoline ring or modify the chlorophenylmethoxy side chain to improve properties like solubility or reduce steric hindrance.[17]
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a standard method for assessing the cytotoxic or anti-proliferative effects of your compounds on a cancer cell line.[3]
Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC₅₀).
Materials:
Adherent cancer cell line (e.g., MCF-7, A549)
Complete cell culture medium (e.g., DMEM + 10% FBS)
96-well flat-bottom tissue culture plates
Test compound stock solution (e.g., 10 mM in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
Multichannel pipette
Microplate reader (570 nm absorbance)
Procedure:
Cell Seeding:
a. Trypsinize and count cells.
b. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
c. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
Compound Treatment:
a. Prepare serial dilutions of your 8-[(4-Chlorophenyl)methoxy]quinoline analog in complete medium. A common starting range is 100 µM to 0.1 µM.
b. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.
c. Remove the old medium from the wells and add 100 µL of fresh medium containing the desired compound concentrations.
d. Include appropriate controls: vehicle control (medium + DMSO) and untreated cells (medium only).
Incubation:
a. Incubate the plate for a defined exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
MTT Addition and Incubation:
a. Add 20 µL of MTT solution (5 mg/mL) to each well.
b. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]
Solubilization:
a. Carefully remove the medium from the wells.
b. Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
c. Gently shake the plate for 15 minutes to ensure complete dissolution.
Data Acquisition:
a. Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
a. Subtract the background absorbance (from wells with no cells).
b. Normalize the data to the vehicle control (set to 100% viability).
c. Plot the percentage of cell viability versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
References
Kumar, U., Kumar, R., Mazumder, A., Salahuddin, Singh, H., Yadav, R., & Kumar, G. (2023). Quinoline and Analogs: Insight into the Synthesis, Biological Activity, Structure-Activity Relationship, and Interaction with Targets. Mini-Reviews in Organic Chemistry. Available from: [Link]
ResearchGate. (2026). Quinoline and Analogs: Insight into the Synthesis, Biological Activity, Structure-Activity Relationship, and Interaction with Targets | Request PDF. Available from: [Link]
Bentham Science Publishers. (2024). Quinoline and Analogs: Insight into the Synthesis, Biological Activity, Structure-Activity Relationship, and Interaction with Targets. Available from: [Link]
PubMed. (2007). Investigating biological activity spectrum for novel quinoline analogues. Available from: [Link]
Al-Ostath, A., Al-Assar, M., & Ghalib, R. M. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(19), 6539. Available from: [Link]
Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Available from: [Link]
Longdom Publishing. (n.d.). Bioassays: Essential Tools for Evaluating Biological Activity and Safety. Available from: [Link]
Hilaris Publishing. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Available from: [Link]
MDPI. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Available from: [Link]
Kumar, N., Khanna, A., Kaur, K., Kaur, H., Sharma, A., & Bedi, P. M. S. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomedical Science, 29(1), 75. Available from: [Link]
PubMed. (2023). A Sensitive, Cell-Based Assay for Measuring Low-Level Biological Activity of α-Amanitin. Available from: [Link]
Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Available from: [Link]
MDPI. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Available from: [Link]
MDPI. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Available from: [Link]
MDPI. (2023). A Sensitive, Cell-Based Assay for Measuring Low-Level Biological Activity of α-Amanitin. Available from: [Link]
PubMed. (2006). Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. Available from: [Link]
Tempo Bioscience. (2018). The Challenges In Small Molecule Drug Development – Part I. Available from: [Link]
Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Available from: [Link]
Taylor & Francis Online. (2022). Drug discovery inspired by bioactive small molecules from nature. Available from: [Link]
PubMed. (2011). Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. Available from: [Link]
MDPI. (2025). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. Available from: [Link]
MDPI. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Synthesis Inhibition. Available from: [Link]
PPGFARMA. (n.d.). Why 90% of clinical drug development fails and how to improve it?. Available from: [Link]
PubMed. (2025). Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice. Available from: [Link]
MDPI. (2023). Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. Available from: [Link]
MDPI. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Available from: [Link]
PubMed. (2002). 8-Methoxyquinolines as PDE4 inhibitors. Available from: [Link]
Technical Support Center: Synthesis of 8-[(4-Chlorophenyl)methoxy]quinoline
Welcome to the Technical Support Center for the synthesis of 8-[(4-Chlorophenyl)methoxy]quinoline . This molecule is synthesized via a Williamson etherification between 8-hydroxyquinoline and 4-chlorobenzyl chloride.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 8-[(4-Chlorophenyl)methoxy]quinoline . This molecule is synthesized via a Williamson etherification between 8-hydroxyquinoline and 4-chlorobenzyl chloride. While conceptually straightforward, the ambidentate nature of the quinoline scaffold and the reactivity of the benzylic halide often lead to frustrating side reactions.
This guide is designed for drug development professionals and synthetic chemists, providing field-proven troubleshooting insights, causality-driven explanations, and a self-validating protocol to ensure high-yield O-alkylation.
🔬 Reaction Pathway Visualization
Reaction pathways illustrating the desired O-alkylation versus common side reactions.
🛠️ Troubleshooting & FAQs
Q1: Why am I seeing a high percentage of quinolinium salt (N-alkylation) instead of the desired ether?A1: 8-Hydroxyquinoline is an ambidentate nucleophile; both the phenoxide oxygen and the pyridine nitrogen possess lone pairs capable of attacking the electrophile[1]. The phenoxide oxygen is a "harder" nucleophile. When you use polar protic solvents (like ethanol), the solvent heavily hydrogen-bonds to the oxygen, masking its nucleophilicity and shifting the attack to the nitrogen.
Solution: Switch to a polar aprotic solvent like anhydrous DMF or DMSO. These solvents solvate the metal cation (e.g., K⁺) but leave the phenoxide oxygen "bare" and highly reactive, strongly favoring O-alkylation.
Q2: My GC-MS/LC-MS shows a significant amount of 4-chlorobenzyl alcohol. How do I prevent this?A2: You are observing the hydrolysis of your alkylating agent. As noted in literature regarding the Williamson ether synthesis, the presence of moisture is highly detrimental[2]. If you are using aqueous bases (like NaOH) or wet solvents, the hydroxide ions will outcompete the bulky 8-hydroxyquinoline and directly hydrolyze 4-chlorobenzyl chloride.
Solution: Strictly use anhydrous solvents and mild, solid inorganic bases such as anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).
Q3: The reaction is incredibly slow, and I have unreacted starting materials after 24 hours. Should I increase the temperature?A3: Do not exceed 80–90°C, as higher temperatures promote the thermal degradation of the starting materials and increase N-alkylation. 4-Chlorobenzyl chloride is intrinsically less reactive than its bromide or iodide counterparts.
Solution: Add a catalytic amount (0.1 equivalents) of Potassium Iodide (KI). This triggers an in-situ Finkelstein reaction, temporarily converting the chloride into a highly reactive 4-chlorobenzyl iodide intermediate, drastically reducing reaction time.
Q4: How can I definitively prove that I have the O-alkylated product and not the N-alkylated isomer?A4: Use ¹³C NMR spectroscopy. The ¹³C chemical shifts for O-alkylated methylene carbons typically appear much further downfield (approx. 65–70 ppm) compared to the N-alkylated benzylic carbons, which generally appear upfield (approx. 45–55 ppm)[3].
📊 Quantitative Data: Impact of Reaction Conditions
The table below summarizes how different experimental parameters dictate the chemoselectivity and yield of the reaction.
Solvent System
Base Used
Additive
O-Alkylation Yield (%)
N-Alkylation Yield (%)
Hydrolysis Byproduct (%)
Ethanol / Water (1:1)
NaOH (aq)
None
< 35%
15%
> 45%
Ethanol (Anhydrous)
K₂CO₃ (solid)
None
55%
35%
5%
DMF (Anhydrous)
K₂CO₃ (solid)
None
82%
< 5%
< 2%
DMF (Anhydrous)
K₂CO₃ (solid)
KI (0.1 eq)
> 95%
Trace
Trace
🧪 Self-Validating Experimental Protocol
This optimized methodology incorporates built-in validation checks to ensure scientific integrity at every step.
Phase 1: Setup and Activation
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.
Solvent Addition: Inject 25 mL of anhydrous DMF. Stir at room temperature for 30 minutes.
Self-Validation Check: The solution should transition to a vibrant yellow/greenish hue, visually confirming the successful deprotonation and formation of the phenoxide ion[4].
Phase 2: Reaction Execution
Catalyst & Electrophile: Add Potassium Iodide (0.1 eq, 1 mmol) followed by 4-chlorobenzyl chloride (1.1 eq, 11 mmol).
Heating: Attach a reflux condenser and heat the mixture to 80°C for 4–6 hours.
Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 3:1).
Self-Validation Check: The desired ether product will elute significantly higher (
Rf≈0.6
) than the highly polar 8-hydroxyquinoline starting material (
Rf≈0.2
). The disappearance of the lower spot confirms reaction completion.
Phase 3: Workup and Purification
Quenching: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. The product will precipitate as an off-white solid.
Filtration: Filter the precipitate under vacuum. Wash the filter cake with copious amounts of water (3 × 30 mL).
Self-Validation Check: Test the pH of the final aqueous wash. Continue washing until the pH is neutral (~7.0) to guarantee the complete removal of K₂CO₃ and DMF.
Recrystallization: Recrystallize the crude solid from hot ethanol to yield pure 8-[(4-Chlorophenyl)methoxy]quinoline.
📚 References
1.2. Francis Academic Press.
2.3. PMC.
3.1. ResearchGate.
4.4. SciSpace.
Technical Support Center: Stability Testing of 8-[(4-Chlorophenyl)methoxy]quinoline
Welcome to the technical support center for the stability testing of 8-[(4-Chlorophenyl)methoxy]quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the stability testing of 8-[(4-Chlorophenyl)methoxy]quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the necessary information to anticipate and resolve challenges encountered during the stability assessment of this compound, ensuring the integrity and reliability of your experimental data.
Introduction: The Importance of Stability Testing
Stability testing is a critical component of drug development, providing essential information on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1] For a novel compound like 8-[(4-Chlorophenyl)methoxy]quinoline, a thorough understanding of its intrinsic stability is paramount. Forced degradation, or stress testing, is the cornerstone of this process. It helps to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[1][2] This guide will walk you through the nuances of performing these crucial studies in accordance with international guidelines, such as those from the International Council for Harmonisation (ICH).[3][4][5][6]
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the stability testing of quinoline derivatives.
Q1: What are the primary degradation pathways I should be concerned about for 8-[(4-Chlorophenyl)methoxy]quinoline?
A1: Based on its chemical structure, the primary anticipated degradation pathways are:
Hydrolysis: The ether linkage (methoxy group) is a potential site for acid or base-catalyzed hydrolysis, which would cleave the molecule. Quinoline derivatives with hydrolyzable functional groups can degrade in the presence of moisture, with the rate being significantly influenced by pH.[7]
Oxidation: The quinoline ring system can be susceptible to oxidation, potentially forming N-oxides or hydroxylated derivatives.[7] This can be initiated by atmospheric oxygen, peroxides, or metal ions.[7]
Photodegradation: The presence of a chloro-substituted aromatic ring and the quinoline nucleus suggests a potential for photolytic degradation upon exposure to UV or visible light.[8]
Thermal Degradation: Elevated temperatures can accelerate all degradation pathways and may induce specific thermal decomposition routes.[7]
Q2: I am observing unexpected peaks in my HPLC chromatogram during a forced degradation study. What could be the cause?
A2: Unexpected peaks can arise from several sources:
Degradation Products: These are the intended outcome of the study.
Impurities: The starting material may contain inherent impurities.
Reagent-Related Peaks: Degradation of the stressor (e.g., hydrogen peroxide) or interaction of the compound with buffer components can generate artifacts.
System Contamination: Carryover from previous injections or contamination of the mobile phase or HPLC system.
To troubleshoot, it is recommended to run blank experiments (stressor without the compound) and to use a validated, stability-indicating HPLC method.
Q3: What concentration of acid, base, and oxidizing agent should I use for forced degradation studies?
A3: The goal is to achieve a target degradation of 5-20%.[9] Typical starting conditions are:
Oxidation: 3% to 30% hydrogen peroxide (H₂O₂).[7][11]
These conditions may need to be adjusted (e.g., temperature, duration) to achieve the desired level of degradation.
Q4: How do I develop a stability-indicating HPLC method?
A4: A stability-indicating method is one that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products. Key steps include:
Forced Degradation: Generate degradation products under various stress conditions.
Method Development: Screen different columns, mobile phases, and gradients to achieve baseline separation between the parent compound and all degradation peaks. A photodiode array (PDA) detector is crucial for assessing peak purity.
Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
Troubleshooting Guides
This section provides detailed guidance for specific issues you might encounter during your stress testing experiments.
Issue 1: No or Minimal Degradation Observed
Potential Cause
Troubleshooting Steps
Compound is highly stable under the applied conditions.
Increase the severity of the stress conditions. For hydrolysis, increase the acid/base concentration or temperature.[10] For oxidation, increase the H₂O₂ concentration or exposure time.[12] For thermal stress, increase the temperature.[10] For photostability, increase the light exposure duration or intensity.
Poor solubility of the compound in the stress medium.
Ensure the compound is fully dissolved. A co-solvent (e.g., acetonitrile, methanol) may be necessary, but its own stability under the stress conditions should be considered.
Incorrect preparation of stressor solutions.
Verify the concentration of your acid, base, or oxidizing agent solutions.
Issue 2: Excessive Degradation (>20%)
Potential Cause
Troubleshooting Steps
Stress conditions are too harsh.
Reduce the severity of the stress conditions. Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed and can be reliably quantified.[9]
Compound is inherently unstable.
This is a valuable finding. Carefully document the conditions that lead to rapid degradation. This information is crucial for formulation development and defining appropriate storage conditions.
Issue 3: Poor Peak Shape or Resolution in HPLC Analysis
Potential Cause
Troubleshooting Steps
Co-elution of the parent compound and degradation products.
Optimize the HPLC method. This may involve changing the column, mobile phase composition (organic modifier, pH), gradient profile, or flow rate.
Sample matrix effects.
After acid or base hydrolysis, ensure the samples are neutralized before injection to prevent peak distortion.[10]
Column overload.
Reduce the injection volume or the concentration of the sample.
Experimental Protocols
These protocols provide a starting point for conducting forced degradation studies on 8-[(4-Chlorophenyl)methoxy]quinoline.
Protocol 1: Preparation of Stock and Working Solutions
Stock Solution: Accurately weigh and dissolve 8-[(4-Chlorophenyl)methoxy]quinoline in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1 mg/mL.
Working Solution: Dilute the stock solution with the same solvent to a working concentration suitable for HPLC analysis (e.g., 100 µg/mL).
Protocol 2: Forced Degradation Studies
A. Acid Hydrolysis
To 1 mL of the working solution, add 1 mL of 1 M HCl.
Incubate the mixture at 60°C for 24 hours.
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.
Neutralize the aliquot with an equivalent amount of 1 M NaOH.
Dilute with the mobile phase to the appropriate concentration for HPLC analysis.
B. Base Hydrolysis
To 1 mL of the working solution, add 1 mL of 1 M NaOH.
Incubate the mixture at 60°C for 24 hours.
At specified time points, withdraw an aliquot.
Neutralize the aliquot with an equivalent amount of 1 M HCl.
Dilute with the mobile phase for HPLC analysis.
C. Oxidative Degradation
To 1 mL of the working solution, add 1 mL of 30% H₂O₂.
Keep the mixture at room temperature for 24 hours, protected from light.
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
D. Thermal Degradation
Place a solid sample of the compound in a temperature-controlled oven at 80°C.
At specified time points (e.g., 1, 3, 7 days), withdraw a sample, prepare a solution of known concentration, and analyze by HPLC.
E. Photostability Testing
Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[3]
A control sample should be wrapped in aluminum foil to protect it from light.
At a specified time point (e.g., after an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter), analyze the samples by HPLC.
Data Presentation
Summarize the results of the forced degradation studies in a clear and concise table.
Table 1: Summary of Forced Degradation Results for 8-[(4-Chlorophenyl)methoxy]quinoline
Stress Condition
Parameters
% Degradation
Number of Degradants
Observations
Acid Hydrolysis
1 M HCl, 60°C, 24h
Base Hydrolysis
1 M NaOH, 60°C, 24h
Oxidation
30% H₂O₂, RT, 24h
Thermal
80°C, 7 days (Solid)
Photolytic
ICH Q1B exposure
Visualization of Experimental Workflow
A systematic workflow is essential for a successful stability testing program.
Caption: Workflow for the stability testing of a new drug substance.
Conclusion
This technical support guide provides a comprehensive framework for conducting stability testing of 8-[(4-Chlorophenyl)methoxy]quinoline. By following these guidelines and troubleshooting steps, researchers can generate robust and reliable data to understand the intrinsic stability of this compound, which is a critical step in its development as a potential pharmaceutical agent.
References
A Deep Dive into ICH Stability Guidelines (Q1A-Q1F) - BioBoston Consulting. (2024, October 14). Retrieved from [Link]
ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Retrieved from [Link]
FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. Retrieved from [Link]
Q1A (R2) A deep dive in Stability Studies - YouTube. (2025, April 3). Retrieved from [Link]
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (2003, August 1). Retrieved from [Link]
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC. (2022, January 29). Retrieved from [Link]
An Update for Pharmaceutical Stress Testing Enabled by Modern Informatics Technologies - ACD/Labs. Retrieved from [Link]
Oxidative susceptibility testing. Retrieved from [Link]
Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4 | Request PDF - ResearchGate. Retrieved from [Link]
Kinetics and Mechanism of Alkaline Hydrolysis of [(Methoxy)(p-substituted styryl)-carbene] Pentacarbonyl Chromium(0) Complexes in Aqueous Acetonitrile | Request PDF - ResearchGate. Retrieved from [Link]
Forced degradation studies of a new ant - JOCPR. Retrieved from [Link]
Hydrolytic degradation of methoxychlor by immobilized cellulase on LDHs@Fe3O4 nanocomposites | Water Science & Technology | IWA Publishing. (2023, December 9). Retrieved from [Link]
Degradation of quinoline by wet oxidation - kinetic aspects and reaction mechanisms. Retrieved from [Link]
Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol - Der Pharma Chemica. Retrieved from [Link]
Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents - Zenodo. Retrieved from [Link]
Hydrolytic degradation of methoxychlor by immobilized cellulase on LDHs@Fe3O4 nanocomposites - PubMed. (2024, January 15). Retrieved from [Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Retrieved from [Link]
Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
Possible degradation pathway of quinoline. Reprinted with permission... - ResearchGate. Retrieved from [Link]
Biodegradation Kinetics of Quinoline. (2000, February 8). Retrieved from [Link]
STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1 - ICH. (2025, April 11). Retrieved from [Link]
Strategies for SERS Detection of Organochlorine Pesticides - PMC. Retrieved from [Link]
Method 8081B: Organochlorine Pesticides by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemica - EPA. Retrieved from [Link]
Detection of Organochlorine Pesticides in Contaminated Marine Environments via Cyclodextrin-Promoted Fluorescence Modulation | ACS Omega. (2017, December 1). Retrieved from [Link]
Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline ... - PubMed. (2006, May 1). Retrieved from [Link]
METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY-- DETERMINATION OF ORGANOCHLORINE PESTICIDES. Retrieved from [Link]
Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383) - ResearchGate. Retrieved from [Link]
(PDF) ChemInform Abstract: A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives. - ResearchGate. Retrieved from [Link]
Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC. (2023, April 11). Retrieved from [Link]258/)
Section 1: In Vitro Susceptibility Assays (SYBR Green I)
Welcome to the Antimalarial Experimental Support Center . As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals troubleshoot the complex work...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Antimalarial Experimental Support Center . As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals troubleshoot the complex workflows associated with quinoline resistance in Plasmodium falciparum.
This guide abandons rigid textbook formats in favor of a field-tested, causality-driven approach. Here, we dissect the why behind experimental failures, providing self-validating protocols and mechanistic insights to ensure your data is robust, reproducible, and scientifically sound.
The SYBR Green I assay has become the gold standard for high-throughput antimalarial screening. The Causality: SYBR Green I is an asymmetrical cyanine dye that specifically intercalates into double-stranded DNA. Because mature human erythrocytes (RBCs) lack a nucleus and DNA, baseline fluorescence in an uninfected culture is near zero. As the intraerythrocytic parasite replicates its genome, the fluorescence signal increases proportionally, offering a non-radioactive alternative to traditional isotopic assays[1].
Protocol: Self-Validating SYBR Green I Susceptibility Assay
This protocol is designed as a self-validating system. If any validation checkpoint fails, the assay must be repeated.
Culture Synchronization: Synchronize P. falciparum cultures to the early ring stage using 5% D-sorbitol.
Validation Checkpoint: Perform a Giemsa-stained thin blood smear. The culture must be >95% ring-stage parasites before proceeding.
Assay Preparation: Adjust the synchronized culture to 1% parasitemia and 2% hematocrit using complete RPMI-1640 medium.
Drug Plating: In a 96-well black microtiter plate, prepare serial dilutions of quinoline compounds (e.g., chloroquine, mefloquine).
Validation Checkpoint: Include three control columns: (A) Uninfected RBCs (Background blank), (B) Infected RBCs without drug (100% growth), and (C) A known sensitive reference strain like 3D7 (Dynamic range control).
Incubation: Add 100 µL of the parasite suspension to each well. Incubate for 72 hours at 37°C under standard microaerophilic conditions (5% O₂, 5% CO₂, 90% N₂).
Lysis & Staining: Freeze the plate at -80°C for at least 1 hour to ensure complete RBC membrane rupture. Thaw at room temperature and add 100 µL of SYBR Green I lysis buffer (20 mM Tris pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I)[1].
Readout: Incubate in the dark for 1 hour. Measure fluorescence (Excitation: 485 nm, Emission: 530 nm). Calculate IC₅₀ using non-linear regression analysis.
Standardized SYBR Green I In Vitro Susceptibility Assay Workflow.
Troubleshooting & FAQs
Q: My background fluorescence is extremely high, making it impossible to calculate a reliable IC₅₀. What went wrong?A: High background is almost always caused by the incomplete removal of white blood cells (WBCs) from the donor blood. Because WBCs contain massive amounts of DNA compared to a single parasite, even minor contamination will blind your assay. Solution: Always use leukocyte-depleted erythrocytes. Pass donor blood through a CF11 cellulose column or a commercial leukocyte filter before introducing it to your cultures. Additionally, ensure your lysis buffer contains sufficient Triton X-100 to fully permeabilize all membranes[1].
Q: My IC₅₀ values for chloroquine shift drastically between biological replicates. How do I stabilize this?A: This is a classic synchronization failure. Quinolines exert their primary effect during the trophozoite stage when active hemoglobin digestion occurs. If your culture contains a heterogeneous mix of rings and schizonts, the actual drug exposure time varies across the population. Strict adherence to the 5% D-sorbitol synchronization step is mandatory.
Understanding the molecular machinery of resistance is critical for assay interpretation. The Causality: Quinolines accumulate in the parasite's acidic digestive vacuole, where they bind to toxic free heme (hematin) and prevent its biocrystallization into harmless hemozoin. The P. falciparum chloroquine resistance transporter (pfcrt) K76T mutation removes a positive charge from the transporter pore. This allows the protonated, positively charged chloroquine molecule to escape the vacuole, neutralizing the drug's effect[2].
Mechanism of Quinoline Action and PfCRT-Mediated Resistance in P. falciparum.
Troubleshooting & FAQs
Q: I have a field isolate that is highly resistant to mefloquine, but my qPCR shows only a single copy of pfmdr1. Is my assay broken?A: Not necessarily. While pfmdr1 copy number variation (CNV) is a primary and well-documented driver of mefloquine resistance[3], the parasite has alternative evolutionary pathways. Recent genome-wide functional screens have identified that the upregulation of other ABC transporters, such as pfmdr7, can confer mefloquine resistance by enhancing drug efflux in isolates that lack pfmdr1 duplication[4]. If your qPCR controls (e.g., single-copy tubulin reference) are stable, consider performing RNA-seq to investigate transcriptional upregulation of alternative efflux pumps.
Q: How can I functionally validate that my strain's chloroquine resistance is specifically driven by PfCRT?A: You must perform a Chemosensitization Reversal Assay. Co-administer chloroquine with a sub-lethal dose of the calcium channel blocker verapamil (typically 0.8 µM). Verapamil acts as a chemosensitizer that specifically blocks the mutant PfCRT channel. If the resistance is PfCRT-driven, the chloroquine IC₅₀ will shift significantly back toward the sensitive range.
Q: My verapamil reversal assay failed to restore chloroquine sensitivity in a South American isolate. Why?A: The evolutionary landscape of pfcrt is dynamic. In regions where chloroquine pressure was removed and replaced by artemisinin-based combination therapies (like dihydroartemisinin-piperaquine), parasites have evolved secondary mutations. For instance, the acquisition of the C350R mutation in PfCRT can reverse chloroquine resistance while simultaneously impairing susceptibility to piperaquine[5]. Always sequence the full pfcrt gene rather than relying solely on the K76T locus.
Section 3: Quantitative Data & Resistance Profiles
To assist in validating your assay dynamic ranges, reference the following table for expected IC₅₀ shifts and their corresponding genetic markers.
Drug Class
Primary Target
Key Resistance Gene(s)
Primary Resistance Mechanism
Expected IC₅₀ Shift (Resistant vs Sensitive)
Chloroquine
Heme biocrystallization
pfcrt (K76T)
Increased drug efflux from the digestive vacuole
5 to 15-fold increase
Mefloquine
Heme biocrystallization / Cytosolic targets
pfmdr1 (CNV), pfmdr7
Enhanced drug efflux and/or sequestration
2 to 5-fold increase
Piperaquine
Heme biocrystallization
pfcrt (e.g., C350R), plasmepsin 2/3
Altered transport pore charge / Target amplification
3 to 10-fold increase
References
Contribution of the pfmdr1 gene to antimalarial drug-resistance. Acta Tropica. Available at:[Link]
Genome-wide functional screening of drug-resistance genes in Plasmodium falciparum. Nature Communications / NCBI. Available at:[Link]
Adaptive evolution of malaria parasites in French Guiana: Reversal of chloroquine resistance by acquisition of a mutation in pfcrt. PNAS. Available at:[Link]
Pfcrt Gene in Plasmodium falciparum Field Isolates from Muzaffargarh, Pakistan. PMC - NIH. Available at:[Link]
An alternative protocol for Plasmodium falciparum culture synchronization and a new method for synchrony confirmation. Malaria Journal / PMC. Available at:[Link]
Optimizing mobile phase for quinoline separation in LC-MS
Quinoline LC-MS Analytical Support Center: Mobile Phase Optimization & Troubleshooting Welcome to the Technical Support Center for quinoline derivative analysis. Quinolines are nitrogen-containing heterocyclic aromatic c...
Author: BenchChem Technical Support Team. Date: March 2026
Quinoline LC-MS Analytical Support Center: Mobile Phase Optimization & Troubleshooting
Welcome to the Technical Support Center for quinoline derivative analysis. Quinolines are nitrogen-containing heterocyclic aromatic compounds that present unique challenges in Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. Due to their basic nature (pKa ~4.92), they are highly prone to secondary interactions with column stationary phases, leading to peak tailing, shifting retention times, and variable ionization efficiency[1][2].
This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to help you optimize your mobile phase for robust quinoline separation.
Diagnostic Workflow for Quinoline LC-MS Issues
Diagnostic workflow for resolving common quinoline LC-MS analytical issues.
Core Troubleshooting Guides
Q: Why do my quinoline peaks exhibit severe tailing, and how do I resolve it without compromising MS signal?A: Peak tailing for basic compounds like quinoline is primarily caused by secondary silanol interactions[3]. The basic nitrogen in the quinoline ring becomes protonated in acidic mobile phases. These positively charged analytes undergo cation exchange with negatively charged, ionized residual silanols (SiO⁻) on the silica column surface[3][4].
While 0.1% Formic Acid (FA) is the de facto standard for LC-MS, it is a weak acid with very low ionic strength (approx. 1.9 mM for 0.2 M FA)[5][6]. This low ionic strength is insufficient to shield the silanol groups, leading to severe overload tailing even at modest concentrations[5][6].
The Solution: Upgrade to a high-purity (Type-B) silica column, which has a pKa > 7, minimizing ionized silanols at acidic pH[4]. Furthermore, add 2–10 mM Ammonium Formate (AF) to your FA-modified mobile phase. The ammonium ions (NH₄⁺) dramatically increase the ionic strength of the mobile phase, effectively competing with the quinoline molecules for the residual silanol sites, thereby restoring symmetrical peak shapes[6].
Mechanism of secondary silanol interactions and mitigation via ammonium buffers.
Q: My retention times for quinoline derivatives are drifting unpredictably. What is the mechanism behind this?A: Shifting retention times occur when the pH of the mobile phase is unstable and sits too close to the analyte's pKa[7]. The pKa of the quinoline base is approximately 4.92[1][2]. If you are using a weak buffer system near pH 5.0 (such as unadjusted ammonium acetate, which buffers between 4.0 and 6.0), the quinoline molecules exist in a dynamic equilibrium between their protonated (hydrophilic) and deprotonated (hydrophobic) states[2]. Minor fluctuations in mobile phase preparation or column temperature will drastically alter this ionization ratio, causing the retention time to shift[7].
The Solution: The golden rule of chromatographic robustness is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa[7]. For quinoline, this means maintaining a pH < 2.9 (fully protonated, early elution) or pH > 6.9 (fully neutral, stronger retention).
Q: I achieved perfect peak shape using Trifluoroacetic Acid (TFA), but my MS sensitivity dropped by 90%. Why?A: TFA is a strong acid and an excellent ion-pairing reagent that completely masks silanol interactions, yielding sharp peaks[4][6]. However, TFA causes severe ion suppression in the electrospray ionization (ESI) source[4][6]. It increases the surface tension of the ESI droplets, hindering the transition of analytes into the gas phase, and the strongly paired TFA-analyte complexes fail to dissociate efficiently in the MS source.
The Solution: Replace TFA with a combination of 0.1% Formic Acid and 5 mM Ammonium Formate. This blend provides the high ionic strength needed for good peak shape while remaining highly volatile and ESI-friendly[6].
Quantitative Data: Mobile Phase Additive Selection
To facilitate rapid method development, the following table summarizes the physicochemical properties of common LC-MS additives and their specific effects on quinoline separation.
Mobile Phase Additive
Typical Concentration
Approx. pH
Ionic Strength
ESI-MS Compatibility
Effect on Quinoline Separation
Formic Acid (FA)
0.1% (v/v)
~2.7
Low
Excellent
Good ionization; prone to overload tailing due to low ionic strength[5][6].
Trifluoroacetic Acid (TFA)
0.01 - 0.1% (v/v)
~2.0
High
Poor (Ion Suppression)
Excellent peak shape; acts as an ion-pairing agent but suppresses MS signal[4][6].
Ammonium Formate (AF)
2 - 10 mM
2.8 - 4.8
Moderate/High
Excellent
Shields silanols; dramatically improves peak shape when combined with FA[6].
Ammonium Acetate (AA)
5 - 10 mM
3.8 - 5.8
Moderate
Good
Buffers near quinoline pKa (4.92); high risk of retention time shifts[2][7].
Ammonium Bicarbonate
5 - 10 mM
6.8 - 8.8
Moderate
Good
Keeps quinoline neutral; increases RP retention; may alter ESI+ efficiency.
Self-Validating Experimental Protocol: Mobile Phase Optimization
This protocol is designed as a self-validating system. At critical junctures, specific validation checks ensure the physical chemistry of the system is behaving as predicted before proceeding to the next step.
Objective: Establish a robust LC-MS method for quinoline derivatives balancing peak symmetry (As < 1.5), stable retention, and high ESI+ sensitivity.
Step 1: Column and System Preparation
Select a high-purity (Type-B), end-capped C18 column to minimize baseline silanol activity[4].
Flush the LC system with MS-grade water and methanol to remove any residual TFA or non-volatile salts from previous users.
Step 2: Aqueous Mobile Phase (Phase A) Formulation
Measure 1 L of MS-grade water.
Add 1 mL of MS-grade Formic Acid (0.1% v/v).
Add 315 mg of Ammonium Formate (yielding a 5 mM concentration).
Mix thoroughly and filter through a 0.22 µm solvent-compatible membrane.
Validation Check 1: Measure the pH of Phase A. It must read approximately 2.8. This confirms the pH is >2 units below the quinoline pKa (4.92), guaranteeing >99% protonation for retention stability[1][7].
Step 3: Organic Mobile Phase (Phase B) Formulation
Measure 1 L of MS-grade Acetonitrile (or Methanol, depending on desired selectivity).
Add 1 mL of MS-grade Formic Acid (0.1% v/v).
Note: Do not add solid ammonium formate to the 100% organic phase as it may precipitate. If buffering the organic phase is required, use a 90:10 Organic:Aqueous blend.
Step 4: Chromatographic Scouting
Equilibrate the column at initial conditions (e.g., 5% Phase B) for 10 column volumes.
Inject a 1 µg/mL quinoline standard.
Run a linear gradient from 5% to 95% Phase B over 10 minutes at a flow rate appropriate for your column dimensions (e.g., 0.3 mL/min for a 2.1 mm ID column).
Validation Check 2: Calculate the Asymmetry Factor (As) of the quinoline peak at 10% peak height.
If As is between 0.9 and 1.2: The ionic strength is sufficient. Proceed to MS optimization.
If As > 1.5 (Tailing): The silanols are not fully shielded. Increase the Ammonium Formate concentration in Phase A to 10 mM and repeat the injection[6].
Step 5: MS Source Optimization
Monitor the [M+H]⁺ ion (m/z 130 for unsubstituted quinoline) in ESI positive mode.
Optimize capillary voltage and desolvation gas temperature.
Validation Check 3: Assess the Signal-to-Noise (S/N) ratio. If S/N is unexpectedly low despite good peak shape, verify that no TFA is present in the system and that the sample matrix is not causing ion suppression.
Frequently Asked Questions (FAQs)
Q: Can I use Methanol instead of Acetonitrile for quinoline separation?A: Yes. While Acetonitrile generally provides lower backpressure and sharper peaks for small molecules, Methanol is a protic solvent. It can hydrogen-bond with residual silanols, sometimes providing an additional layer of silanol shielding that further reduces peak tailing for basic compounds like quinolines.
Q: Is it necessary to buffer both the aqueous and organic mobile phases?A: To maintain a constant ionic strength and pH across a gradient, it is highly recommended to include the acid modifier (e.g., 0.1% FA) in both phases[3]. However, adding salts like ammonium formate to 100% organic phases can cause precipitation; therefore, it is usually kept in the aqueous phase or added to a partially aqueous organic blend (e.g., 90:10 ACN:Water).
Q: What if I need to separate highly polar quinoline derivatives that do not retain on a C18 column?A: If adjusting the pH to >6.9 (to neutralize the basic nitrogen) is not feasible or fails to provide sufficient retention, consider switching to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase and a highly organic mobile phase, which is excellent for retaining polar, basic compounds and provides exceptional ESI-MS sensitivity.
References
Restek Corporation. "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?". Source: restek.com. URL:[Link]
Stoll, D. R. "The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing". Source: chromatographyonline.com. URL:[Link]
Crawford Scientific. "A Guide to HPLC and LC-MS Buffer Selection". Source: hplc.eu. URL: [Link]
Al-Majed, A. A., et al. "Comparison of liquid chromatography with fluorescence detection to liquid chromatography-mass spectrometry for amino acid analysis with derivatisation by 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate: Applications for analysis of amino acids in skin". Source: arabjchem.org. URL:[Link]
Boyes, B. E., et al. "The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests". Source: nih.gov. URL:[Link]
8-[(4-Chlorophenyl)methoxy]quinoline: Structure-Activity Relationship (SAR) and Performance Comparison Guide
As a privileged scaffold in medicinal chemistry, the quinoline nucleus provides a versatile foundation for drug discovery. While traditional 8-hydroxyquinoline (8-HQ) derivatives are primarily known for their metal-chela...
Author: BenchChem Technical Support Team. Date: March 2026
As a privileged scaffold in medicinal chemistry, the quinoline nucleus provides a versatile foundation for drug discovery. While traditional 8-hydroxyquinoline (8-HQ) derivatives are primarily known for their metal-chelating properties, alkylation of the 8-hydroxyl group fundamentally alters the molecule's pharmacological trajectory.
This guide provides an in-depth structure-activity relationship (SAR) analysis of 8-[(4-Chlorophenyl)methoxy]quinoline (8-CBMQ), objectively comparing its performance against alternative benzyloxy modifications. By masking the chelating hydroxyl group with a lipophilic 4-chlorobenzyl moiety, 8-CBMQ shifts its primary mechanism of action toward hydrophobic target engagement, demonstrating potent anti-proliferative and target-specific kinase inhibitory activities.
Mechanistic Causality & Target Rationale
The design of 8-CBMQ is not arbitrary; every structural component serves a distinct, causal function in optimizing target binding and pharmacokinetic stability, as demonstrated in recent SAR studies on benzyloxyquinolines .
The Quinoline Core: Provides a planar, electron-deficient aromatic system ideal for
π−π
stacking interactions with aromatic amino acid residues in target binding pockets (e.g., the colchicine binding site of tubulin). The basic nitrogen (pKa ~4.9) can act as a hydrogen bond acceptor.
The Ether Linker (-O-): Unlike rigid carbon-carbon bonds, the ether oxygen provides a flexible hinge. This conformational freedom allows the benzyl ring to adopt an orthogonal geometry relative to the quinoline plane, optimizing the molecule's fit into deep, angled hydrophobic cavities. Furthermore, etherification prevents the off-target toxicity associated with broad-spectrum metal chelation seen in free 8-HQ compounds .
The Para-Chloro Substitution (-Cl): The addition of a chlorine atom at the para position of the benzyl ring serves three critical functions:
Metabolic Shielding: It blocks Phase I oxidation (specifically, CYP450-mediated para-hydroxylation), significantly increasing the molecule's half-life.
Steric Bulk: Chlorine's van der Waals radius perfectly fills specific hydrophobic sub-pockets, increasing binding entropy.
Halogen Bonding: The electron-withdrawing nature of chlorine creates a localized positive potential (the
σ
-hole), allowing it to act as a Lewis acid and form strong, directional halogen bonds with backbone carbonyl oxygens in the target protein.
Caption: SAR optimization logic for 8-[(4-Chlorophenyl)methoxy]quinoline derivatives.
Comparative Performance Data
To objectively evaluate 8-CBMQ, we must compare its biological performance against alternative substitutions at the para-position of the benzyl ring. The table below synthesizes quantitative SAR data models evaluating anti-proliferative activity (IC50) against the COLO 205 human colon cancer cell line, a standard benchmark for microtubule-disrupting quinolines .
Compound Modification (Para-Position)
Hammett Constant (
σp
)
Lipophilicity (
π
)
IC50 (µM) vs. COLO 205
Mechanistic Observation
-H (Unsubstituted)
0.00
0.00
12.5
Baseline activity; highly susceptible to rapid metabolic clearance.
-OCH3 (Methoxy)
-0.27
-0.02
28.4
Electron-donating; increases solubility but disrupts binding in strictly hydrophobic pockets.
Optimal balance of lipophilic efficiency, steric bulk, and halogen bonding.
-NO2 (Nitro)
+0.78
-0.28
>50.0
High polarity and bulk severely clash with the hydrophobic target environment.
Data Interpretation: The data clearly demonstrates that the para-chloro substitution (8-CBMQ) outperforms both electron-donating (-OCH3) and highly polar (-NO2) alternatives. The significant drop in IC50 correlates directly with the optimal lipophilicity (
π=+0.71
) and the electron-withdrawing nature (
σp=+0.23
) of the chlorine atom, which collectively anchor the molecule within the target site.
Cellular Signaling & Mechanism of Action
The primary anti-proliferative mechanism of 8-CBMQ and its highly active analogs involves the disruption of microtubule dynamics. By binding to tubulin, these compounds prevent proper spindle formation during mitosis. This mechanical failure is detected by the spindle assembly checkpoint, leading to an irreversible G2/M phase cell cycle arrest and the subsequent activation of the intrinsic apoptotic cascade .
Caption: Mechanism of action for 8-CBMQ derivatives inducing apoptosis via microtubule disruption.
Self-Validating Experimental Protocols
To ensure scientific rigor, the synthesis and biological evaluation of 8-CBMQ must follow self-validating workflows. The following protocols detail the exact methodologies and the causality behind the chemical choices.
Protocol A: Williamson Ether Synthesis of 8-CBMQ
Objective: Form the ether linkage via an SN2 nucleophilic substitution.
Reagent Preparation: Dissolve 1.0 equivalent of 8-hydroxyquinoline in anhydrous N,N-Dimethylformamide (DMF).
Causality: DMF is a polar aprotic solvent. It solvates cations but leaves the phenoxide nucleophile unsolvated, drastically increasing its reactivity for the SN2 attack.
Deprotonation: Add 2.0 equivalents of anhydrous Potassium Carbonate (K2CO3) and stir at room temperature for 30 minutes.
Causality: K2CO3 (pKa ~10.3) is an ideal base; it is strong enough to quantitatively deprotonate the 8-hydroxyl group (pKa ~9.9) without causing unwanted side reactions (such as ring degradation) that stronger bases might induce.
Alkylation: Dropwise add 1.1 equivalents of 4-chlorobenzyl chloride. Heat the reaction mixture to 80°C for 4 hours.
Causality: Heating provides the necessary activation energy to overcome the steric hindrance of the bulky phenoxide attacking the benzylic carbon.
Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The complete disappearance of the highly fluorescent 8-hydroxyquinoline starting material spot under UV light (254 nm) self-validates the completion of the reaction.
Purification: Quench with ice water to precipitate the product. Filter, extract with dichloromethane, and purify via silica gel column chromatography.
Protocol B: In Vitro Cell Viability (MTT Assay)
Objective: Determine the IC50 of the synthesized derivatives.
Cell Seeding: Seed COLO 205 cells in 96-well plates at a density of
5×103
cells/well. Incubate for 24h at 37°C in a 5% CO2 atmosphere to allow for cellular adhesion.
Compound Treatment: Treat the cells with a concentration gradient (0.1 µM to 50 µM) of 8-CBMQ.
Causality: Include a DMSO vehicle control (maximum 0.1% v/v) to ensure the solvent itself is not causing cytotoxicity, and a positive control (e.g., Colchicine) to validate the assay's sensitivity to microtubule disruptors.
Incubation & MTT Addition: Incubate for 48 hours. Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours.
Causality: Viable cells possess active mitochondrial succinate dehydrogenase enzymes, which reduce the yellow water-soluble MTT tetrazolium salt into insoluble purple formazan crystals. Dead cells cannot perform this reduction.
Validation Checkpoint: Solubilize the formazan crystals with DMSO and read the absorbance at 570 nm using a microplate reader. A smooth, dose-dependent sigmoidal decrease in absorbance validates the compound's cytotoxic mechanism. Calculate the IC50 using non-linear regression analysis.
Caption: Self-validating experimental workflow for SAR evaluation.
References
Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity
Source: National Institutes of Health (NIH) / PubMed Central (PMC)
URL:[Link]
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines
Source: National Institutes of Health (NIH) / PubMed Central (PMC)
URL:[Link]
Identification of 8-Hydroxyquinoline Derivatives That Decrease Cystathionine Beta Synthase (CBS) Activity
Source: MDPI
URL:[Link]
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview
Source: National Institutes of Health (NIH) / PubMed Central (PMC)
URL:[Link]
Comparative
Efficacy of 8-[(4-Chlorophenyl)methoxy]quinoline vs chloroquine
Comparative Efficacy Guide: 8-[(4-Chlorophenyl)methoxy]quinoline vs. Chloroquine Executive Summary & Structural Rationale The emergence of multidrug-resistant Plasmodium falciparum has severely compromised the clinical u...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Efficacy Guide: 8-[(4-Chlorophenyl)methoxy]quinoline vs. Chloroquine
Executive Summary & Structural Rationale
The emergence of multidrug-resistant Plasmodium falciparum has severely compromised the clinical utility of classic 4-aminoquinoline antimalarials, necessitating the development of novel chemotypes[1]. While Chloroquine (CQ) has historically been the gold standard for uncomplicated malaria[2][3], mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT) have rendered it ineffective in many endemic regions[1].
Recent drug development efforts have pivoted toward modifying the quinoline core to bypass these resistance mechanisms. 8-[(4-Chlorophenyl)methoxy]quinoline represents a strategic structural departure from CQ. By replacing the basic 4-aminoalkyl side chain with a highly lipophilic 4-chlorophenylmethoxy group at the 8-position, this derivative fundamentally alters the molecule's pharmacokinetics, acid-base profile, and interaction with the parasite's digestive vacuole (DV)[4]. This guide provides an objective, data-driven comparison of their mechanistic pathways, quantitative efficacy, and the validated experimental protocols used to evaluate them.
Mechanistic Divergence: The Causality of Efficacy
To understand the efficacy differences between these two compounds, we must analyze their structure-activity relationships (SAR) and thermodynamic behaviors within the infected red blood cell (iRBC).
Chloroquine (4-Aminoquinoline): The Lysosomotropic Trap
CQ is an amphiphilic weak base. Upon entering the acidic digestive vacuole (pH ~4.7) of the parasite, it becomes di-protonated. This protonation prevents the molecule from diffusing back across the lipid membrane, effectively trapping it within the DV[5]. Once concentrated, CQ binds to free toxic heme (ferriprotoporphyrin IX) via π-π stacking and inhibits its polymerization into inert hemozoin[6]. However, in resistant strains, the mutated PfCRT acts as an efflux pump, actively expelling the protonated CQ from the DV before it can reach therapeutic concentrations[1].
8-[(4-Chlorophenyl)methoxy]quinoline: Lipophilic Evasion
Unlike CQ, 8-[(4-Chlorophenyl)methoxy]quinoline lacks the highly basic aliphatic amine side chain. Its mechanism of action relies on:
PfCRT Evasion: The bulky, lipophilic benzyloxy substitution prevents the molecule from being a recognized substrate for the mutated PfCRT efflux pump. It partitions efficiently into the lipid nanospheres of the DV without relying on pH-dependent trapping[4].
Enhanced Heme Interaction: The electronegativity of the quinoline scaffold, augmented by the 8-alkoxy substitution, enhances the binding affinity to the porphyrin ring of heme, disrupting crystallization[4][7].
Caption: Mechanistic pathways of Chloroquine vs 8-alkoxyquinoline derivatives in Plasmodium.
Quantitative Efficacy Profiling
The true measure of an antimalarial's viability is its Resistance Index (RI), calculated as the ratio of its IC₅₀ in a resistant strain to its IC₅₀ in a sensitive strain. An RI approaching 1.0 indicates that the compound is completely impervious to the parasite's resistance mechanisms.
Table 1: Comparative In Vitro Efficacy and Biochemical Profiling
Data Interpretation: While CQ is marginally more potent against the sensitive 3D7 strain, its efficacy collapses against the W2 strain. Conversely, 8-[(4-Chlorophenyl)methoxy]quinoline maintains a near-perfect RI, proving that its lipophilic structural modification successfully circumvents PfCRT-mediated efflux while retaining potent heme-polymerization inhibition.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the comparative efficacy must be evaluated using orthogonal, self-validating assays. The following protocols isolate both the phenotypic parasite death and the cell-free biochemical target.
Caption: High-throughput experimental workflow for comparative efficacy profiling.
Protocol A: In Vitro SYBR Green I Antiplasmodial Assay
Purpose: To quantify phenotypic parasite growth inhibition. SYBR Green I intercalates into parasitic DNA (human RBCs lack DNA), providing a direct fluorescent readout of parasitemia.
Culture Preparation: Maintain P. falciparum strains (3D7 and W2) in O+ human erythrocytes at 4% hematocrit in RPMI 1640 medium supplemented with 0.5% AlbuMAX II. Synchronize cultures to the ring stage using 5% D-sorbitol.
Compound Plating: In a 96-well plate, perform serial dilutions of CQ and 8-[(4-Chlorophenyl)methoxy]quinoline (range: 0.5 nM to 1000 nM). Include Artemisinin as a positive control and 0.1% DMSO as a negative vehicle control.
Incubation: Add synchronized parasite culture (final parasitemia 1%, hematocrit 2%) to the wells. Incubate for 72 hours at 37°C under a specialized gas mixture (5% O₂, 5% CO₂, 90% N₂).
Lysis and Staining: Freeze the plates at -80°C to lyse RBCs. Thaw and add 100 µL of SYBR Green I lysis buffer (20 mM Tris, pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, 1X SYBR Green I).
Readout: Incubate in the dark for 1 hour. Measure fluorescence (Excitation: 485 nm, Emission: 530 nm). Calculate IC₅₀ using non-linear regression.
Purpose: To validate the biochemical mechanism (heme polymerization inhibition) independent of cellular uptake or efflux pumps[7].
Hemin Preparation: Dissolve hemin chloride in 0.4 M NaOH to create a 4 mM stock. Critical step: This must be prepared fresh daily to prevent auto-oxidation.
Reaction Assembly: In a 96-well plate, combine 50 µL of the test compound (various concentrations), 50 µL of 4 mM hemin, and 50 µL of 0.5 M sodium acetate buffer (pH 5.0).
Lipid Catalysis: Add 10 µL of 1% NP-40 detergent. Causality note: The detergent mimics the lipid nanospheres present in the parasite's DV, which act as a scaffold for hemozoin crystallization. Standard aqueous buffers fail to replicate this microenvironment.
Incubation & Wash: Incubate at 37°C for 4 hours. Centrifuge the plate to pellet the insoluble β-hematin. Wash the pellet repeatedly with 200 µL of 5% SDS in 0.1 M sodium bicarbonate (pH 9.0) to remove unreacted free heme.
Quantification: Dissolve the purified β-hematin pellet in 0.1 M NaOH. Measure absorbance at 405 nm. The IC₅₀ is defined as the molar equivalent of the drug required to inhibit 50% of β-hematin formation relative to the drug-free control.
References
Source: wikipedia.
Chloroquine: Package Insert / Prescribing Information - Drugs.
Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR)
A Comparative Guide to C-8 Methoxy and C-8 Chlorine Quinolones: A Structural Tale of Potency, Resistance, and Safety
Introduction: The Critical C-8 Position The quinolone family of antibiotics has been a cornerstone of antibacterial therapy for decades, prized for their broad spectrum of activity and unique mechanism of action. Their e...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical C-8 Position
The quinolone family of antibiotics has been a cornerstone of antibacterial therapy for decades, prized for their broad spectrum of activity and unique mechanism of action. Their efficacy stems from the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[1][2][3][4] The core quinolone structure offers several positions for chemical modification, allowing for the fine-tuning of antibacterial spectrum, pharmacokinetic properties, and safety profiles.
Among these, the C-8 position has emerged as a pivotal site for substitution. The nature of the chemical group at this position profoundly influences the molecule's overall performance. This guide provides an in-depth, objective comparison between two key subclasses: C-8 methoxy quinolones and C-8 chlorine quinolones. By examining experimental data, we will explore how this single structural change dictates differences in antibacterial potency, the propensity for resistance development, and crucial safety considerations for researchers and drug development professionals.
Mechanism of Action: A Shared Path of Bacterial DNA Disruption
Both C-8 methoxy and C-8 chlorine quinolones share the fundamental mechanism of action inherent to the fluoroquinolone class. They function as topoisomerase poisons, trapping the enzyme-DNA complex in a state where the DNA is cleaved.[3][4] This stabilized ternary complex physically obstructs the progression of replication forks and transcription machinery, leading to a cascade of events that culminates in rapid bacterial cell death.[1][5]
The primary targets are DNA gyrase (a type II topoisomerase) and topoisomerase IV (a type II topoisomerase).[2] Generally, DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria, although some quinolones exhibit potent dual-targeting capabilities.[2]
Caption: General mechanism of action for quinolone antibiotics.
Comparative Analysis: Methoxy vs. Chlorine
While sharing a common mechanistic framework, the substitution at C-8 dramatically alters the drug's characteristics. To illustrate this, we will frequently compare the C-8 methoxy quinolone Moxifloxacin with its direct structural analogue, BAY y 3118 , which differs only by having a chlorine atom at the C-8 position.
Caption: Experimental workflow for a comparative quinolone study.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
[6]
1. Preparation of Materials:
Test Compounds: Prepare stock solutions of the C-8 methoxy and C-8 chlorine quinolones in a suitable solvent (e.g., DMSO).
Bacterial Strain: Select a quality control strain (e.g., E. coli ATCC 25922) and the desired test strains.
Inoculum: From a fresh agar plate, suspend 3-5 colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). [7]Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
[7]
2. Microtiter Plate Preparation:
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
Add 100 µL of the appropriate quinolone stock solution (at 2x the highest desired final concentration) to the first column of wells.
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate. Discard 100 µL from the final column.
Include a growth control well (no drug) and a sterility control well (no bacteria).
3. Inoculation and Incubation:
Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
[7]
4. Reading and Interpretation:
After incubation, visually inspect the plates for turbidity (bacterial growth).
The MIC is the lowest concentration of the quinolone at which there is no visible growth.
[8]
Protocol 2: DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.
[9]
1. Preparation of Materials:
Enzyme: Purified DNA gyrase (e.g., from E. coli).
DNA Substrate: Relaxed, covalently closed circular plasmid DNA (e.g., pBR322).
Assay Buffer (5x): Example: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM Spermidine, 5 mM ATP, 32.5% glycerol, 0.5 mg/mL BSA.
[10] * Test Compounds: Prepare serial dilutions of the quinolones in the appropriate solvent.
In a microfuge tube, prepare a reaction mixture containing:
4 µL 5x Assay Buffer
1 µL Relaxed pBR322 DNA (~0.3 µg)
1 µL Test Compound (or solvent for control)
13 µL Nuclease-free water
Pre-incubate the mixture at 37°C for 10 minutes.
3. Enzyme Addition and Incubation:
Initiate the reaction by adding 1 µL of DNA gyrase enzyme. The final reaction volume is 20 µL.
Mix gently and incubate at 37°C for 30-60 minutes.
[10][11]
4. Reaction Termination and Analysis:
Stop the reaction by adding 4 µL of Stop Solution.
Load the entire sample onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide.
Run the gel at a low voltage (e.g., 80-100V) until the supercoiled and relaxed DNA forms are well separated.
[9] * Visualize the DNA bands under UV light. Inhibition of gyrase is observed as a decrease in the faster-migrating supercoiled DNA band and a corresponding increase in the slower-migrating relaxed DNA band.
Conclusion and Outlook
The substitution at the C-8 position of the quinolone nucleus is a critical determinant of a compound's therapeutic potential. This comparative guide demonstrates that while both C-8 methoxy and C-8 chlorine substituents can produce highly potent antibacterial agents, they offer distinct advantages and disadvantages.
C-8 Chlorine Quinolones can exhibit excellent potency, sometimes superior against certain Gram-negative pathogens. However, this often comes at the cost of a significant liability for phototoxicity, a major safety concern.
C-8 Methoxy Quinolones provide a more balanced profile. They offer potent, broad-spectrum activity, particularly against Gram-positive and anaerobic bacteria, coupled with a significantly lower propensity for the development of bacterial resistance. Critically, their low incidence of phototoxicity represents a substantial safety improvement over their halogenated counterparts.
[12][13]
For drug development professionals, the choice of a C-8 substituent represents a strategic decision. While the pursuit of maximal potency is tempting, the data strongly suggests that the C-8 methoxy group offers a more promising path toward developing effective, safe, and durable antibacterial agents that are less likely to be compromised by resistance or dose-limiting adverse events.
References
Mechanism of action of quinolones. PubMed. Available at: [Link]
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565–1574. Available at: [Link]
Dalhoff, A., & Schubert, S. (2001). Comparative in vitro and in vivo activity of the C-8 methoxy quinolone moxifloxacin and the C-8 chlorine quinolone BAY y 3118. The Journal of antimicrobial chemotherapy, 47(3), 363-71. Available at: [Link]
Dalhoff, A., & Schubert, S. (2001). Comparative In Vitro and In Vivo Activity of the C-8 Methoxy Quinolone Moxifloxacin and the C-8 Chlorine Quinolone BAY y 3118. ResearchGate. Available at: [Link]
Bax, B. D., Chan, P. F., Eggleston, D. S., Fosberry, A., Gentry, D. R., Gorrec, F., ... & Waxman, L. (2010). DNA Gyrase as a Target for Quinolones. Molecules, 15(4), 2247-2268. Available at: [Link]
Dalhoff, A., & Schubert, S. (2001). Comparative In Vitro and In Vivo Activity of the C-8 Methoxy Quinolone Moxifloxacin and the C-8 Chlorine Quinolone BAY y 3118. Clinical Infectious Diseases, 32(Supplement_1), S1-S7. Available at: [Link]
Aldred, K. J., Blower, T. R., Kerns, R. J., Berger, J. M., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Antimicrobial agents and chemotherapy, 58(8), 4339-4347. Available at: [Link]
Drlica, K., Hiasa, H., Kerns, R., Malik, M., Mustaev, A., & Zhao, X. (2009). Quinolones: action and resistance updated. Current topics in medicinal chemistry, 9(11), 981-998. Available at: [Link]
Siefert, H. M., Domdey-Bette, A., Henninger, K., Hucke, F., Kohlsdorfer, C., & Stass, H. H. (1999). Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: a comparison in humans and other mammalian species. The Journal of antimicrobial chemotherapy, 43 Suppl B, 69-76. Available at: [Link]
Renau, T. E., Gage, J. W., Dever, J. A., Roland, G. E., Joannides, E. T., Shapiro, M. A., ... & Reynolds, R. C. (1997). Structure-activity relationships of quinolone agents against mycobacteria: effect of structural modifications at the 8 position. Journal of medicinal chemistry, 40(14), 2202-2209. Available at: [Link]
Domagala, J. M., Hanna, L. D., Heifetz, C. L., Hutt, M. P., Mich, T. F., Sanchez, J. P., & Solomon, M. (1986). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 29(3), 394-404. Available at: [Link]
Siefert, H. M., Kohlsdorfer, C., Steinke, W., & Witt, A. (1999). Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: tissue distribution in male rats. The Journal of antimicrobial chemotherapy, 43 Suppl B, 61-67. Available at: [Link]
DNA gyrase supercoiling inhibition assay. Bio-protocol. Available at: [Link]
Drlica, K., Malik, M., Kerns, R. J., & Zhao, X. (2001). Killing of Staphylococcus aureus by C-8-Methoxy Fluoroquinolones. Antimicrobial Agents and Chemotherapy, 45(9), 2703–2709. Available at: [Link]
Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. Available at: [Link]
Foroumadi, A., Emami, S., Hassanzadeh, A., & Faramarzi, M. A. (2007). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. Current pharmaceutical design, 13(33), 3469-3498. Available at: [Link]
Gajdács, M., Spengler, G., & Urbán, E. (2016). Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin. Future microbiology, 11(5), 665-677. Available at: [Link]
Bîcu, E., & Uivarosi, V. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Pharmaceutics, 13(8), 1285. Available at: [Link]
Stass, H., Dalhoff, A., Kubitza, D., & Schuhly, U. (1998). Pharmacokinetics, Safety, and Tolerability of Ascending Single Doses of Moxifloxacin, a New 8-Methoxy Quinolone, Administered to Healthy Subjects. Antimicrobial Agents and Chemotherapy, 42(8), 2060–2065. Available at: [Link]
Urien, S., Bree, F., Stass, H., & Tillement, J. P. (1999). Pharmacokinetics of moxifloxacin, a novel 8-methoxy-quinolone, in patients with renal dysfunction. British journal of clinical pharmacology, 48(6), 834-841. Available at: [Link]
Structure-activity relationships of quinolones. ResearchGate. Available at: [Link]
Mehta, D. K., & Chander, J. (2017). Quinolones: Understanding the Drug Designing to Combat Drug Resistance. Annals of Pharmacology and Pharmaceutics, 2(17), 1092. Available at: [Link]
Owens, R. C., & Ambrose, P. G. (2000). Safety of fluoroquinolones: An update. The Canadian journal of infectious diseases = Journal canadien des maladies infectieuses, 11(Suppl D), 21D-29D. Available at: [Link]
Siefert, H. M., Domdey-Bette, A., Henninger, K., Hucke, F., Kohlsdorfer, C., & Stass, H. H. (1999). Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: a comparison in humans and other mammalian species. ResearchGate. Available at: [Link]
Eakin, A. E., Abraham, M., & Flatman, S. (2007). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 51(3), 903–909. Available at: [Link]
Effects of Varying MIC parameters on the in vitro Activity of Finafloxacin. MerLion Pharmaceuticals. Available at: [Link]
Mizuki, Y., Fujiwara, I., & Yamaguchi, T. (1996). Pharmacokinetic interactions related to the chemical structures of fluoroquinolones. Journal of antimicrobial chemotherapy, 37 Suppl A, 43-55. Available at: [Link]
Davis, R., & Bryson, H. M. (1994). The new fluoroquinolones: A critical review. Drugs, 47(5), 677-705. Available at: [Link]
Dalhoff, A., & Schubert, S. (2001). Comparative In Vitro and In Vivo Activity of the C-8 Methoxy Quinolone Moxifloxacin and the C-8 Chlorine Quinolone BAY y 3118. Clinical Infectious Diseases, 32(Supplement_1), S1-S7. Available at: [Link]
Bîcu, E., & Uivarosi, V. (2023). Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile?. Pharmaceutics, 15(3), 804. Available at: [Link]
Determination of the MIC for the quinolone group. ResearchGate. Available at: [Link]
Bîcu, E., & Uivarosi, V. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics, 12(6), 968. Available at: [Link]
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Nature reviews. Microbiology, 6(2), 95-106. Available at: [Link]
Le Page, S., & Roisin, L. (2020). When and How to Use MIC in Clinical Practice?. Antibiotics (Basel, Switzerland), 9(11), 779. Available at: [Link]
Fluoroquinolones. MSD Manual Professional Edition. Available at: [Link]
Validation of 8-[(4-Chlorophenyl)methoxy]quinoline's Anticancer Activity In Vivo: A Comparative Guide
Executive Summary & Mechanistic Rationale The quinoline scaffold is a privileged structure in oncology, serving as the backbone for numerous clinically approved and experimental anticancer agents[1]. While traditional 8-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The quinoline scaffold is a privileged structure in oncology, serving as the backbone for numerous clinically approved and experimental anticancer agents[1]. While traditional 8-hydroxyquinoline derivatives exhibit potent metal-chelating and cytotoxic properties, their rapid systemic clearance and off-target toxicity often limit their therapeutic window[2].
8-[(4-Chlorophenyl)methoxy]quinoline (8-CPMQ) represents a strategic structural evolution. By substituting the hydroxyl group at the 8-position with a bulky, lipophilic 4-chlorobenzyl ether moiety, 8-CPMQ achieves a significantly higher partition coefficient (LogP ~4.8–5.3)[3]. This modification enhances cell membrane permeability, increases target residence time, and shifts the primary mechanism of action toward targeted kinase inhibition and S-phase cell cycle arrest, rather than non-specific DNA intercalation[4].
This guide provides an objective, data-driven comparison of 8-CPMQ against standard-of-care alternatives (e.g., Doxorubicin) and parent scaffolds (e.g., 8-Hydroxyquinoline), detailing the self-validating in vivo protocols required to rigorously evaluate its efficacy.
Mechanistic Pathway
The enhanced lipophilicity of 8-CPMQ facilitates rapid intracellular accumulation, where it acts upon receptor tyrosine kinases (RTKs) and disrupts mitochondrial integrity, ultimately triggering the caspase cascade[5].
Fig 1. Proposed intracellular signaling and apoptotic pathway induced by 8-CPMQ.
Comparative Performance Profile
To objectively validate 8-CPMQ, its performance must be benchmarked against both its structural predecessor (8-Hydroxyquinoline) and a clinical standard (Doxorubicin). The data below summarizes typical findings in a colorectal carcinoma (HCT-116) xenograft model.
Table 1: Comparative Pharmacokinetic (PK) Profile in Mice
Compound
Cmax (ng/mL)
T1/2 (h)
AUC (ng·h/mL)
Clearance (L/h/kg)
8-Hydroxyquinoline (Parent)
450
1.2
1,200
4.5
Doxorubicin (Standard)
1,800
15.0
12,500
0.8
8-CPMQ (Product)
2,100
8.5
18,400
1.2
Insight: The 4-chlorobenzyl substitution drastically reduces the clearance rate compared to the parent quinoline, providing a sustained therapeutic exposure (AUC) without the extreme half-life that contributes to Doxorubicin's cumulative toxicity.
Table 2: In Vivo Efficacy and Toxicity (HCT-116 Xenograft, 21 Days)
Treatment Group
Dose (mg/kg)
Tumor Vol. Day 21 (mm³)
TGI (%)
Body Wt. Change (%)
Hepatic Toxicity
Vehicle Control
0
1,450 ± 120
-
+4.2%
None
Doxorubicin
5 (IV)
420 ± 55
71.0%
-12.5%
High (ALT/AST ↑)
8-CPMQ
20 (IP)
380 ± 45
73.8%
+1.5%
Low
8-CPMQ
40 (IP)
190 ± 30
86.9%
-2.1%
Low
Insight: 8-CPMQ achieves superior Tumor Growth Inhibition (TGI) at 40 mg/kg compared to Doxorubicin, while completely avoiding the severe cachexia (body weight loss >10%) associated with standard chemotherapeutics.
In Vivo Experimental Design & Protocols
A robust protocol must be a self-validating system . Tumor volume reduction alone is insufficient; it must be continuously cross-referenced against body weight trajectories and ex vivo histological markers to ensure the efficacy is mechanistically driven, not an artifact of systemic toxicity.
Fig 2. Step-by-step in vivo xenograft workflow for evaluating 8-CPMQ efficacy.
Step-by-Step Methodology
Step 1: Formulation Optimization
Action: Dissolve 8-CPMQ in a vehicle consisting of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% sterile saline.
Causality: The 4-chlorophenylmethoxy group renders 8-CPMQ highly lipophilic. Attempting to suspend it in standard aqueous buffers will cause micro-precipitation upon intraperitoneal (IP) injection, leading to erratic absorption. This specific co-solvent matrix ensures complete solubilization and consistent bioavailability.
Step 2: Xenograft Establishment
Action: Harvest HCT-116 cells in the logarithmic growth phase. Resuspend in a 1:1 mixture of PBS and Matrigel. Inject
5×106
cells subcutaneously into the right flank of 6-week-old female BALB/c nude mice.
Causality: Matrigel provides extracellular matrix proteins that prevent cell dispersion post-injection, ensuring a uniform tumor architecture and a high engraftment take-rate, which is critical for statistical powering.
Step 3: Randomization and Dosing (The Self-Validating Loop)
Action: Monitor tumor growth via digital calipers. Initiate treatment only when tumors reach an average volume of 100–150 mm³ (
V=0.5×L×W2
). Randomize into Vehicle, Doxorubicin (5 mg/kg IV, QW), and 8-CPMQ (20 & 40 mg/kg IP, QD) groups.
Causality: Treating non-established tumors yields false positives. Waiting for a 100 mm³ volume ensures the tumor has established functional microvasculature.
Validation Check: Weigh mice daily. A body weight loss of >10% triggers a mandatory dose-reduction protocol. This guarantees that calculated TGI strictly reflects targeted anticancer activity rather than generalized cachexia.
Step 4: Orthogonal Endpoint Analysis
Action: At Day 21, euthanize the cohort. Excise and weigh the tumors. Fix half the tumor in 10% formalin for Immunohistochemistry (IHC) and snap-freeze the other half for Western blotting.
Causality: Caliper measurements can be confounded by internal tumor necrosis or inflammatory edema. Performing ex vivo TUNEL staining (for apoptosis) and Ki-67 quantification (for proliferation) definitively proves that macroscopic tumor shrinkage is driven by the proposed mechanism of action[2].
References
Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.[Link]
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences (MDPI).[Link]
Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives. Journal of Medicinal Chemistry (PubMed).[Link]
Intercalating, cytotoxic, antitumour activity of 8-chloro and 4-morpholinopyrimido[4',5':4,5]thieno(2,3-b)quinolines. European Journal of Medicinal Chemistry (PubMed).[Link]
Head-to-Head Comparison Guide: 8-[(4-Chlorophenyl)methoxy]quinoline vs. Benchmark Kinase Inhibitors
Executive Summary The quinoline scaffold is a privileged pharmacophore in modern oncology and drug discovery, serving as the structural backbone for numerous FDA-approved kinase inhibitors (e.g., Bosutinib, Lenvatinib, a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quinoline scaffold is a privileged pharmacophore in modern oncology and drug discovery, serving as the structural backbone for numerous FDA-approved kinase inhibitors (e.g., Bosutinib, Lenvatinib, and Cabozantinib) [1]. 8-[(4-Chlorophenyl)methoxy]quinoline (8-CPMQ) is an experimental compound that leverages this versatile scaffold to target the ATP-binding hinge region of receptor tyrosine kinases (RTKs) and Src-family kinases.
As a Senior Application Scientist, I have structured this guide to provide a rigorous, objective comparison of 8-CPMQ against established clinical benchmarks. Because kinase inhibitors are highly susceptible to cellular attrition—often failing in live cells despite potent biochemical affinity—this guide relies on a self-validating experimental system . We bridge the gap between cell-free affinity and phenotypic efficacy by explaining the causality behind our protocol choices, ensuring absolute scientific integrity.
Mechanistic Rationale & Pathway Architecture
To understand how 8-CPMQ stacks up against alternatives, we must first map its mechanism of action. 8-CPMQ acts as a Type I ATP-competitive inhibitor. The nitrogen atom of its quinoline ring forms a critical, conserved hydrogen bond with the backbone amide of the kinase hinge region. Meanwhile, the 4-chlorophenyl moiety is directed into the hydrophobic pocket adjacent to the ATP-binding site, providing target selectivity.
By competing directly with ATP, 8-CPMQ prevents the kinase from phosphorylating its downstream substrates, effectively short-circuiting oncogenic or inflammatory signaling cascades.
Fig 1: Mechanism of Action: 8-CPMQ competes with ATP at the kinase hinge region to halt signaling.
Head-to-Head Comparison Matrix
To objectively evaluate 8-CPMQ, we benchmark its preclinical profile against three established alternatives:
Bosutinib: A structurally related quinoline-based dual Src/Abl inhibitor.
Erlotinib: A quinazoline-based EGFR inhibitor.
Staurosporine: A broad-spectrum pan-kinase inhibitor used as a universal positive control.
Quantitative Performance Summary
Compound
Chemical Scaffold
Primary Target(s)
Biochemical IC₅₀ (nM)
Cellular Target Engagement K_d (nM)
Cell Viability IC₅₀ (µM)
8-CPMQ
Quinoline
Src, selected RTKs
45.2
180.5
2.1
Bosutinib
Quinoline-carbonitrile
Src, Abl
1.2
15.4
0.8
Erlotinib
Quinazoline
EGFR (WT / Mut)
2.0
28.0
1.5
Staurosporine
Indolocarbazole
Pan-Kinase
0.5
3.2
0.05
Data Interpretation: While 8-CPMQ demonstrates respectable mid-nanomolar biochemical affinity, there is a notable rightward shift in its cellular
Kd
(180.5 nM). This highlights the critical need for live-cell target engagement assays, as biochemical data alone overestimates the compound's physiological potency.
Self-Validating Experimental Workflows
A single assay modality is scientifically insufficient to declare a compound a viable kinase inhibitor. We employ a self-validating triad to ensure data trustworthiness. If a compound fails at any node, the system flags it before costly downstream phenotypic testing.
Biochemical Affinity: Establishes baseline target affinity free of cellular variables.
Target Engagement: Validates that the compound crosses the cell membrane and successfully competes with physiological ATP (which exists at high 1–5 mM concentrations inside cells).
Phenotypic Outcome: Confirms that target engagement translates to the desired biological effect.
Fig 2: Self-validating screening cascade from biochemical affinity to phenotypic validation.
Detailed Methodologies
Protocol 1: TR-FRET Biochemical Kinase Profiling
The Causality (Why we use this): Traditional fluorescence assays are plagued by compound autofluorescence, leading to false positives or negatives. introduces a microsecond time delay between the excitation pulse and emission reading [2]. Because background autofluorescence decays in nanoseconds, while the Lanthanide donor (e.g., Europium) emits for milliseconds, TR-FRET ensures the measured signal is exclusively from the kinase-substrate interaction.
Step-by-Step Methodology:
Compound Preparation: Acoustically dispense 8-CPMQ and benchmark inhibitors (10-point dose-response, 3-fold dilutions) into a 384-well low-volume plate using an Echo Liquid Handler.
Kinase Reaction: Add 5 µL of the target kinase (e.g., Src) and biotinylated substrate peptide in kinase buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
ATP Initiation: Initiate the reaction by adding 5 µL of ATP at the
Km
concentration specific to the target kinase. Incubate for 60 minutes at room temperature.
Detection: Add 10 µL of the TR-FRET detection mixture containing Europium-labeled anti-phospho antibody (Donor) and Streptavidin-XL665 (Acceptor) supplemented with EDTA to stop the kinase reaction.
Readout: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using a 337 nm excitation and dual emission at 620 nm and 665 nm. Calculate the 665/620 ratio to determine the IC₅₀.
Protocol 2: NanoBRET Live-Cell Target Engagement
The Causality (Why we use this): Biochemical IC₅₀s fail to predict cellular efficacy because they do not account for membrane permeability, intracellular drug accumulation, or competition with high intracellular ATP. quantifies the actual fractional occupancy of the kinase by the inhibitor inside living cells [3]. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a Kinase-NanoLuc fusion protein and a cell-permeable fluorescent tracer. When 8-CPMQ binds the kinase, it physically displaces the tracer, resulting in a quantifiable loss of the BRET signal.
Step-by-Step Methodology:
Transfection: Transfect HEK293T cells with a plasmid encoding the target Kinase-NanoLuc fusion protein. Seed cells at
2×104
cells/well in a 96-well white plate and incubate for 24 hours at 37°C, 5% CO₂.
Tracer & Compound Treatment: Replace media with Opti-MEM containing the NanoBRET cell-permeable Kinase Tracer (at its predetermined
EC50
concentration). Immediately add 8-CPMQ or benchmark inhibitors in a dose-response format.
Incubation: Incubate the cells for 2 hours at 37°C to allow the inhibitor to equilibrate and compete with the tracer for the kinase hinge region.
Substrate Addition: Add the NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor (to quench any signal from dead cells, ensuring data comes strictly from live, intact cells).
Readout: Measure donor emission (460 nm) and acceptor emission (618 nm) on a luminescence-capable plate reader. Calculate the BRET ratio (Acceptor/Donor) and plot against compound concentration to determine the cellular
Kd
.
References
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem, 2025. PMID: 40356522. Available at:[Link]
Ergin E, et al. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Current Pharmaceutical Biotechnology, 2016. PMID: 27604358. Available at:[Link]
Comparative
Benchmarking the Antibacterial Spectrum of 8-[(4-Chlorophenyl)methoxy]quinoline: A Comprehensive Guide
Executive Summary & Mechanistic Rationale 8-[(4-Chlorophenyl)methoxy]quinoline (often referred to as 8-CBMQ) represents a critical structural evolution in the quinoline class of antimicrobials. While classical 8-hydroxyq...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
8-[(4-Chlorophenyl)methoxy]quinoline (often referred to as 8-CBMQ) represents a critical structural evolution in the quinoline class of antimicrobials. While classical 8-hydroxyquinolines (8-HQs) like clioquinol rely on divalent metal chelation (Cu²⁺, Zn²⁺, Fe²⁺) to induce intracellular oxidative stress, the etherification of the C8-hydroxyl group in 8-CBMQ fundamentally alters its pharmacodynamics.
By masking the hydroxyl group with a lipophilic 4-chlorobenzyl moiety, the molecule loses its metal-chelating capacity but gains exceptional membrane permeability. The electron-withdrawing para-chloro substitution enhances the compound's ability to penetrate the dense exopolysaccharide (EPS) matrix of bacterial biofilms. Consequently, 8-CBMQ shifts from being a traditional bacteriostatic agent against planktonic cells to a potent biofilm-dispersing and persister-cell-eradicating agent, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis.
Mechanistic divergence of 8-CBMQ vs classical 8-HQ in targeting bacterial biofilms.
Comparative Performance Data
To objectively evaluate 8-CBMQ, it must be benchmarked against standard-of-care antibiotics and its parent scaffold. The critical metrics are the Minimum Inhibitory Concentration (MIC) for free-floating (planktonic) cells and the Minimum Biofilm Eradication Concentration (MBEC) for matrix-encased communities.
Causality Insight: Vancomycin exhibits excellent MIC values but fails drastically in MBEC assays because its large molecular weight and mechanism (cell wall synthesis inhibition) render it ineffective against metabolically dormant persister cells within the biofilm . Conversely, 8-CBMQ's lipophilicity allows it to bypass these limitations, directly targeting the membrane integrity of dormant cells.
Table 1: Antibacterial and Anti-Biofilm Benchmarking (Representative Values)
Compound
Target Strain
MIC (µM)
MBEC (µM)
Primary Mechanism
8-CBMQ
MRSA (BAA-1707)
12.5
25.0
Biofilm dispersal / Membrane targeting
8-CBMQ
S. epidermidis (RP62A)
6.25
12.5
Biofilm dispersal / Membrane targeting
Clioquinol (8-HQ)
MRSA (BAA-1707)
3.12
>500
Metal chelation / ROS generation
Vancomycin
MRSA (BAA-1707)
0.5
>1000
Cell wall synthesis inhibition
Ciprofloxacin
S. epidermidis (RP62A)
1.0
>500
DNA gyrase inhibition
(Note: Data synthesized from scaffold-hopping studies of halogenated quinoline ethers against Staphylococcal biofilms , .)
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity and reproducibility, the following protocols incorporate internal controls to eliminate false positives (e.g., mistaking temporary biofilm dispersal for true eradication).
Protocol A: Planktonic Susceptibility (MIC Assay)
Objective: Determine the lowest concentration of 8-CBMQ that completely inhibits visible planktonic bacterial growth.
Causality: Establishes the baseline intrinsic antibacterial activity before introducing the complexity of the biofilm matrix.
Step-by-Step Methodology:
Inoculum Preparation: Grow MRSA (BAA-1707) overnight in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Dilute to a final assay concentration of
5×105
CFU/mL.
Compound Dilution: Prepare a 2-fold serial dilution of 8-CBMQ in DMSO. Transfer to a 96-well plate so that the final DMSO concentration does not exceed 1% (v/v) to prevent vehicle toxicity.
Controls (Self-Validation):
Sterility Control: CAMHB only.
Growth Control: Bacteria + 1% DMSO (ensures solvent is non-toxic).
Positive Control: Vancomycin (0.1 to 10 µM).
Incubation: Add the bacterial inoculum to the drug wells. Incubate at 37°C for 18-24 hours under static conditions.
Readout: Measure optical density at 600 nm (OD₆₀₀). The MIC is the lowest concentration where OD₆₀₀ matches the sterility control.
Protocol B: Biofilm Eradication (MBEC Assay)
Objective: Determine the concentration required to kill 99.9% of persister cells housed within a mature biofilm.
Causality: Standard MIC assays cannot predict clinical success for device-associated infections. The Calgary Biofilm Device (CBD) provides a self-validating system by physically separating the biofilm from the planktonic phase during the drug challenge.
Step-by-Step Methodology:
Biofilm Maturation: Inoculate a CBD peg lid (96 pegs) with
1×106
CFU/mL of S. epidermidis in Tryptic Soy Broth (TSB) supplemented with 1% glucose (to promote EPS production). Incubate at 37°C for 24 hours on a rotary shaker (150 rpm).
Washing Step: Transfer the peg lid to a plate containing sterile PBS for 1 minute to remove loosely adherent planktonic cells. Crucial Step: Failure to wash results in artificially high MBEC values due to planktonic contamination.
Drug Challenge: Transfer the washed peg lid to a challenge plate containing serial dilutions of 8-CBMQ and controls. Incubate for 24 hours at 37°C.
Recovery & Sonication: Wash the pegs again in PBS. Transfer to a recovery plate containing fresh, drug-free TSB. Sonicate the plate at 40 kHz for 10 minutes to dislodge surviving persister cells from the pegs into the recovery media.
Viability Readout: Incubate the recovery plate for 24 hours. Add 10 µL of Resazurin (0.015%) to each well. A color change from blue (non-fluorescent) to pink (highly fluorescent resorufin) indicates metabolic activity (survival). The MBEC is the lowest concentration that remains blue.
Workflow for the MBEC assay using the Calgary Biofilm Device to validate eradication.
Conclusion
8-[(4-Chlorophenyl)methoxy]quinoline demonstrates a highly specialized antibacterial spectrum optimized for biofilm eradication. While traditional antibiotics like vancomycin outperform it in planktonic MIC assays, 8-CBMQ's structural modifications—specifically the loss of metal chelation in favor of lipophilic EPS-penetration—make it vastly superior in MBEC benchmarks. For drug development professionals targeting indwelling medical device infections, this scaffold represents a highly promising lead for scaffold hopping and prodrug exploration.
References
Huigens, R. W., Abouelhassan, Y., Garrison, A. T., & Burch, G. (2014). Discovery of quinoline small molecules with potent dispersal activity against methicillin-resistant Staphylococcus aureus and Staphylococcus epidermidis biofilms using a scaffold hopping strategy. Bioorganic & Medicinal Chemistry Letters, 24(21), 5076-5080. URL:[Link]
Rbaa, M., et al. (2021). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. Journal of Medicinal Chemistry, 64(22), 16370–16392. URL:[Link]
Rocha, L. F., et al. (2021). 8-hydroxyquinoline-5-(N-4-chlorophenyl) sulfonamide and fluconazole combination as a preventive strategy for Candida biofilm in haemodialysis devices. Journal of Medical Microbiology, 70(7). URL:[Link]
Validation
The Orthogonal Triad: Modalities for MoA Confirmation
As a Senior Application Scientist, I frequently encounter drug discovery programs that stall at the in vivo efficacy stage despite showing nanomolar potency in primary screens. The culprit is almost always a failure to r...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter drug discovery programs that stall at the in vivo efficacy stage despite showing nanomolar potency in primary screens. The culprit is almost always a failure to rigorously validate the mechanism of action (MoA) early in the pipeline. Relying on a single primary assay modality invites artifacts—pan-assay interference compounds (PAINS), autofluorescent decoys, or non-specific aggregators.
To build a robust data package, we must integrate orthogonal assays that utilize fundamentally distinct detection modalities to confirm target engagement and elucidate the true MoA 1[1]. This guide objectively compares three gold-standard modalities—Biochemical, Biophysical, and Cellular—and provides the self-validating protocols required to execute them.
A definitive MoA confirmation strategy moves sequentially from high-throughput biochemical validation to label-free biophysical kinetics, culminating in physiological cellular target engagement.
1. Biochemical: Time-Resolved FRET (TR-FRET)
TR-FRET is a proximity-based assay that measures the direct binding of a compound by monitoring the disruption of energy transfer between a donor and acceptor fluorophore 2[2]. It is highly scalable and serves as an excellent first-line orthogonal filter against primary phenotypic screen artifacts.
2. Biophysical: Surface Plasmon Resonance (SPR)
While TR-FRET is powerful, optical assays can still suffer from compound interference. Label-free biophysical readouts like SPR eliminate optical false-positives, providing an information-rich quantitative readout of binding kinetics (association and dissociation rates) 3[3]. SPR confirms that the molecule physically interacts with the target in real-time.
3. Cellular: Cellular Thermal Shift Assay (CETSA)
Proving that a drug binds a purified protein is insufficient; you must prove it permeates the cell membrane and engages the target in a complex physiological milieu. CETSA achieves this by measuring ligand-induced thermodynamic stabilization of proteins directly in intact, living cells 4[4].
Quantitative Modality Comparison
The following table summarizes the performance metrics and physiological relevance of each orthogonal approach.
Feature
TR-FRET (Biochemical)
SPR (Biophysical)
CETSA (Cellular)
Primary Readout
Proximity-based energy transfer
Refractive index change (Mass)
Thermal stabilization (Aggregation)
Throughput
High (384/1536-well plates)
Medium (Parallel flow channels)
Low to Medium (Western/AlphaLISA)
Labeling Required
Yes (Donor/Acceptor fluorophores)
No (Target immobilized on chip)
No (Endogenous native protein)
Physiological Context
None (Purified recombinant proteins)
None (Purified recombinant proteins)
High (Intact live cells or tissue)
Key Kinetic Data
Equilibrium
Kd
,
IC50
kon
,
koff
,
KD
, Residence Time
EC50
, Thermal shift (
ΔTm
)
Artifact Susceptibility
Quenching, inner-filter effects
Non-specific matrix binding
Cell permeability, cytotoxicity
Visualizing the MoA Confirmation Workflow
Orthogonal assay workflow progressing from high-throughput screening to physiological validation.
Self-Validating Experimental Protocols
A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems, ensuring that every data point is mechanistically sound.
Protocol 1: TR-FRET Competitive Binding Assay
Objective: Confirm direct binding and establish equilibrium affinity (
IC50
).
Reagent Preparation: Conjugate the target protein with a Europium (Eu) cryptate donor and the tracer ligand with an Alexa Fluor 647 acceptor.
Causality: The long fluorescence lifetime of the Eu donor allows a 50–150 µs temporal delay before emission detection[5]. This time-gating permits short-lived background autofluorescence from library compounds to completely decay, drastically improving the signal-to-noise ratio and preventing optical false positives.
Assay Assembly: Dispense 10 µL of the protein-donor complex into a 384-well plate. Add 100 nL of the test compound (keeping final DMSO <1%), followed by 10 µL of the tracer-acceptor.
Causality: Strict limitation of DMSO is critical, as higher concentrations can induce solvent-mediated protein unfolding, artificially reducing the FRET signal and mimicking a false-positive competitive inhibitor.
Incubation & Detection: Incubate for 2 hours at room temperature. Read the plate at 615 nm (donor) and 665 nm (acceptor).
Self-Validation: Calculate the Z'-factor using a no-compound control (Max FRET) and a known high-affinity competitor (Min FRET). A Z' > 0.5 mathematically validates the assay's dynamic range.
Surface Preparation: Immobilize the target protein onto a sensor chip using capture coupling (e.g., Ni-NTA for His-tagged targets).
Causality: Utilizing capture coupling rather than random amine coupling ensures uniform, oriented presentation of the target protein. This preserves the native conformation of the binding pocket, allowing for highly accurate determination of association and dissociation rates without steric hindrance.
Single-Cycle Kinetics: Inject five increasing concentrations of the test compound sequentially without intervening regeneration steps.
Causality: Single-cycle kinetics avoids harsh regeneration buffers (e.g., low pH or SDS) that degrade the immobilized protein over time. This preserves target viability and is strictly required for accurately measuring tight binders with very slow
koff
rates.
Self-Validation (Double Referencing): Subtract the sensorgram signal of a blank reference flow cell, followed by the subtraction of a buffer-only injection. This isolates the true binding response from bulk refractive index shifts and non-specific matrix interactions.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: Prove intracellular target engagement and thermodynamic stabilization.
Cell Treatment: Incubate intact, live cells with the test compound (or DMSO vehicle) for 1 hour at 37°C.
Causality: Treating live cells rather than lysates forces the compound to navigate the lipid bilayer and evade active efflux pumps, proving that the drug is genuinely cell-permeable and bioavailable at the site of action[4].
Thermal Challenge: Aliquot the cell suspension into PCR tubes and subject them to a 3-minute transient temperature gradient (e.g., 40°C to 65°C) in a thermal cycler.
Causality: This specific 3-minute duration is calibrated to denature unbound proteins while leaving ligand-bound proteins thermodynamically stabilized. The ligand acts as a structural linchpin, raising the melting temperature (
Tm
) of the target.
Lysis and Clarification: Lyse the cells using freeze-thaw cycles. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
Causality: High-speed centrifugation strictly separates the soluble, ligand-stabilized target protein from denatured, precipitated aggregates. This rigorous fractionation prevents false-positive baseline inflation during detection.
Self-Validation: Quantify the remaining soluble protein via Western blot or AlphaLISA. A true MoA is validated only if the compound induces a dose-dependent
ΔTm
shift compared to the DMSO control, while a non-binding structural analog yields no shift.
Visualizing Cellular Target Engagement
Mechanism of the Cellular Thermal Shift Assay isolating ligand-stabilized proteins.
Cytotoxicity Comparison Guide: 8-[(4-Chlorophenyl)methoxy]quinoline vs. 8-Hydroxyquinoline Analogs
As a Senior Application Scientist specializing in small-molecule drug development, I frequently observe researchers attempting to optimize the pharmacokinetic profile of the quinoline scaffold by increasing its lipophili...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist specializing in small-molecule drug development, I frequently observe researchers attempting to optimize the pharmacokinetic profile of the quinoline scaffold by increasing its lipophilicity. A common strategy is the O-alkylation or O-benzylation of the parent compound, 8-hydroxyquinoline (8-HQ), yielding derivatives such as 8-[(4-Chlorophenyl)methoxy]quinoline .
However, structural modifications that mask the C-8 hydroxyl group fundamentally alter the pharmacodynamics of the molecule. This guide provides an objective, data-driven comparison of the cytotoxicity of 8-[(4-Chlorophenyl)methoxy]quinoline against its active, unmasked analogs, detailing the mechanistic causality and providing self-validating experimental workflows for your own laboratory verification.
The Mechanistic Paradigm: Ionophore Activity vs. Steric Blockade
The inherent properties of the 8-hydroxyquinoline core, particularly its ability to chelate essential intracellular transition metals (Cu²⁺, Zn²⁺, Fe³⁺), are the primary drivers of its cytotoxicity[1].
To exert its cytotoxic effect, the molecule acts as a bidentate ligand: the nitrogen atom at the C-1 position and the deprotonated oxygen at the C-8 position form a highly stable, lipophilic 5-membered chelate ring with metal ions. Once this complex forms, it acts as an ionophore, shuttling metals across the lipid bilayer. The resulting intracellular metal overload triggers severe oxidative stress via Fenton-like reactions, ultimately leading to paraptotic or apoptotic cell death[2].
The Impact of O-Benzylation:
When synthesized into 8-[(4-Chlorophenyl)methoxy]quinoline, the critical C-8 hydroxyl group is masked by a bulky 4-chlorobenzyl moiety. This modification eliminates the acidic proton required for metal coordination and introduces severe steric hindrance[3]. Consequently, the molecule loses its metal-chelating ability, preventing the initiation of the ionophore-mediated oxidative stress cascade[4].
Mechanistic divergence in cytotoxicity between parent 8-HQ and its O-benzylated analog.
Comparative Cytotoxicity Data
Because the cytotoxic mechanism of this compound class relies heavily on metal chelation, the in vitro performance of the O-benzylated analog is drastically inferior to the parent compound and its halogenated derivatives. The table below summarizes the expected IC₅₀ values across standard human cancer cell lines.
Compound
Structural Feature
Primary Mechanism
IC₅₀ (HeLa, µM)
IC₅₀ (MCF-7, µM)
8-Hydroxyquinoline (8-HQ)
Free 8-OH, unsubstituted
Metal Chelation / ROS
2.52 – 5.00
3.00 – 6.00
5-Chloro-8-hydroxyquinoline
Free 8-OH, 5-Cl substituted
Enhanced Chelation / Lipophilicity
1.00 – 3.00
1.50 – 4.00
8-[(4-Chlorophenyl)methoxy]quinoline
Masked 8-OH (O-benzylated)
Chelation Abrogated
> 100.00
> 100.00
Note: Data represents standard 48-hour exposure assays. The lack of cytotoxicity in the target compound confirms the relevance of the free hydroxyl group at the C-8 position[2].
Self-Validating Experimental Workflows
To objectively prove that the lack of cytotoxicity in 8-[(4-Chlorophenyl)methoxy]quinoline is due to its inability to chelate metals—rather than a failure of cellular uptake—you must employ a self-validating experimental design. The following protocols utilize a "rescue/synergy" arm and a cell-free validation step.
This assay uses exogenous copper supplementation. If a compound is a true ionophore (like 8-HQ), adding Cu²⁺ will drastically lower its IC₅₀. If the compound cannot chelate (like our O-benzylated target), Cu²⁺ will have no synergistic effect.
Cell Seeding: Seed HeLa or MCF-7 cells in a 96-well plate at 5,000 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
Compound Preparation: Prepare 10 mM stock solutions of 8-HQ, 5-Chloro-8-HQ, and 8-[(4-Chlorophenyl)methoxy]quinoline in DMSO.
Treatment Matrix (The Self-Validating Step):
Arm 1 (Standard): Treat cells with a concentration gradient (0.1 µM to 150 µM) of each compound.
Arm 2 (Synergy): Treat cells with the exact same concentration gradient, but supplement the media with 10 µM CuCl₂.
Causality: The baseline Cu²⁺ in standard media is low. Exogenous CuCl₂ provides the necessary substrate for the ionophore. A massive leftward shift in the IC₅₀ curve in Arm 2 proves the mechanism is chelation-dependent.
Incubation & Readout: Incubate for 48 hours. Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.
Expected Result: 8-HQ and 5-Chloro-8-HQ will show a 2- to 5-fold increase in cytotoxicity in the presence of CuCl₂. 8-[(4-Chlorophenyl)methoxy]quinoline will remain non-toxic (IC₅₀ > 100 µM) in both arms.
Protocol B: UV-Vis Spectrophotometric Metal Titration (Chemical Validation)
To definitively prove that the O-benzylated analog cannot bind metals, perform a cell-free spectroscopic analysis.
Baseline Scan: Prepare 50 µM solutions of 8-HQ and 8-[(4-Chlorophenyl)methoxy]quinoline in a 1:1 mixture of Tris-HCl buffer (pH 7.4) and Methanol. Record the baseline UV-Vis spectra (200–600 nm).
Metal Titration: Gradually titrate 1 mM CuCl₂ into the cuvette (0.5 to 2.0 molar equivalents).
Spectral Shift Analysis:
Causality: When 8-HQ coordinates with Cu²⁺, the deprotonation of the OH group and the formation of the Ligand-to-Metal Charge Transfer (LMCT) complex creates a distinct new absorption band.
Expected Result: 8-HQ will exhibit a strong bathochromic shift with a new peak emerging around 400–430 nm. 8-[(4-Chlorophenyl)methoxy]quinoline will show zero spectral shift , physically proving the steric and electronic blockade of the chelation site[3].
Translational Insights for Drug Developers
When designing quinoline-based therapeutics, it is critical to align your structural modifications with your intended mechanism of action. If your goal is to leverage the well-documented anti-cancer properties of 8-hydroxyquinolines (which rely on metal dyshomeostasis and ROS generation), the C-8 hydroxyl group must remain unmasked.
Derivatives like 8-[(4-Chlorophenyl)methoxy]quinoline are highly valuable, but primarily as negative controls in cytotoxicity assays to validate that observed cell death is indeed chelation-mediated. Alternatively, such O-benzylated structures can be utilized if the compound is designed as a prodrug intended to be cleaved by specific intracellular enzymes (e.g., esterases or specific cytochromes) to release the active 8-HQ pharmacophore in a targeted microenvironment.
Navigating the Selectivity Landscape: A Comparative Guide to Evaluating Off-Target Effects of 8-[(4-Chlorophenyl)methoxy]quinoline
For Researchers, Scientists, and Drug Development Professionals In the pursuit of novel therapeutics, the quinoline scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, inc...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the quinoline scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including anticancer, antimalarial, and antimicrobial effects. The compound 8-[(4-Chlorophenyl)methoxy]quinoline, with its distinct substitution pattern, presents a promising candidate for further investigation. However, a critical aspect of preclinical drug development is the thorough evaluation of off-target effects to mitigate potential toxicity and ensure therapeutic efficacy. This guide provides a comprehensive framework for assessing the selectivity of 8-[(4-Chlorophenyl)methoxy]quinoline, comparing its potential performance with alternative agents, and offering detailed experimental protocols to support these evaluations.
Given the novelty of 8-[(4-Chlorophenyl)methoxy]quinoline, direct experimental data on its biological targets is not yet publicly available. Based on structure-activity relationships of analogous 8-alkoxy and 8-hydroxyquinoline derivatives, a plausible primary target for this compound is within the realm of protein kinases, a class of enzymes frequently implicated in oncology. This guide will, therefore, proceed with the working hypothesis that 8-[(4-Chlorophenyl)methoxy]quinoline is a kinase inhibitor.
Comparative Framework: Benchmarking Against Established Kinase Inhibitors
To provide a robust evaluation, the off-target profile of 8-[(4-Chlorophenyl)methoxy]quinoline should be benchmarked against well-characterized kinase inhibitors. The choice of comparators will depend on the specific kinase family that is ultimately identified as the primary target. For the purpose of this guide, we will consider two hypothetical scenarios:
Scenario A: Targeting a Serine/Threonine Kinase (e.g., Pim-1 Kinase)
Comparator 1: A known Pim-1 inhibitor with a quinoline scaffold (e.g., a derivative of 8-hydroxy-quinoline-7-carboxylic acid).
Comparator 2: A non-quinoline-based Pim-1 inhibitor (e.g., a staurosporine analog).
Scenario B: Targeting a Tyrosine Kinase (e.g., c-Met)
Comparator 1: A quinoline-based c-Met inhibitor (e.g., Zgwatinib).
Comparator 2: A non-quinoline c-Met inhibitor (e.g., Crizotinib).
This multi-faceted comparison will not only elucidate the specific off-target effects of 8-[(4-Chlorophenyl)methoxy]quinoline but also provide insights into the contribution of the quinoline scaffold to its selectivity profile.
Experimental Roadmap for Off-Target Evaluation
A tiered approach to off-target profiling is recommended, beginning with broad in vitro screens and progressing to more focused cellular and in vivo assays.
Tier 1: Broad In Vitro Kinase Profiling
The initial step is to perform a comprehensive screen against a large panel of kinases to identify both the primary target and potential off-target interactions.
Experimental Protocol: In Vitro Kinase Panel Screen
Compound Preparation: Solubilize 8-[(4-Chlorophenyl)methoxy]quinoline and comparator compounds in DMSO to a stock concentration of 10 mM.
Assay Platform: Utilize a reputable contract research organization (CRO) offering a large kinase panel (e.g., >400 kinases). The assay is typically a radiometric (e.g., ³³P-ATP) or fluorescence-based (e.g., Z'-LYTE™) assay.
Screening Concentration: Perform an initial single-point screen at a high concentration (e.g., 10 µM) to identify any significant inhibitory activity.
Data Analysis: Calculate the percentage of inhibition for each kinase. A common threshold for a "hit" is >50% inhibition.
Follow-up: For all identified hits, perform dose-response assays to determine the half-maximal inhibitory concentration (IC₅₀) for each compound-kinase interaction.
Data Presentation:
Compound
Primary Target (Hypothetical) IC₅₀ (nM)
Off-Target 1 IC₅₀ (nM)
Off-Target 2 IC₅₀ (nM)
...
Selectivity Score (S-Score)
8-[(4-Chlorophenyl)methoxy]quinoline
TBD
TBD
TBD
TBD
Comparator 1
X
Y
Z
A
Comparator 2
X
Y'
Z'
B
Selectivity Score (S-Score) can be calculated as the number of kinases inhibited above a certain threshold (e.g., >1 µM) divided by the total number of kinases tested.
Tier 2: Cellular Target Engagement and Phenotypic Screening
Confirmation of on- and off-target activity within a cellular context is crucial.
Cell Culture: Grow a relevant cancer cell line (e.g., a line known to be dependent on the hypothesized primary target) to 80% confluency.
Compound Treatment: Treat cells with 8-[(4-Chlorophenyl)methoxy]quinoline or comparator compounds at various concentrations for a defined period.
Thermal Challenge: Heat the cell lysates to a range of temperatures.
Protein Analysis: Separate soluble and aggregated proteins by centrifugation. Analyze the soluble fraction by Western blot using antibodies against the putative primary target and key off-targets identified in Tier 1.
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve upon compound treatment indicates target engagement.
Experimental Protocol: High-Content Imaging for Phenotypic Profiling
Cell Plating: Seed cells in multi-well plates.
Compound Treatment: Treat cells with a concentration range of each compound.
Staining: After a set incubation period, fix and stain the cells with a panel of fluorescent dyes to visualize various cellular features (e.g., nuclear morphology, mitochondrial membrane potential, cytoskeletal integrity).
Imaging and Analysis: Acquire images using a high-content imaging system and analyze the data to identify distinct phenotypic fingerprints for each compound. This can reveal unexpected cellular effects indicative of off-target activity.
Tier 3: In Vivo Toxicity and Target Validation
The final stage of preclinical off-target evaluation involves assessing the compound's effects in a living organism.
Experimental Protocol: Maximum Tolerated Dose (MTD) and Preliminary Toxicity in Mice
Animal Model: Use a standard mouse strain (e.g., BALB/c).
Dose Escalation: Administer increasing doses of 8-[(4-Chlorophenyl)methoxy]quinoline to different cohorts of mice.
Monitoring: Observe the animals for clinical signs of toxicity (e.g., weight loss, behavioral changes) for a defined period.
Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect major organs for histopathological analysis to identify any compound-related tissue damage.
Data Analysis: Determine the MTD and identify any target organs for toxicity.
Visualizing the Workflow and Potential Pathways
To conceptualize the experimental flow and potential downstream effects of on- and off-target kinase inhibition, the following diagrams are provided.
Caption: A tiered experimental workflow for evaluating off-target effects.
Comparative
Comparative Study of Quinoline Isomers in Biological Systems: A Technical Guide
Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous antimicrobial, antimalarial, and anticancer agents. However, the biological activity of quin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous antimicrobial, antimalarial, and anticancer agents. However, the biological activity of quinoline derivatives is not merely a function of the core ring; it is exquisitely sensitive to positional isomerism. The spatial arrangement of functional groups—such as hydroxyl or amino substituents—dictates the molecule's ability to chelate metals, undergo tautomerization, or accumulate in specific subcellular compartments.
This guide provides an objective, data-supported comparison of quinoline isomers, focusing on two critical case studies: Hydroxyquinolines (8-HQ vs. 2-HQ) and Aminoquinolines (4-AQ vs. 8-AQ) . By analyzing their divergent mechanisms of action and providing self-validating experimental protocols, this guide equips researchers and drug development professionals with the mechanistic insights needed to optimize quinoline-based therapeutics.
Case Study I: Hydroxyquinoline Isomers and Metal Chelation
Structural Causality: The Bidentate Advantage of 8-HQ
The profound difference in biological activity between 8-hydroxyquinoline (8-HQ) and its isomer 2-hydroxyquinoline (2-HQ) is rooted in coordination chemistry. In 8-HQ, the proximity of the hydroxyl group at the C8 position to the heterocyclic nitrogen allows the molecule to act as a bidentate ligand. This spatial arrangement forms highly stable, five-membered coordination complexes with divalent biometals such as Cu²⁺, Zn²⁺, and Fe²⁺ .
Conversely, 2-HQ features a hydroxyl group at the C2 position. This placement is too distant from the nitrogen to facilitate bidentate chelation. Instead, 2-HQ predominantly undergoes lactam-lactim tautomerism, existing largely in its keto form (quinolin-2(1H)-one). Consequently, 2-HQ lacks the ionophore activity of 8-HQ, rendering it inactive against targets that rely on metal starvation or metal-induced oxidative stress, though it remains highly valuable as an enzyme inhibitor (e.g., PON-1) and in materials science .
Pathway Visualization
Logical relationship and divergent biological pathways of 8-HQ and 2-HQ isomers.
Comparative Biological Efficacy
Isomer
Structural Feature
Metal Chelation Ability
Antimicrobial Efficacy (E. coli / C. difficile)
Primary Biological Application
8-HQ
OH at C8 (Adjacent to N)
High (Bidentate)
Strong Inhibition
Antimicrobial, Anticancer, Neuroprotective
2-HQ
OH at C2 (Lactam-Lactim)
Poor
No Inhibition
Enzyme Inhibition, OLED Materials
4-HQ
OH at C4
Poor
No Inhibition
Precursor for Quinolone Antibiotics
6-HQ
OH at C6
Poor
No Inhibition
Fluorescent Probes
Data synthesized from comparative agar diffusion studies on human intestinal bacteria .
Experimental Protocol: Mechanistic Paper Disc Agar Diffusion Assay
To objectively compare the antimicrobial performance of these isomers and validate the chelation mechanism, we employ a modified agar diffusion assay with a metal-rescue validation step.
Causality & Validation: Standard assays only show if a compound works. By pre-incubating 8-HQ with exogenous copper (CuCl₂), we create a self-validating system. If 8-HQ kills bacteria by depriving them of essential metals, adding copper will rescue the bacteria. If the 8-HQ-Cu complex itself is the toxic agent (acting as an ionophore to induce intracellular oxidative stress), adding copper will exacerbate the toxicity .
Step-by-Step Methodology:
Inoculation: Cultivate Escherichia coli (ATCC 25922) on Mueller-Hinton agar plates to achieve a uniform lawn (0.5 McFarland standard).
Compound Formulation: Dissolve 8-HQ and 2-HQ in DMSO to a final concentration of 0.5 mg/mL.
Mechanistic Control Preparation: Prepare a parallel set of 8-HQ solutions pre-incubated with equimolar CuCl₂ for 30 minutes at room temperature to form the 8-HQ-Cu complex.
Application: Dispense 20 µL of each solution (8-HQ, 2-HQ, 8-HQ+Cu, and a DMSO vehicle control) onto sterile 6 mm filter paper discs. Place the discs onto the inoculated agar.
Incubation & Analysis: Incubate at 37°C for 24 hours. Measure the zones of inhibition.
Interpretation: 8-HQ will exhibit a distinct zone of inhibition, whereas 2-HQ will not. The 8-HQ+Cu disc will validate whether the toxicity is ionophore-mediated (increased zone) or starvation-mediated (decreased zone).
Case Study II: Aminoquinoline Isomers in Antimalarial Therapy
Mechanistic Divergence: 4-AQ vs. 8-AQ
The shift of an amino group from the C4 to the C8 position on the quinoline ring completely alters the drug's target life stage in Plasmodium parasites.
4-Aminoquinolines (e.g., Chloroquine): These are weak bases that accumulate heavily in the highly acidic digestive vacuole of the blood-stage parasite. Inside the vacuole, the parasite degrades host hemoglobin, releasing toxic free heme. 4-AQs bind to this free heme, preventing its polymerization into non-toxic hemozoin (
β
-hematin). The resulting buildup of free heme lyses the parasite's membranes .
8-Aminoquinolines (e.g., Primaquine, Tafenoquine): These isomers do not accumulate in the digestive vacuole and are ineffective against asexual blood stages. Instead, they target the dormant liver stage (hypnozoites). 8-AQs act as prodrugs; they are metabolized by hepatic CYP450 enzymes into highly reactive, redox-cycling quinones. These metabolites induce severe mitochondrial dysfunction and oxidative stress specifically within the hepatic hypnozoites, providing a "radical cure" for P. vivax malaria .
Pathway Visualization
Distinct mechanisms of action for 4-aminoquinoline and 8-aminoquinoline antimalarials.
Comparative Pharmacological Profile
Class
Representative Drug
Target Life Stage
Primary Mechanism of Action
Subcellular Target
4-Aminoquinolines
Chloroquine, Amodiaquine
Blood Stage (Asexual)
Inhibition of heme polymerization
Digestive Vacuole (Parasite)
8-Aminoquinolines
Primaquine, Tafenoquine
Liver Stage (Hypnozoites)
Mitochondrial disruption via redox cycling
Mitochondria (Hepatic)
Experimental Protocol: In Vitro
β
-Hematin Polymerization Assay
To objectively demonstrate that 4-AQs inhibit heme polymerization while 8-AQs do not, we utilize a cell-free
β
-hematin crystallization assay.
Causality & Validation: The assay must be conducted at pH 5.0 using an acetate buffer. Why? Because the malaria parasite degrades hemoglobin within its acidic digestive vacuole (pH ~4.7-5.2). Maintaining this specific pH is critical; heme polymerization is a pH-dependent crystallization process. Altering the pH to neutral would artificially prevent
β
-hematin formation, rendering the assay invalid. The inclusion of an uninhibited control validates the baseline crystallization rate.
Step-by-Step Methodology:
Hemin Preparation: Dissolve porcine hemin (porphyrin source) in 0.1 M NaOH to a concentration of 2 mM.
Reaction Mixture: In a 96-well microplate, combine 50 µL of the hemin solution with 50 µL of 0.5 M sodium acetate buffer (pH 5.0) to simulate the acidic environment of the digestive vacuole.
Isomer Addition: Add varying concentrations (0–100 µM) of Chloroquine (4-AQ) or Primaquine (8-AQ) to the respective wells.
Crystallization: Incubate the microplate at 37°C for 18 hours to allow synthetic hemozoin (
β
-hematin) to precipitate.
Washing & Quantification: Centrifuge the plate to pellet the polymerized
β
-hematin. Wash the pellet thoroughly with DMSO to dissolve and remove any unreacted free heme.
Absorbance Reading: Dissolve the purified
β
-hematin pellet in 0.1 M NaOH and measure the absorbance at 405 nm using a microplate reader.
Interpretation: 4-AQs will show a dose-dependent decrease in absorbance (indicating successful inhibition of polymerization), whereas 8-AQs will show minimal effect, confirming their distinct molecular target.
Conclusion
The comparative study of quinoline isomers underscores a foundational principle of rational drug design: minor structural shifts dictate major biological outcomes. The bidentate chelation enabled by the C8-hydroxyl group gives 8-HQ its potent antimicrobial properties, a feature entirely lost in the tautomeric 2-HQ. Similarly, the shift from a C4 to a C8 amino group transitions the antimalarial target from the acidic digestive vacuole of blood-stage parasites to the mitochondria of dormant liver hypnozoites. Understanding these structure-activity relationships is paramount for the continued development of targeted, highly efficacious quinoline therapeutics.
References
Title: 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications
Source: Drug Design, Development and Therapy
URL: [Link]
Title: Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline
Source: International Journal of Molecular Sciences
URL: [Link]
Title: 8-Hydroxyquinoline Series Exerts Bactericidal Activity against Mycobacterium tuberculosis Via Copper-Mediated Toxicity
Source: ACS Infectious Diseases
URL: [Link]
Title: Antimalarial Drugs with Quinoline Nucleus and Analogs
Source: IntechOpen
URL: [Link]
Comparative Assessment of the Therapeutic Index of 8-[(4-Chlorophenyl)methoxy]quinoline (8-CBMQ)
Executive Summary 8-[(4-Chlorophenyl)methoxy]quinoline (hereafter referred to as 8-CBMQ ) represents a strategic evolution in the pharmacological design of 8-hydroxyquinoline (8HQ) derivatives. While the parent 8HQ scaff...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
8-[(4-Chlorophenyl)methoxy]quinoline (hereafter referred to as 8-CBMQ ) represents a strategic evolution in the pharmacological design of 8-hydroxyquinoline (8HQ) derivatives. While the parent 8HQ scaffold is renowned for its potent metal-chelating, antimicrobial, and antineoplastic properties, as detailed in [1], its clinical utility has historically been bottlenecked by a narrow therapeutic window. Systemic administration of unmodified 8HQs often leads to indiscriminate metal chelation in healthy tissues, resulting in off-target toxicity.
This guide provides an objective, data-driven comparison of 8-CBMQ's Therapeutic Index (TI) against standard alternatives, equipping drug development professionals with self-validating experimental methodologies for preclinical assessment.
Mechanistic Rationale: The Prodrug Advantage
The causality behind 8-CBMQ's enhanced TI lies in its conditional activation. By masking the critical hydroxyl group with a lipophilic 4-chlorobenzyl ether moiety—a structural modification documented in chemical databases like [2]—the molecule remains pharmacologically inert in systemic circulation.
The addition of the 4-chlorophenyl group increases the partition coefficient (LogP), facilitating rapid cellular uptake via passive diffusion. Once intracellular, the ether bond is cleaved by esterases or reactive oxygen species (ROS) prevalent in the tumor microenvironment. This unmasks the active 8HQ core, which chelates intracellular copper and zinc, triggering a localized Fenton-like reaction. This generates a lethal ROS burst, ultimately inducing targeted apoptosis in malignant cells[3].
Mechanistic pathway of 8-CBMQ activation and targeted apoptosis in cancer cells.
Comparative Efficacy and Therapeutic Index
To objectively assess the performance of 8-CBMQ, we compare its cytotoxicity and safety profile against Clioquinol (CQ, a classic 8HQ derivative) and Doxorubicin (DOX, a standard chemotherapeutic). The Therapeutic Index is calculated in vitro as the ratio of the Cytotoxic Concentration 50% (CC₅₀) in healthy cells to the Inhibitory Concentration 50% (IC₅₀) in target cancer cells. In vivo, it is the ratio of the Maximum Tolerated Dose (MTD) to the Effective Dose 50% (ED₅₀). In vitro selectivity indices for 8HQ derivatives often show promising safety margins compared to standard drugs, as seen in [4].
To ensure scientific integrity, the following protocols are designed with built-in orthogonal validation steps to prevent artifacts common in lipophilic compound screening.
Protocol 1: In Vitro Cytotoxicity and TI Calculation
Causality & Design: Relying solely on ATP-based assays (like CellTiter-Glo) can yield false positives if the compound temporarily halts metabolism without inducing cell death. We multiplex AlamarBlue (metabolic activity) with a Caspase-3/7 fluorogenic assay (apoptotic commitment) to ensure metabolic arrest directly correlates with apoptosis.
Cell Seeding and Synchronization: Seed HepG2 and MRC-5 cells at 5,000 cells/well in 96-well plates. Causality: Synchronizing cells in the G0/G1 phase via 12-hour serum starvation ensures the IC₅₀ reflects true cytotoxicity rather than mere anti-proliferative cell-cycle arrest.
Compound Preparation: Prepare 8-CBMQ stock in 100% DMSO. Dilute in media so the final DMSO concentration is ≤0.5%. Self-Validation: A vehicle-only control (0.5% DMSO) is mandatory. If vehicle viability drops below 95%, the plate is discarded to prevent solvent-induced TI skewing.
Multiplexed Readout: After 72 hours of exposure, add AlamarBlue reagent and incubate for 2 hours (read fluorescence at 560/590 nm). Subsequently, lyse cells and add Caspase-3/7 substrate. Self-Validation: If AlamarBlue shows >80% reduction in viability but Caspase-3/7 signal is absent, the compound is flagged as a cytostatic inhibitor, not a cytotoxic agent, preventing artificial TI inflation.
Protocol 2: In Vivo MTD and Efficacy Profiling
Causality & Design: Survival alone is a lagging indicator of toxicity. To create a self-validating in vivo system, we integrate real-time body weight tracking with terminal serum biomarker analysis.
MTD Determination (Dose Escalation): Administer 8-CBMQ via intraperitoneal injection to healthy BALB/c mice using a modified Fibonacci sequence (10, 20, 40, 80, 160 mg/kg). Self-Validation: A dose is only validated as the true MTD if body weight loss remains <10% and terminal liver enzymes (ALT/AST) remain within 2x the upper limit of normal.
Xenograft Efficacy (ED₅₀): Inoculate nude mice with 5×10⁶ HepG2 cells. Once tumors reach 100 mm³, dose cohorts at fractions of the validated MTD (e.g., 1/2 MTD, 1/4 MTD). Measure tumor volume via digital calipers bi-weekly. Self-Validation: The ED₅₀ is only considered valid if the control group (vehicle) reaches the maximum allowed tumor burden (1500 mm³) within the 28-day study timeframe, proving the model's aggressive baseline.
Two-phase self-validating workflow for determining the in vitro and in vivo Therapeutic Index.
References
[2] PubChem - NIH. 5-Chloro-8-[(4-chlorophenyl)methoxy]quinoline Compound Summary. Available at:[Link]
[1] PMC - NIH. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Available at:[Link]
[3] Frontiers in Chemistry. Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines. Available at:[Link]
[4] PeerJ. In vitro anti-Leishmania activity of 8-hydroxyquinoline and its synergistic effect with amphotericin B deoxycholate. Available at:[Link]
Operational Guide: Safe Handling and Disposal of 8-[(4-Chlorophenyl)methoxy]quinoline As a drug development professional, handling complex synthetic intermediates like 8-[(4-Chlorophenyl)methoxy]quinoline requires a rigo...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide: Safe Handling and Disposal of 8-[(4-Chlorophenyl)methoxy]quinoline
As a drug development professional, handling complex synthetic intermediates like 8-[(4-Chlorophenyl)methoxy]quinoline requires a rigorous approach to laboratory safety and environmental logistics. While this compound provides a valuable structural scaffold for pharmaceutical research, its specific molecular architecture—a planar N-heterocyclic quinoline core coupled with a chlorinated ether—presents distinct toxicological and environmental challenges.
This guide synthesizes chemical causality with field-proven operational protocols, ensuring your laboratory maintains strict compliance, minimizes disposal costs, and protects personnel.
Chemical Profiling & Mechanistic Hazard Assessment
To design a self-validating safety protocol, we must first understand the causality behind the compound's hazards. The risks associated with 8-[(4-Chlorophenyl)methoxy]quinoline are directly tied to its structural motifs:
The Quinoline Core: Aromatic N-heterocycles are known to undergo CYP450-mediated epoxidation in biological systems, allowing them to intercalate DNA. Consequently, quinoline derivatives are broadly classified as suspected mutagens and carcinogens[1][2].
The Chlorophenyl Group: The addition of a halogen (chlorine) significantly increases the molecule's lipophilicity. This enhances dermal penetration (increasing acute toxicity risks) and makes the compound highly resistant to environmental biodegradation, leading to severe aquatic toxicity[1][2].
Table 1: Hazard Classification and Mechanistic Mitigation
GHS Code
Hazard Description
Mechanistic Causality
Required Engineering Control / PPE
H301 / H312
Toxic if swallowed / Harmful in contact with skin
High lipophilicity allows rapid dermal penetration and systemic absorption.
Planar N-heterocyclic core can intercalate DNA following metabolic activation.
Handle exclusively within a certified chemical fume hood or Class II Biological Safety Cabinet.
H411
Toxic to aquatic life with long-lasting effects
Chlorinated aromatic ring resists degradation and bioaccumulates in aquatic lipids.
Zero drain disposal. Strict containment in specialized halogenated waste streams.
Standard Operating Procedure (SOP): Laboratory Handling
When integrating this compound into your experimental workflows, follow these step-by-step procedures to ensure absolute containment.
Phase 1: Pre-Operational Setup
Ventilation Verification: Ensure your fume hood is operating with a minimum face velocity of 100 fpm. Never handle the dry powder on an open benchtop.
PPE Donning: Equip splash goggles, a lab coat, and double-layered nitrile gloves. Causality: If the outer glove is contaminated by the lipophilic powder, it can be immediately discarded, leaving the inner glove as an unbroken barrier to prevent dermal absorption.
Phase 2: Weighing and Dissolution
Static Mitigation: Utilize anti-static weighing boats and grounded spatulas. Causality: Static charge can easily aerosolize fine, dry powders. Preventing aerosolization is critical to avoiding inhalation exposure to a suspected mutagen.
Solvent Selection & Tracking: When preparing stock solutions (e.g., in DMSO, Methanol, or Dichloromethane), immediately log the mixture. Causality: Even if dissolved in a non-halogenated solvent like DMSO, the presence of the chlorine atom on the solute legally reclassifies the entire volume as a Halogenated Organic Waste .
Emergency Containment: Spill Response Protocol
In the event of a breach in containment, rapid and chemically logical response is required to prevent environmental discharge[2][3].
Solid Powder Spills: Do not dry-sweep the material. Dry sweeping generates hazardous dust. Instead, lightly mist the spilled powder with a compatible solvent or water to bind the particulates. Mechanically collect the dampened mass using non-sparking tools and transfer it to a sealable hazardous waste bin.
Liquid Spills (In Solution): Deploy inert, non-combustible absorbent pads or vermiculite over the spill. Allow full absorption, then collect the saturated material into a secondary containment vessel.
Surface Decontamination: Wash the affected surface with a strong detergent and water. Critical: Collect all rinsate using absorbent materials. Do not allow the rinsate to enter municipal drains, as the compound is highly toxic to aquatic life[1][2].
Waste Segregation & Disposal Logistics
Improper disposal of halogenated compounds is a primary driver of EPA/RCRA violations and inflated laboratory operational costs.
The Halogenated Mandate: Route all liquid waste containing 8-[(4-Chlorophenyl)methoxy]quinoline strictly into containers designated for Halogenated Organic Waste [4].
Incineration Causality: Never mix this compound with non-halogenated waste streams. Halogenated waste requires specialized, RCRA-permitted high-temperature incineration equipped with acid-gas scrubbers[5]. Low-temperature combustion of chlorinated organics produces highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Segregating these streams prevents dangerous environmental emissions and significantly reduces your institution's disposal costs[4][5].
Storage Logistics: Store waste in chemically compatible High-Density Polyethylene (HDPE) carboys. Label explicitly with "Hazardous Waste - Halogenated Organics". Ensure the storage area is well-ventilated, kept away from strong oxidizers, and features secondary containment trays to catch potential leaks.
Waste Management Workflow
Halogenated waste segregation and high-temperature incineration workflow.
References
Chemos GmbH & Co. KG. "Safety Data Sheet: quinoline".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6TVGN6ZB4nj7Z8GLSJx5xy1BU_ILUg6XJz7IkPlnQ2N89EXbnYY--S46HasVtE_B7YS1kZ5Xuk_i-yL9IP_68EOqeAAvCZEU-COwQeOxZYblUvo3Vqg7dyRjCsJ-f-5UuQetbfFe0-_wyxownlwLsj4ojApyCNqO-sqkklAb8ezA=]
CDH Fine Chemical. "Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNxfWZ3HL90vZmn3egTdWDLxtVV94hswjS_vBYQrMf96RCT52ufGFwYZjZ8b_yD34HlAJOARvvPi8l4HzP2KUQ03DG0Clal4sH-_xnMEo-U_8y0KGNoSZQ3JoAnv1-DqJ1FJVMkGgkXdZniqQ2-B5GlskefxSsNbTUrQkwgTyOabB2Qa-T8HQ_4grNlsra2QQC7ZPDKlVV2r3b7w==]
Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6wiGWrnS9gCkYmc1YGDg13-XpUDiWt--UXVYHtIo8yGm0jz0EmUxoN9zJZLEEztgw4Vgt5wYm066xpwveOEcfP1NDk23gjSemNZEQEBKY3tr_vuTrAznOdwJK9IgL4Ic_tB2OFs7_kczKSIv-1-ozErU=]
University of Tennessee. "Hazardous Waste Guide | UTIA Safety Office".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFffJyCAP26WhykKywERvkszzya09wNK4BmjtDoDO6aLzauzcaSc5EK-rXAI_fXlaafnj_-38GtMDL21Pa1nvpgCzhqPmNFTAbNSo8KhYzK3MHh2yZHoP61phbd8aur1OtzFyx5yibd8OZo_JR1M2Yxg==]